Calicheamicin
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
S-[6-[[5-[5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H74IN3O21S4/c1-12-57-30-24-73-35(22-34(30)68-6)78-48-43(63)40(26(3)75-53(48)77-33-17-15-13-14-16-19-55(67)23-32(61)41(58-54(66)72-10)38(33)29(55)18-20-82-84-81-11)59-80-36-21-31(60)50(28(5)74-36)83-51(65)37-25(2)39(56)46(49(71-9)45(37)69-7)79-52-44(64)47(70-8)42(62)27(4)76-52/h13-14,18,26-28,30-31,33-36,40,42-44,47-48,50,52-53,57,59-60,62-64,67H,12,20-24H2,1-11H3,(H,58,66) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCHCVDVKSCDHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H74IN3O21S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | calicheamicin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Calicheamicin | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108212-75-5 | |
| Record name | S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Enediyne Odyssey: A Technical Guide to the Discovery and History of Calicheamicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calicheamicin (B1180863) γ1 is a member of the enediyne class of antitumor antibiotics, renowned for its extraordinary potency and intricate molecular architecture.[1] Its discovery in the mid-1980s marked a significant milestone in the search for novel anticancer agents and opened new avenues in the field of targeted cancer therapy. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with this compound, tailored for professionals in the fields of chemical and biological research and drug development.
Discovery and Isolation
This compound was first isolated from a chalky soil sample, known as "caliche," collected in Kerrville, Texas.[2] The producing organism was identified as the bacterium Micromonospora echinospora subspecies calichensis.[3] The discovery was the result of a screening program that utilized a biochemical induction assay with E. coli to identify substances causing DNA damage.[4]
Fermentation and Isolation Protocol
The isolation of calicheamicins from the fermentation broth of Micromonospora echinospora ssp. calichensis is a multi-step process involving solvent extraction and chromatographic purification. The general workflow is outlined below.
Experimental Workflow: Isolation of Calicheamicins
Caption: Workflow for the isolation and purification of calicheamicins.
A detailed experimental protocol for the isolation and purification as described by Lee et al. (1989) is summarized below.[5]
Table 1: Summary of this compound Isolation Protocol
| Step | Procedure |
| 1. Fermentation | Cultivation of Micromonospora echinospora ssp. calichensis in a suitable fermentation medium. |
| 2. Extraction | The whole fermentation broth is extracted with a solvent such as ethyl acetate (B1210297) to recover the this compound components. |
| 3. Precipitation | Selective precipitation techniques are employed to concentrate the active compounds from the crude extract. |
| 4. Chromatography | The resulting material is subjected to a series of chromatographic separations, including normal phase, reversed phase, and partition chromatography, to isolate the individual this compound components.[5] |
| 5. Characterization | The purified components are then characterized using spectroscopic methods such as UV, IR, and NMR (¹H and ¹³C) to determine their structures.[5] |
Structure Elucidation
The complex structure of this compound γ1I was elucidated through a combination of spectroscopic techniques and chemical degradation studies.[6] The molecule consists of three main domains: a unique aglycon containing the enediyne core, an aryltetrasaccharide chain, and a labile methyl trisulfide group that acts as a trigger for its activation.[7]
Methodologies for Structure Determination
The structural determination of this compound involved a series of sophisticated analytical techniques.
Table 2: Techniques Used for this compound Structure Elucidation
| Technique | Purpose |
| UV Spectroscopy | Provided information about the chromophores present in the molecule. |
| IR Spectroscopy | Identified functional groups. |
| ¹H and ¹³C NMR | Determined the connectivity of atoms and the stereochemistry of the molecule.[5] |
| Mass Spectrometry | Established the molecular weight and elemental composition. |
| X-ray Crystallography | Provided definitive three-dimensional structural information of key fragments. |
Total Synthesis
The remarkable structural complexity and potent biological activity of this compound γ1I presented a formidable challenge to synthetic organic chemists. The first total synthesis was achieved by the Nicolaou group in 1992, a landmark achievement in the field.[5] The Danishefsky group also reported a total synthesis of the this compound aglycon.[8]
Retrosynthetic Analysis and Key Strategies (Nicolaou Approach)
The Nicolaou synthesis employed a convergent strategy, dissecting the molecule into three key fragments: the aglycon core, the oligosaccharide, and the aromatic unit.
Retrosynthetic Analysis of this compound γ1I
Caption: Simplified retrosynthetic analysis of this compound γ1I.
A detailed account of the synthetic strategies can be found in the publications by K.C. Nicolaou and his colleagues.[9]
Mechanism of Action
Calicheamicins exert their potent cytotoxic effects by targeting DNA and inducing double-strand breaks.[2] The mechanism involves a cascade of events initiated by the binding of the oligosaccharide portion to the minor groove of DNA, followed by a chemical transformation of the enediyne core.[2][7]
Signaling Pathway of this compound-Induced DNA Damage
The sequence of events leading to DNA cleavage is a well-orchestrated molecular process.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to DNA damage.
Experimental Protocol for DNA Cleavage Assay
The ability of this compound to cleave DNA can be assessed using plasmid DNA cleavage assays.
Table 3: Protocol for In Vitro DNA Cleavage Assay
| Step | Procedure |
| 1. Reaction Setup | Incubate supercoiled plasmid DNA (e.g., pBR322) with varying concentrations of this compound in a suitable buffer. |
| 2. Activation | Include a reducing agent (e.g., a thiol) to trigger the activation of the trisulfide group. |
| 3. Incubation | Allow the reaction to proceed for a defined period at a controlled temperature. |
| 4. Analysis | Analyze the DNA products by agarose (B213101) gel electrophoresis. Cleavage of the supercoiled plasmid (Form I) results in the formation of nicked (Form II) and linear (Form III) DNA, which can be visualized and quantified. |
Development of Antibody-Drug Conjugates (ADCs)
The extreme cytotoxicity of this compound made it an ideal candidate for targeted delivery to cancer cells via antibody-drug conjugates (ADCs).[4] This approach aims to minimize off-target toxicity while maximizing the therapeutic effect. Two notable this compound-based ADCs that have received regulatory approval are gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®).[8]
Cytotoxicity of this compound-Based ADCs
The potency of these ADCs is typically evaluated in vitro using cancer cell lines that express the target antigen. The half-maximal inhibitory concentration (IC50) is a key metric for assessing cytotoxicity.
Table 4: Comparative Cytotoxicity of this compound-Based ADCs
| ADC | Target Antigen | Cell Line | Cancer Type | IC50 (ng/mL) |
| Gemtuzumab ozogamicin | CD33 | HL-60 | Acute Promyelocytic Leukemia | ~0.03 |
| Inotuzumab ozogamicin | CD22 | TCC-S | Bladder Carcinoma | ~0.04 |
Note: IC50 values can vary depending on the specific experimental conditions and cell lines used.
Experimental Protocol for ADC Cytotoxicity Assay (MTT Assay)
A common method for determining the cytotoxic effect of ADCs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Table 5: Protocol for MTT Cytotoxicity Assay
| Step | Procedure |
| 1. Cell Seeding | Seed target cancer cells in a 96-well plate and allow them to adhere overnight. |
| 2. ADC Treatment | Treat the cells with a serial dilution of the ADC or unconjugated this compound for a specified incubation period (e.g., 72 hours). |
| 3. MTT Addition | Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells. |
| 4. Solubilization | Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. |
| 5. Absorbance Reading | Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. |
| 6. Data Analysis | Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value. |
Conclusion
The discovery of this compound represents a triumph of natural product chemistry and has had a profound impact on the development of anticancer therapies. Its journey from a soil bacterium to a potent warhead in clinically approved ADCs underscores the importance of fundamental research in drug discovery. This guide has provided a technical overview of the key milestones in the history of this compound, from its initial isolation to its application in targeted therapies, offering a valuable resource for researchers and professionals in the field.
References
- 1. This compound gamma 1I and DNA: molecular recognition process responsible for site-specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and structural insights of the early glycosylation steps in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nicolaou Synthesis of Shishijimicin A [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 6. cancercareontario.ca [cancercareontario.ca]
- 7. The this compound gene cluster and its iterative type I enediyne PKS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: Production of Calicheamicin by Micromonospora echinospora
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the production of calicheamicin (B1180863), a potent enediyne antitumor antibiotic, from the actinomycete Micromonospora echinospora. The document covers the biosynthesis of this compound, detailed methodologies for the fermentation of the producing organism, and protocols for the extraction and purification of the final product.
Introduction to this compound and Micromonospora echinospora
Calicheamicins are a class of exceptionally potent antitumor agents first isolated in the mid-1980s from Micromonospora echinospora, a bacterium found in chalky soil samples from Kerrville, Texas.[1] The most notable member of this family is this compound γ1I. These compounds are renowned for their unique enediyne core structure, which is responsible for their powerful DNA-damaging activity.[1] Calicheamicins bind to the minor groove of DNA and undergo a Bergman cyclization to generate a diradical species, which then abstracts hydrogen atoms from the DNA backbone, leading to double-strand breaks and cell death.[1] This mechanism of action makes this compound a valuable warhead for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1]
Micromonospora echinospora is a Gram-positive, filamentous bacterium belonging to the family Micromonosporaceae. It is a member of the actinomycetes, a group of bacteria well-known for their ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster in Micromonospora echinospora. The core of the molecule is assembled by an iterative type I polyketide synthase (PKS).
The this compound biosynthetic gene cluster contains an unusual PKS, designated CalE8, which is essential for the formation of the enediyne core.[2] The biosynthesis begins with the loading of acetyl-CoA onto the PKS, followed by the iterative addition of seven malonyl-CoA extender units.[1] During each iteration, the growing polyketide chain is acted upon by ketoreductase (KR) and dehydratase (DH) domains within the PKS, leading to the formation of a 15-carbon polyene. This polyene is then further processed by a suite of accessory enzymes to generate the characteristic bicyclo[7.3.1]tridecadiynene core structure of the this compound aglycone, or "warhead".[1]
Following the formation of the aglycone, a series of glycosylation steps attach a unique aryltetrasaccharide moiety. This oligosaccharide is crucial for the sequence-specific recognition and binding of this compound to the minor groove of DNA.[1] The gene cluster encodes several glycosyltransferases responsible for attaching the sugar units.
Below is a simplified representation of the this compound biosynthetic pathway.
References
An In-depth Technical Guide to the Calicheamicin Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the calicheamicin (B1180863) biosynthesis pathway, a complex process responsible for the production of one of the most potent antitumor antibiotics. This compound, produced by the bacterium Micromonospora echinospora, possesses a unique enediyne core structure and an aryltetrasaccharide side chain, which are crucial for its DNA-cleaving activity. This document details the genetic organization of the biosynthetic gene cluster, the enzymatic steps involved in the assembly of the polyketide backbone, the intricate tailoring reactions, and the glycosylation cascade. Experimental methodologies and available quantitative data are presented to facilitate further research and development in this field.
The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a large and complex gene cluster spanning over 90 kb in Micromonospora echinospora.[1][2] This cluster contains genes encoding all the necessary machinery for the synthesis of the enediyne core, the aryltetrasaccharide moiety, and the various tailoring enzymes. The organization of the gene cluster reveals a modular arrangement of genes responsible for different parts of the biosynthetic pathway.
The cluster includes genes for:
-
Polyketide Synthesis: A central iterative type I polyketide synthase (PKS), CalE8, is responsible for the formation of the polyene backbone of the enediyne core.[1][3]
-
Orsellinic Acid Synthesis: A separate iterative type I PKS, CalO5, synthesizes the orsellinic acid moiety that is later incorporated into the aryltetrasaccharide.[4]
-
Sugar Biosynthesis and Modification: A suite of genes (calS series) is dedicated to the production and modification of the four unique deoxy sugars of the aryltetrasaccharide.
-
Glycosylation: Four specific glycosyltransferases (CalG1, CalG2, CalG3, and CalG4) are responsible for the sequential attachment of the sugar moieties.[3]
-
Tailoring Reactions: A variety of enzymes, including oxidases, methyltransferases, and a halogenase, carry out post-PKS modifications to form the mature this compound molecule.
-
Regulation and Resistance: The cluster also contains genes predicted to be involved in the regulation of its own expression and in self-resistance mechanisms to protect the producing organism from the toxic effects of this compound.
A schematic representation of the this compound gene cluster from Micromonospora echinospora is provided below, highlighting the functional classification of the open reading frames (ORFs).
Biosynthesis of the Enediyne Core
The hallmark of this compound is its enediyne "warhead," responsible for its DNA-damaging activity. The biosynthesis of this core structure begins with the iterative type I polyketide synthase, CalE8.[1][3]
The core metabolic pathway for the biosynthesis of the enediyne core resembles that of other characterized enediyne compounds.[3] The process is initiated by the loading of Acetyl-CoA onto the PKS, followed by the repeated addition of seven Malonyl-CoA units.[3] During each iteration, the growing polyketide chain is acted upon by the ketoreductase (KR) and dehydratase (DH) domains of CalE8, leading to the formation of a 15-carbon polyene. This polyene is then further processed by accessory enzymes to yield the putative enediyne core of this compound.[3] The maturation of the polyketide core is thought to proceed through a calicheamicinone-like intermediate, which then serves as the substrate for subsequent glycosylation.[3]
Biosynthesis of the Aryltetrasaccharide Moiety
The aryltetrasaccharide portion of this compound is crucial for its sequence-specific binding to the minor groove of DNA.[3] This complex moiety is assembled through a series of enzymatic reactions involving the synthesis of an orsellinic acid-derived aromatic core and four unusual sugar units, followed by their sequential attachment to the enediyne aglycone.
The orsellinic acid core is synthesized by the iterative type I PKS CalO5.[4] Following its synthesis, the orsellinate is believed to remain tethered to an acyl carrier protein (ACP) or coenzyme A (CoA) during a series of tailoring reactions.[4][5] These modifications are carried out by a dedicated set of enzymes encoded within the gene cluster:
-
CalO6 (O-Methyltransferase): Catalyzes the C2-O-methylation of the orsellinic acid moiety. This is proposed to be the initial tailoring step.[4]
-
CalO3 (Halogenase): A putative flavin-dependent halogenase responsible for the iodination at the C5 position.
-
CalO2 (P450 Monooxygenase): A cytochrome P450 enzyme that likely hydroxylates the C3 position.[6]
-
CalO1 (O-Methyltransferase): A second methyltransferase that is thought to methylate the newly introduced hydroxyl group at C3.[5]
-
CalO4 (Acyltransferase): An acyltransferase that attaches the fully modified orsellinic acid moiety to one of the sugar units.[3]
The assembly of the aryltetrasaccharide onto the calicheamicinone aglycone is a sequential process catalyzed by four distinct glycosyltransferases (GTs): CalG1, CalG2, CalG3, and CalG4.[3] Each GT recognizes a specific sugar nucleotide and the growing this compound intermediate. Biochemical studies have revealed that the reactions catalyzed by these GTs are highly reversible.[3]
The proposed sequence of glycosylation is as follows:
-
CalG3: Initiates the glycosylation by attaching the first sugar, a 4,6-dideoxy-4-hydroxylamino-α-D-glucose derivative, to the calicheamicinone core.
-
CalG2: Adds the second sugar, a 4-deoxy-thio-α-D-digitoxose derivative.
-
CalG4: Attaches the third sugar, an aminopentose.
-
CalG1: Completes the aryltetrasaccharide by adding the terminal 3-O-methyl-rhamnose, which is linked to the orsellinic acid moiety.
The formation of the unique hydroxylamino sugar is catalyzed by the N-oxidase CalE10, which acts on a sugar nucleotide precursor.[7][8]
Quantitative Data
While extensive research has been conducted on the this compound biosynthesis pathway, publicly available quantitative kinetic data for the individual enzymes is limited. The following table summarizes the available information on reaction conditions and product yields from in vitro studies.
| Enzyme | Substrate(s) | Product(s) | Reaction Conditions | Conversion Rate/Yield | Reference |
| CalG3 | CLM T0 (50 µM), TDP (2 mM) | Deglycosylated CLM T0, TDP-sugar | Tris-HCl (10 mM, pH 7.6), 30°C, 2 h | Not specified | [5] |
| CalG2 | CLM T0 (50 µM), NDP-glucoses (2 mM) | Glycosylated CLM T0 | Tris-HCl (10 mM, pH 7.6), 1 mM MgCl2, 30°C, overnight | Not specified | [5] |
| CalE10 | TDP-4-amino-4,6-dideoxy-D-glucose | TDP-4-hydroxyamino-4,6-dideoxy-D-glucose | Not specified | Not specified | [7][8] |
Experimental Protocols
This section provides an overview of the methodologies used in the study of the this compound biosynthesis pathway. For detailed, step-by-step protocols, it is recommended to consult the supplementary information of the cited literature.
Objective: To produce and purify individual enzymes from the this compound gene cluster for in vitro characterization.
General Workflow:
-
Gene Amplification: The gene of interest (e.g., calG2, calG3) is amplified from the genomic DNA of M. echinospora using PCR with specific primers.
-
Cloning: The amplified gene is cloned into an appropriate expression vector, often containing a tag (e.g., His-tag) for affinity purification.
-
Transformation: The expression construct is transformed into a suitable host organism, typically E. coli or a Streptomyces species.
-
Protein Expression: The transformed host is cultured under optimal conditions, and protein expression is induced (e.g., with IPTG for E. coli).
-
Cell Lysis: The cells are harvested and lysed to release the expressed protein.
-
Purification: The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by other chromatographic steps like size-exclusion chromatography for further purification.
-
Purity Assessment: The purity of the protein is assessed using SDS-PAGE.
Objective: To determine the function and substrate specificity of the this compound glycosyltransferases.
General Protocol for CalG3 Assay (Reverse Reaction):
-
Reaction Mixture Preparation: A total reaction volume of 100 µl is prepared containing 50 µM of the glycosylated substrate (e.g., CLM T0), 2 mM of a nucleotide diphosphate (B83284) (NDP, e.g., TDP), and 7.5 µM of purified CalG3 in Tris-HCl buffer (10 mM, pH 7.6).
-
Incubation: The reaction mixture is incubated at 30°C for 2 hours.
-
Quenching: The reaction is stopped by the addition of 100 µl of methanol.
-
Protein Removal: The mixture is centrifuged to precipitate and remove the enzyme.
-
Analysis: The supernatant is analyzed by reverse-phase HPLC to detect the formation of the deglycosylated product. The conversion rate can be calculated by comparing the peak areas of the product and the remaining substrate.[5]
Objective: To identify and quantify the products of in vitro enzymatic reactions.
Methodology:
-
Chromatography: A reverse-phase HPLC column (e.g., Phenomenex Luna C18) is used for separation.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water is typically used for elution.
-
Detection: UV detection at a wavelength characteristic of the this compound core (e.g., 280 nm) is used for monitoring the separation.
-
Mass Spectrometry: The eluent from the HPLC is directed to an electrospray ionization (ESI) mass spectrometer for mass analysis of the separated compounds, allowing for their identification based on their mass-to-charge ratio.
Conclusion and Future Perspectives
The biosynthesis of this compound is a remarkable example of the complex chemistry that can be achieved in nature. While significant progress has been made in elucidating the functions of the core biosynthetic enzymes, particularly the polyketide synthases and glycosyltransferases, the roles of many of the tailoring enzymes and regulatory proteins remain to be fully characterized. The large number of genes with unknown function (calU genes) in the cluster suggests that there are still many aspects of this pathway to be discovered.
Future research in this area will likely focus on:
-
The functional characterization of the remaining unassigned genes in the cluster.
-
The elucidation of the precise mechanisms of the tailoring reactions, including the formation of the enediyne core and the trisulfide trigger.
-
The investigation of the regulatory network that controls the expression of the this compound gene cluster.
-
The use of synthetic biology and metabolic engineering approaches to produce novel this compound analogs with improved therapeutic properties.
A deeper understanding of the this compound biosynthesis pathway will not only provide insights into the fascinating world of natural product biosynthesis but also pave the way for the development of new and more effective anticancer drugs.
References
- 1. The this compound gene cluster and its iterative type I enediyne PKS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. BGC0000033 [mibig.secondarymetabolites.org]
- 5. Biochemical and structural insights of the early glycosylation steps in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatin-level regulation of biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of CalE10, the N-oxidase involved in this compound hydroxyaminosugar formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of CalE10, the N-oxidase involved in this compound hydroxyaminosugar formation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of the Calicheamicin Enediyne Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calicheamicin (B1180863) γ1I is a potent antitumor antibiotic produced by the bacterium Micromonospora echinospora. Its remarkable biological activity stems from a unique enediyne core structure that, upon activation, generates a diradical species capable of cleaving double-stranded DNA. The biosynthesis of this complex natural product is a fascinating process orchestrated by a cohort of specialized enzymes encoded within a large biosynthetic gene cluster. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of the this compound enediyne core, detailing the key enzymatic steps, the genetic organization of the biosynthetic machinery, and the experimental evidence that has shaped our knowledge of this intricate pathway. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug development.
Introduction
The enediyne family of natural products, to which this compound belongs, has garnered significant attention due to their extraordinary cytotoxicity against cancer cell lines.[1] The intricate molecular architecture of this compound γ1I consists of two main components: an aryltetrasaccharide "guidance system" that directs the molecule to the minor groove of DNA and a bicyclo[7.3.1] enediyne "warhead" responsible for DNA cleavage.[1][2] The biosynthesis of this warhead, the enediyne core, is a complex process that begins with a highly reducing iterative Type I polyketide synthase (PKS) and involves a series of tailoring enzymes that construct the characteristic strained ring system.[1][3] Understanding this biosynthetic pathway is not only of fundamental scientific interest but also holds promise for the bioengineering of novel enediyne analogs with improved therapeutic properties.
The this compound Biosynthetic Gene Cluster
The genetic blueprint for this compound biosynthesis is located on a large contiguous stretch of DNA in Micromonospora echinospora.[4][5] The gene cluster contains genes encoding the core biosynthetic enzymes, regulatory proteins, resistance mechanisms, and transport functions. The genes are organized into sub-clusters, with the calE locus being primarily responsible for the enediyne core biosynthesis.[5]
Key Gene Clusters Involved in this compound Biosynthesis:
-
calE cluster: Encodes the iterative Type I PKS (CalE8) and a suite of tailoring enzymes believed to be involved in the formation and modification of the polyketide chain into the enediyne core.[3][5]
-
calO cluster: Responsible for the biosynthesis of the orsellinic acid moiety, which is a component of the aryltetrasaccharide.[2]
-
calG cluster: Contains genes for four glycosyltransferases (CalG1-G4) that attach the sugar units of the aryltetrasaccharide.[2]
-
calU and calC genes: Implicated in self-resistance mechanisms, protecting the producing organism from the toxic effects of this compound.[6]
-
calR genes: Putative regulatory genes that may control the expression of the biosynthetic gene cluster.[7]
Biosynthesis of the Enediyne Core: A Stepwise Enzymatic Cascade
The construction of the this compound enediyne core is a multi-step process that can be broadly divided into three stages: polyketide chain assembly, polyketide modification and cyclization, and tailoring of the core structure.
Polyketide Chain Synthesis by the Iterative Type I PKS CalE8
The biosynthesis of the enediyne core is initiated by the iterative Type I polyketide synthase CalE8.[1][3] This large, multi-domain enzyme catalyzes the assembly of a 15-carbon polyene chain from one acetyl-CoA starter unit and seven malonyl-CoA extender units.[1]
Domain Organization of CalE8:
-
Ketoacyl Synthase (KS): Catalyzes the decarboxylative condensation of the growing polyketide chain with a malonyl-ACP.
-
Acyltransferase (AT): Loads the acetyl-CoA starter and malonyl-CoA extender units onto the acyl carrier protein.
-
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheinyl arm.
-
Ketoreductase (KR): Reduces the β-keto group formed after each condensation to a hydroxyl group.
-
Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to form a double bond.
-
Phosphopantetheinyl Transferase (PPTase): A self-contained domain that activates the ACP domain by attaching the phosphopantetheinyl prosthetic group.[8]
The iterative nature of CalE8 means that this single set of domains is used repeatedly for each of the seven chain extension cycles. The KR and DH domains are active in each iteration, leading to the formation of a highly unsaturated 15-carbon polyene.[1]
Proposed Pathway for Enediyne Core Formation
The precise sequence of events that transforms the linear polyketide into the bicyclo[7.3.1] enediyne core is the least understood part of the biosynthesis. It is hypothesized to involve a series of tailoring enzymes encoded in the calE cluster, including oxidases, dehydrogenases, and possibly enzymes for installing the triple bonds. While a definitive pathway remains to be fully elucidated, a plausible sequence of events is presented below, based on characterized intermediates and bioinformatic analysis of the calE gene products.
Caption: Proposed biosynthetic pathway for the this compound enediyne core.
Putative Roles of calE Cluster Enzymes:
While CalE8 is the central PKS, other enzymes encoded in the calE cluster are predicted to be involved in the intricate tailoring of the polyketide chain. For example, CalE10 has been characterized as an N-oxidase involved in the biosynthesis of the hydroxylamino sugar, a component of the aryltetrasaccharide.[9] The functions of many other calE gene products in enediyne core formation are still under investigation.
Quantitative Data
Detailed kinetic analysis of the complete this compound biosynthetic pathway is still an active area of research. However, some quantitative data for individual enzymatic domains have been reported.
Table 1: Kinetic Parameters of the Ketoreductase (KR) Domain of CalE8 with Model Substrates
| Substrate (β-ketoacyl-SNAC) | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) |
| C4-ketoacyl-SNAC | 1800 ± 200 | 1.2 ± 0.1 | 11 |
| C6-ketoacyl-SNAC | 800 ± 100 | 2.5 ± 0.2 | 52 |
| C8-ketoacyl-SNAC | 400 ± 50 | 4.8 ± 0.3 | 200 |
Data obtained from in vitro assays using N-acetylcysteamine (SNAC) thioesters of β-ketoacids as substrate mimics.
Experimental Protocols
This section provides a general overview of the key experimental methodologies used to study this compound biosynthesis. Detailed, step-by-step protocols are often found in the supplementary information of published research articles.
Heterologous Expression and Purification of Biosynthetic Enzymes
Many of the this compound biosynthetic enzymes, including CalE8, CalO, and CalG proteins, have been heterologously expressed in hosts like Escherichia coli or Streptomyces lividans for in vitro characterization.
Caption: A general workflow for the heterologous expression of this compound biosynthetic enzymes.
In Vitro Reconstitution of Biosynthetic Pathways
In vitro reconstitution assays are powerful tools to elucidate the function of biosynthetic enzymes and the order of reactions in a pathway. These assays typically involve incubating purified enzymes with their substrates and cofactors and analyzing the products by methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Example: In Vitro Assay for CalE8 Activity
-
Reaction Mixture: A typical reaction would contain purified CalE8, acetyl-CoA, malonyl-CoA, NADPH, and a suitable buffer (e.g., Tris-HCl with MgCl2).
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Quenching and Extraction: The reaction is stopped, and the polyketide products are extracted with an organic solvent (e.g., ethyl acetate).
-
Analysis: The extracted products are analyzed by reverse-phase HPLC with UV detection and characterized by LC-MS.[1]
Gene Disruption in Micromonospora echinospora
To confirm the function of a gene in the this compound biosynthetic pathway in vivo, gene disruption experiments are performed. This typically involves replacing a portion of the target gene with an antibiotic resistance cassette via homologous recombination.
Caption: A generalized workflow for gene disruption in Micromonospora echinospora.
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated and typically occurs during the stationary phase of growth of Micromonospora echinospora. The this compound gene cluster contains several putative regulatory genes (designated calR), including those encoding TetR family transcriptional regulators.[7] The precise regulatory network, including the specific signals that trigger gene expression, is an area of ongoing research. Studies have identified temporally regulated tandem promoters in M. echinospora, with some promoters being specifically active during the stationary phase, coinciding with this compound production.
Caption: A hypothetical model for the regulation of this compound biosynthesis.
Conclusion and Future Perspectives
Significant progress has been made in unraveling the biosynthetic pathway of the this compound enediyne core. The identification and characterization of the iterative Type I PKS CalE8 and several tailoring enzymes have provided a foundational understanding of this complex process. However, many questions remain. The precise sequence of events leading to the formation of the bicyclic enediyne core from the linear polyketide is still a major puzzle to be solved. The functions of many of the enzymes in the calE cluster are yet to be determined. Furthermore, a detailed understanding of the regulatory network that governs this compound production is in its infancy.
Future research will likely focus on the in vitro reconstitution of the entire enediyne core biosynthetic pathway, which will require the functional characterization of all the necessary tailoring enzymes. Advances in structural biology will provide snapshots of these enzymes in action, offering mechanistic insights into their catalytic functions. A deeper understanding of the regulatory mechanisms will be crucial for enhancing the production of this compound and for generating novel analogs through metabolic engineering. The knowledge gained from these studies will not only be valuable for the development of new anticancer drugs but will also expand our fundamental understanding of the enzymatic machinery that nature employs to construct molecules of remarkable complexity and biological activity.
References
- 1. Production of Octaketide Polyenes by the this compound Polyketide Synthase CalE8: Implications for the Biosynthesis of Enediyne Core Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and structural insights of the early glycosylation steps in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C&EN: TODAY'S HEADLINES - PATH TO ENEDIYNES [pubsapp.acs.org]
- 4. The this compound gene cluster and its iterative type I enediyne PKS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. BGC0000033 [mibig.secondarymetabolites.org]
- 8. uniprot.org [uniprot.org]
- 9. Characterization of CalE10, the N-oxidase involved in this compound hydroxyaminosugar formation - PMC [pmc.ncbi.nlm.nih.gov]
The Aryltetrasaccharide Moiety of Calicheamicin: A Technical Guide to its Pivotal Role in DNA Binding and Cellular Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calicheamicin (B1180863) γ1I is a potent enediyne antitumor antibiotic renowned for its ability to cause sequence-selective double-stranded DNA breaks, leading to cell death.[1] This remarkable biological activity is not solely dependent on its DNA-cleaving "warhead" but is critically directed by its aryltetrasaccharide moiety. This technical guide provides an in-depth exploration of the function of the this compound aryltetrasaccharide in DNA binding, offering a comprehensive overview of the quantitative biophysical parameters, detailed experimental methodologies used in its study, and the downstream cellular signaling pathways elicited by its targeted DNA damage.
Core Function of the Aryltetrasaccharide in DNA Recognition
The aryltetrasaccharide component of this compound γ1I serves as the DNA binding domain, responsible for the molecule's sequence-specific recognition of the minor groove of DNA.[2][3] This carbohydrate chain anchors the entire molecule to specific DNA sequences, thereby positioning the enediyne core optimally to abstract hydrogen atoms from the deoxyribose backbone, initiating strand scission.[2][4]
The preferred binding sites are oligopyrimidine-oligopurine tracts, with a particular affinity for sequences such as 5'-TCCT-3' and 5'-TTTT-3'.[5] The specificity of this interaction is attributed to a combination of hydrophobic interactions and hydrogen bonding between the sugar residues and the DNA minor groove walls.[6] The extended conformation of the aryltetrasaccharide allows it to span across the recognition sequence, ensuring a snug and specific fit.[6] Furthermore, the aryltetrasaccharide can modulate the biological activity of this compound by influencing the accessibility of the enediyne core to the DNA backbone. Studies have also shown that the synthetic oligosaccharide moiety alone can interfere with the binding of transcription factors to their cognate DNA sequences, suggesting a potential role in the modulation of gene expression.[7][8]
Quantitative Data on DNA Binding
The interaction between the this compound aryltetrasaccharide and DNA has been characterized by various biophysical techniques to determine its binding affinity and thermodynamics. The following table summarizes key quantitative data from the literature.
| Parameter | DNA Sequence | Method | Value | Reference |
| Gibbs Free Energy (ΔG) | 5'-TCCT-3' | Not Specified | -8.9 kcal mol⁻¹ (below 125 mM NaCl) | [9] |
| Gibbs Free Energy (ΔG) | 5'-TCCT-3' | Not Specified | -7.6 kcal mol⁻¹ (between 150 mM and 1 M NaCl) | [9] |
| Gibbs Free Energy (ΔG) | 5'-TTGT-3' | Not Specified | -7.8 to -7.9 kcal mol⁻¹ | [9] |
| Gibbs Free Energy (ΔG) | 5'-ATCT-3' | Not Specified | -7.8 to -7.9 kcal mol⁻¹ | [9] |
| Effective Concentration (IC50) | Inhibition of Transcription Factor Binding | Gel Shift Assay | Micromolar (µM) range | [7] |
Experimental Protocols
The study of the this compound aryltetrasaccharide-DNA interaction has relied on a suite of sophisticated biophysical and molecular biology techniques. Below are detailed methodologies for key experiments.
DNA Footprinting Assay
This technique is used to identify the specific DNA sequence where a ligand binds.
Protocol:
-
DNA Probe Preparation: A DNA fragment containing the putative binding site is radiolabeled at one end (e.g., with ³²P).
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of the this compound aryltetrasaccharide in a suitable binding buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂ and KCl).
-
Nuclease Digestion: A DNA-cleaving agent, such as DNase I, is added to the reaction. DNase I will cleave the DNA backbone at sites not protected by the bound ligand.
-
Reaction Quenching and DNA Purification: The reaction is stopped, and the DNA fragments are purified.
-
Gel Electrophoresis and Autoradiography: The DNA fragments are separated by size on a denaturing polyacrylamide gel. The gel is then exposed to X-ray film. The region where the aryltetrasaccharide was bound will appear as a "footprint," a gap in the ladder of DNA fragments, as it was protected from cleavage.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the formation of a complex between a DNA fragment and a binding molecule.
Protocol:
-
Probe Labeling: A short DNA oligonucleotide containing the target binding sequence is labeled, typically with a radioisotope or a fluorescent dye.
-
Binding Reaction: The labeled probe is incubated with the this compound aryltetrasaccharide in a binding buffer.
-
Non-denaturing Gel Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radiolabeling) or imaged using a fluorescence scanner. A "shifted" band, which migrates slower than the free probe, indicates the formation of a DNA-aryltetrasaccharide complex.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur during a binding event, allowing for the determination of thermodynamic parameters.
Protocol:
-
Sample Preparation: The this compound aryltetrasaccharide is prepared in a buffer and loaded into the injection syringe. The target DNA is prepared in the same buffer and placed in the sample cell.
-
Titration: A series of small injections of the aryltetrasaccharide solution are made into the DNA solution.
-
Data Acquisition: The heat released or absorbed during each injection is measured by the calorimeter.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to DNA. This binding isotherm can be fitted to a binding model to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about the complex in solution.
Protocol:
-
Sample Preparation: Isotopically labeled (e.g., ¹³C, ¹⁵N) DNA or aryltetrasaccharide is prepared to enhance signal detection. The complex is formed by mixing the two components in a suitable NMR buffer.
-
NMR Data Acquisition: A series of one- and two-dimensional NMR experiments (e.g., HSQC, NOESY) are performed on a high-field NMR spectrometer.
-
Data Processing and Analysis: The NMR spectra are processed and analyzed to assign resonances to specific atoms in the complex.
-
Structure Calculation: Inter-proton distance restraints derived from NOESY spectra are used to calculate a three-dimensional model of the aryltetrasaccharide-DNA complex.
Visualizing Molecular Interactions and Cellular Responses
To better understand the complex processes involved, the following diagrams illustrate the experimental workflow for studying DNA binding and the signaling pathway initiated by this compound-induced DNA damage.
Caption: Experimental workflow for investigating this compound aryltetrasaccharide-DNA interactions.
Caption: Signaling pathway of this compound-induced apoptosis.
Cellular Response to this compound-Induced DNA Damage
The sequence-specific DNA double-strand breaks induced by this compound trigger a robust cellular response, ultimately leading to apoptosis in cancer cells.[1][10] This process is initiated by the recognition of the DNA damage, which activates the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinase signaling cascades.[11][12][13]
Activation of ATM and ATR leads to the phosphorylation of downstream checkpoint kinases, Chk1 and Chk2.[11] This, in turn, orchestrates a cell cycle arrest, predominantly at the G2/M phase, allowing the cell time to repair the DNA damage.[14][15]
If the DNA damage is too extensive to be repaired, the apoptotic pathway is initiated. This compound-induced apoptosis is largely p53-independent but is critically dependent on the pro-apoptotic protein Bax.[16][17] The DNA damage signal leads to the activation of Bax, which promotes mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm.[16] Cytochrome c then complexes with Apaf-1 to activate caspase-9, which in turn activates the executioner caspase-3, culminating in the dismantling of the cell.[16][17] Interestingly, there is evidence for a caspase-mediated amplification loop upstream of the mitochondria, suggesting a complex interplay of signaling events.[16]
Conclusion
The aryltetrasaccharide of this compound is a masterful example of molecular recognition, precisely guiding a potent cytotoxic agent to its DNA target. Its ability to bind with high affinity and sequence specificity to the minor groove is fundamental to the overall biological activity of this compound. Understanding the intricate details of this interaction, from the biophysical parameters to the ensuing cellular signaling cascades, is paramount for the rational design of new and improved anticancer therapeutics. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working to harness the power of such targeted DNA-damaging agents.
References
- 1. Synthetic this compound mimics with novel initiation mechanisms: DNA cleavage, cytotoxicity, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Novel insights on the DNA interaction of this compound γ₁(I) [pubmed.ncbi.nlm.nih.gov]
- 4. This compound gamma 1I: an antitumor antibiotic that cleaves double-stranded DNA site specifically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. Solution structure of the this compound gamma 1I-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sequence-selective carbohydrate-DNA interaction: dimeric and monomeric forms of the this compound oligosaccharide interfere with transcription factor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sequence-selective carbohydrate-DNA interaction: dimeric and monomeric forms of the this compound oligosaccharide interfere with transcription factor function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Energetics of drug-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Differential response of human acute myeloid leukemia cells to gemtuzumab ozogamicin in vitro: role of Chk1 and Chk2 phosphorylation and caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound-conjugated humanized anti-CD33 monoclonal antibody (gemtuzumab zogamicin, CMA-676) shows cytocidal effect on CD33-positive leukemia cell lines, but is inactive on P-glycoprotein-expressing sublines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Induction of apoptosis by enediyne antibiotic this compound thetaII proceeds through a caspase-mediated mitochondrial amplification loop in an entirely Bax-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Calicheamicin Self-Resistance: A Deep Dive into the Producer's Defense Mechanism
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Calicheamicins are a class of potent enediyne antitumor antibiotics produced by the soil bacterium Micromonospora echinospora. Their remarkable cytotoxicity stems from their ability to bind to the minor groove of DNA and induce double-strand breaks, leading to cell death.[1][2] This very potency raises a critical question: how does M. echinospora shield itself from the lethal effects of its own secondary metabolite? The answer lies in a sophisticated and elegant self-resistance mechanism centered around a "self-sacrifice" principle, encoded within the calicheamicin (B1180863) (cal) biosynthetic gene cluster.
This technical guide provides a comprehensive overview of the core self-resistance mechanisms, focusing on the key molecular players and the experimental methodologies used to elucidate their function.
The Core of Self-Resistance: The "Self-Sacrifice" Mechanism
The primary defense against this compound toxicity in M. echinospora is a novel self-sacrifice mechanism mediated by the protein CalC.[3][4] This protein directly interacts with this compound, providing an alternative target for the reactive diradical species generated upon the antibiotic's activation. This interaction results in the cleavage and inactivation of both the CalC protein and the this compound molecule, thereby preventing DNA damage.[3][5]
Key Players in this compound Self-Resistance
The cal gene cluster harbors several genes implicated in self-resistance. The most well-characterized are:
-
calC : Encodes the CalC protein, the cornerstone of the self-sacrifice mechanism.
-
calU16 and calU19 : These genes encode for proteins that are structural and functional homologs of CalC. They also confer resistance to this compound through a similar self-sacrificing cleavage mechanism.
Quantitative Analysis of Resistance
The level of resistance conferred by the self-sacrifice proteins has been quantified through heterologous expression in a surrogate host, Escherichia coli. The data clearly demonstrates the efficacy of this protective mechanism.
| Gene | Expressed Protein | Host Organism | Fold Increase in this compound Tolerance (Compared to Control) |
| calC | CalC | E. coli | ~330-fold |
| calU19 | CalU19 | E. coli | 330-fold |
| calU16 | CalU16 | E. coli | 80-fold |
| calU17 | CalU17 | E. coli | No significant resistance observed |
| Empty Vector | - | E. coli | 1-fold (baseline) |
Signaling Pathways and Logical Relationships
The self-sacrifice mechanism can be visualized as a direct molecular interaction leading to mutual destruction and, consequently, cellular protection.
References
An In-depth Technical Guide to the Isolation of Calicheamicin from Soil Samples
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for isolating the potent enediyne antitumor antibiotic, calicheamicin (B1180863), from its natural soil habitat. The process begins with the selective isolation of the producing microorganism, Micromonospora echinospora, and proceeds through fermentation, extraction, and purification to yield the clinically significant this compound γ1I.
Isolation of Micromonospora echinospora from Soil Samples
The primary producer of calicheamicins is the actinomycete Micromonospora echinospora ssp. calichensis.[1] Originally discovered in the "caliche" clay soil of Texas, this bacterium can be isolated from various soil environments.[2] Selective isolation is crucial to separate Micromonospora from the more abundant Streptomyces and other soil microorganisms.
Experimental Protocol: Selective Isolation
This protocol combines physical and chemical treatment of the soil sample with a selective agar (B569324) medium to favor the growth of Micromonospora.
-
Soil Sample Pre-treatment (Heat Shock Method) :
-
Dry the collected soil sample at room temperature.
-
Heat the dried soil at 65°C for 30-60 minutes. This treatment significantly reduces the population of vegetative bacteria and fungi, while heat-resistant Micromonospora spores remain viable.
-
Alternatively, wet-heating the soil sample at 65°C for 30 minutes has been shown to be effective for enriching Micromonospora.
-
-
Soil Sample Pre-treatment (Chemical Method) :
-
Prepare a 1.5% phenol (B47542) solution. Suspend 1 gram of soil in 10 ml of the phenol solution and vortex for 30 seconds. This method helps to reduce non-filamentous bacteria.[3]
-
For samples with a high concentration of Gram-negative bacteria, an alkaline treatment (0.01 N NaOH for 5-10 minutes at 15°C) can be employed.[4]
-
-
Plating and Incubation :
-
Prepare a selective medium, such as Tunicamycin Agar, containing 25-50 µg/ml of tunicamycin. Tunicamycin inhibits the growth of many other bacteria, allowing for the preferential isolation of Micromonospora.[4][5]
-
Prepare serial dilutions of the pre-treated soil sample in sterile water.
-
Plate the dilutions onto the selective agar plates.
-
Incubate the plates at 26-28°C for 3 to 4 weeks.[3]
-
-
Colony Identification and Purification :
-
Identify potential Micromonospora colonies. They typically appear as small, pigmented (often orange or red-brown) colonies that are strongly attached to the agar and may turn black upon sporulation. They generally lack the aerial mycelia characteristic of Streptomyces.[3]
-
Isolate and purify the selected colonies by re-streaking onto fresh ISP-2 medium agar plates until a pure culture is obtained.[]
-
Fermentation for this compound Production
Once a pure culture of a high-yield Micromonospora echinospora strain is obtained, the next step is fermentation to produce this compound. This involves a two-stage liquid culture process: a seed culture to generate sufficient biomass, followed by a larger-scale production fermentation.
Experimental Protocol: Two-Stage Fermentation
1. Seed Culture Preparation :
-
Prepare the seed medium as detailed in Table 1.[]
-
Dispense 200 mL of the seed medium into 1000 mL Erlenmeyer flasks and sterilize at 121°C for 20 minutes.[]
-
Inoculate each flask with a spore suspension (approx. 1x10⁸ CFU/mL) or a loopful of mycelia from a fresh agar plate.[]
-
Incubate at 28°C on a rotary shaker at 250 rpm for 48 hours.[]
2. Production Fermentation :
-
Prepare the fermentation medium as detailed in Table 1. The inclusion of potassium iodide (KI) is crucial as it directs the biosynthesis towards the more stable and clinically relevant iodine-containing calicheamicins.[]
-
Sterilize the production medium in a suitable fermentor (e.g., a 50 L tank) at 121°C for 20-30 minutes.[][7]
-
Inoculate the production fermentor with the seed culture at a 10% (v/v) inoculum size.[]
-
Maintain the fermentation under the following conditions:
-
The fermentation cycle typically runs for 8-10 days.[][7]
Table 1: Media Composition for Micromonospora echinospora Fermentation []
| Component | Seed Medium (g/L) | Fermentation Medium (g/L) |
|---|---|---|
| Soluble Starch | 24.0 | - |
| Glucose | 5.0 | - |
| Maltose | - | 20.0 |
| Dextrin | - | 20.0 |
| Peptone | 5.0 | 5.0 |
| Soybean Cake Powder | 3.0 | - |
| Corn Steep Powder | - | 2.0 |
| Yeast Extract | - | 3.0 |
| Calcium Carbonate (CaCO₃) | 2.0 | 2.5 |
| Copper Sulfate (B86663) (CuSO₄·5H₂O) | - | 0.2 |
| Manganese Sulfate (MnSO₄·H₂O) | - | 0.2 |
| Potassium Iodide (KI) | - | 0.1 |
| pH | 7.0 | 7.0 |
Extraction and Purification of this compound γ1I
Following fermentation, the this compound complex is recovered from the whole broth through a multi-step extraction and purification process. The goal is to isolate the specific γ1I component.
Experimental Workflow: Extraction and Purification
Experimental Protocol: Extraction[7]
-
Solvent Extraction : Extract the entire fermentation broth (e.g., 30 L) with an equal volume of ethyl acetate (B1210297). Agitate thoroughly to ensure efficient phase transfer of the this compound complex.
-
Concentration : Separate the organic (ethyl acetate) phase and concentrate it to dryness under reduced pressure using a rotary evaporator.
-
Impurity Removal : Add approximately 500 mL of n-hexane to the dried residue and stir. This step precipitates the calicheamicins while dissolving nonpolar impurities like lipids.
-
Residue Collection : Discard the n-hexane supernatant. Dissolve the remaining insoluble material in a minimal amount of ethyl acetate.
-
Drying : Add an excess of anhydrous sodium sulfate (Na₂SO₄) to the ethyl acetate solution to remove any residual water.
-
Crude Precipitation : Filter off the Na₂SO₄. Add a mixture of diethyl ether and n-hexane to the filtrate to precipitate the crude this compound complex.
-
Collection : Collect the precipitate by centrifugation. This pellet is the crude this compound extract.
Experimental Protocol: Purification[7]
-
Silica Gel Chromatography :
-
Mix the crude extract with a small amount of silica gel to create a dry load.
-
Apply the dry load to the top of a silica gel column packed in ethyl acetate.
-
Elute the column with a step gradient of ethyl acetate and methanol (B129727). Start with 100% ethyl acetate, gradually increasing the methanol concentration to a final ratio of 90:10 (v/v) ethyl acetate:methanol.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing calicheamicins.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) :
-
Combine the this compound-containing fractions from the silica gel column and concentrate them.
-
Inject the concentrated sample onto a preparative HPLC system (e.g., Shimadzu LC-8A).
-
Column : Preparative C18 column.
-
Mobile Phase : An isocratic mixture of acetonitrile (B52724) (CH₃CN) and 0.2 M ammonium (B1175870) acetate (NH₄OAc) in a 45:55 (v/v) ratio.
-
Detection : UV detector.
-
Collect the peak corresponding to this compound γ1I, which typically has a retention time of approximately 15 minutes under these conditions.
-
-
Final Processing :
-
Concentrate the collected HPLC fraction under reduced pressure to remove the solvents.
-
Freeze-dry (lyophilize) the remaining aqueous solution to obtain pure, solid this compound γ1I.
-
Quantitative Data
The yield of this compound is highly dependent on the strain of M. echinospora and the fermentation conditions. The use of in-situ adsorbent resins during fermentation has been shown to significantly increase product yield by reducing product feedback inhibition.
Table 2: this compound Yield with Adsorbent Resins in Fermentation [7]
| Adsorbent Resin Type | Resin Concentration (g/L) | Final this compound Yield (mg/L) |
|---|---|---|
| H-41 | 30 | 40 |
| H-60 | 10 | 50 |
| H-60 | 50 | 45 |
| HZ-803 | 30 | 10 |
Note: Data is derived from a patent application and demonstrates the impact of different macroporous adsorbent resins on final product yield.
Biosynthesis of this compound
The biosynthesis of the this compound core structure is a complex process initiated by a Type I polyketide synthase (PKS). The subsequent maturation and glycosylation steps are critical for the molecule's ability to bind to the minor groove of DNA.[2]
This compound Biosynthesis Pathway
The biosynthesis begins with the loading of Acetyl-CoA onto the Type I PKS, followed by the iterative addition of seven Malonyl-CoA units.[2] The growing polyketide chain undergoes reduction and dehydration at each step to form a 15-carbon polyene. This intermediate is then acted upon by various tailoring enzymes to form the reactive enediyne core, a calicheamicinone-like structure. This aglycone serves as the substrate for a series of four glycosyltransferases (CalG1-4) and one acyltransferase (CalO4), which sequentially add four unique sugar moieties and an orsellinic acid-derived aromatic unit.[2] This aryltetrasaccharide portion is the DNA-docking element, crucial for guiding the cytotoxic enediyne "warhead" to its target.[2]
References
- 1. Calicheamicins, a novel family of antitumor antibiotics. 3. Isolation, purification and characterization of calicheamicins beta 1Br, gamma 1Br, alpha 2I, alpha 3I, beta 1I, gamma 1I and delta 1I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Selective Isolation and Rapid Identification of Members of the Genus Micromonospora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective isolation procedure for Micromonospora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A selective isolation procedure for Micromonospora. | Semantic Scholar [semanticscholar.org]
- 7. CN102732580A - Preparation method of efficient antitumor antibiotic this compound - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Calicheamicin Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calicheamicins are a class of exceptionally potent enediyne antitumor antibiotics isolated from the bacterium Micromonospora echinospora.[1] Their mechanism of action involves binding to the minor groove of DNA and inducing double-strand breaks, which ultimately leads to apoptosis.[] This high cytotoxicity makes them ideal payloads for antibody-drug conjugates (ADCs), a targeted cancer therapy that delivers potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[3]
This document provides detailed application notes and protocols for the development, characterization, and evaluation of calicheamicin-based ADCs. It is intended to guide researchers, scientists, and drug development professionals in this specialized field. Recent advancements, including site-specific conjugation and novel linker designs, are improving the homogeneity, stability, and therapeutic index of these powerful cancer therapeutics.[4]
Mechanism of Action
This compound (B1180863) ADCs function through a multi-step process that begins with the specific binding of the monoclonal antibody component to a tumor-associated antigen on the surface of a cancer cell.[5] This is followed by internalization of the ADC, typically through receptor-mediated endocytosis. Once inside the cell, the ADC is trafficked to lysosomes, where the acidic environment and/or specific enzymes cleave the linker, releasing the this compound payload.[6][7] The released this compound then translocates to the nucleus, where it binds to the minor groove of DNA.[] A subsequent chemical reaction, similar to a Bergman cyclization, generates a diradical species that abstracts hydrogen atoms from the DNA backbone, causing double-strand breaks and triggering cell death.[1][]
Data Presentation: In Vitro Cytotoxicity
The in vitro potency of this compound ADCs is a critical parameter in their preclinical evaluation. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following tables summarize representative in vitro cytotoxicity data for different this compound ADCs.
Table 1: In Vitro Cytotoxicity of Anti-CD22 and Anti-Ly6E this compound ADCs [7]
| Cell Line | Target Antigen | ADC | IC50 (nmol/L) |
| WSU-DLCL2 | CD22 | aCD22-cal | 0.05 |
| BJAB | CD22 | aCD22-cal | 0.12 |
| HCC-1569 x 2 | Ly6E | aLy6E-cal | 87 |
| NCI-1781 | Ly6E | aLy6E-cal | 111 |
Table 2: Comparative In Vitro Cytotoxicity of Gemtuzumab Ozogamicin (Anti-CD33) and Inotuzumab Ozogamicin (Anti-CD22) [8]
| Cell Line | Cancer Type | Gemtuzumab Ozogamicin IC50 (ng/mL) | Inotuzumab Ozogamicin IC50 (ng/mL) |
| HL-60 | Acute Promyelocytic Leukemia | 0.03 | >1000 |
| U937 | Histiocytic Lymphoma | 0.05 | >1000 |
| TCC-S | Bladder Carcinoma | >1000 | 0.04 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the successful development and evaluation of this compound ADCs.
Protocol 1: ADC Conjugation and Characterization
Objective: To conjugate a this compound derivative to a monoclonal antibody and characterize the resulting ADC.
Materials:
-
Monoclonal antibody (mAb)
-
This compound derivative with a linker (e.g., N-acetyl-γ-calicheamicin dimethyl hydrazide)
-
Reducing agent (e.g., dithiothreitol (B142953) - DTT)
-
Conjugation buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography - SEC)
-
Analytical instruments (e.g., UV-Vis spectrophotometer, LC-MS)
Methodology:
-
Antibody Preparation:
-
If conjugating to native cysteines, partially reduce the interchain disulfide bonds of the mAb using a controlled amount of DTT.
-
For site-specific conjugation, use an antibody with engineered cysteines.[7]
-
Purify the reduced or engineered mAb to remove the reducing agent.
-
-
Conjugation Reaction:
-
Dissolve the this compound-linker derivative in a suitable organic solvent (e.g., DMSO).
-
Add the this compound-linker solution to the prepared mAb in conjugation buffer. The molar ratio of the drug-linker to the mAb will influence the final drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C to 25°C) for a specified duration (e.g., 1-4 hours).
-
-
Quenching:
-
Stop the conjugation reaction by adding a quenching reagent to cap any unreacted linkers.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other reaction components using SEC.
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[9][10]
-
Aggregation: Assess the percentage of high molecular weight species (aggregates) using Size-Exclusion Chromatography (SEC).[9]
-
Purity: Analyze the purity of the ADC using methods like SDS-PAGE.
-
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the IC50 of a this compound ADC in cancer cell lines.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound ADC and control ADC
-
96-well microplates
-
Plate reader
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and a non-targeting control ADC in complete cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.[3]
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control cells.
-
Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting software.
-
Protocol 3: In Vivo Efficacy Study in Xenograft Mouse Models
Objective: To evaluate the antitumor activity of a this compound ADC in a preclinical animal model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line for implantation
-
This compound ADC, control ADC, and vehicle control
-
Calipers for tumor measurement
-
Balance for monitoring body weight
Methodology:
-
Tumor Implantation:
-
Subcutaneously implant human cancer cells into the flank of the immunodeficient mice.[3]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
-
ADC Administration:
-
Administer the this compound ADC, control ADC, or vehicle to the respective groups via a suitable route (e.g., intravenous injection). Dosing can be a single dose or a multi-dose regimen.[7]
-
-
Monitoring:
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a specific size, or at a predetermined time point.
-
Euthanize the mice and excise the tumors for further analysis if required.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.
-
Conclusion
This compound-based ADCs are a clinically validated and powerful class of anticancer agents.[7] The protocols and data presented here provide a framework for the development and preclinical evaluation of these complex therapeutics. Careful consideration of the antibody target, linker chemistry, and conjugation methodology is critical to optimizing the therapeutic index and achieving clinical success. As our understanding of cancer biology and protein engineering advances, so too will the sophistication and efficacy of the next generation of this compound ADCs.
References
- 1. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABBV-011, A Novel, this compound-Based Antibody–Drug Conjugate, Targets SEZ6 to Eradicate Small Cell Lung Cancer Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calicheamicin in Cell Culture Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calicheamicins are a class of potent enediyne antitumor antibiotics isolated from the bacterium Micromonospora echinospora.[1] Their extreme cytotoxicity precludes their use as standalone therapeutic agents.[2] However, their potency makes them ideal payloads for antibody-drug conjugates (ADCs), which facilitate targeted delivery to cancer cells, minimizing off-target effects.[1][] This document provides detailed protocols for assessing the cytotoxicity of calicheamicin (B1180863) and its conjugates in cell culture, along with data presentation guidelines and diagrams of the experimental workflow and signaling pathway.
The mechanism of action of this compound involves binding to the minor groove of DNA and inducing double-stranded breaks.[1][][4] This is achieved through a Bergman cyclization reaction that generates a diradical species, which then abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission.[][4] This DNA damage ultimately triggers apoptosis, or programmed cell death.[][5]
Data Presentation
The cytotoxic potency of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits a biological process, such as cell growth, by 50%. The following tables summarize the IC50 values for this compound-based ADCs in various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Gemtuzumab Ozogamicin (anti-CD33) and Inotuzumab Ozogamicin (anti-CD22) in different cell lines.
| Cell Line | Cancer Type | Gemtuzumab Ozogamicin (anti-CD33) IC50 (ng/mL) | Inotuzumab Ozogamicin (anti-CD22) IC50 (ng/mL) |
| HL-60 | Acute Promyelocytic Leukemia | 0.03 | >1000 |
| U937 | Histiocytic Lymphoma | 0.05 | >1000 |
| TCC-S | Bladder Carcinoma | >1000 | 0.04 |
Note: The cytotoxicity of these ADCs is highly dependent on the expression of the target antigen (CD33 for Gemtuzumab Ozogamicin and CD22 for Inotuzumab Ozogamicin) on the cancer cells.[6]
Table 2: In Vitro Potency of an anti-CD22 this compound ADC.
| Cell Line | Target | IC50 (nmol/L) |
| WSU-NHL | CD22+ | 0.05 |
| BJAB-luc | CD22+ | 0.12 |
[7]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effect of this compound by measuring the metabolic activity of cells, which is an indicator of cell viability.[6][8]
Materials:
-
Cancer cell lines (e.g., HL-60, U937, TCC-S)[6]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[6]
-
This compound or this compound-conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
96-well microplates[6]
-
Multichannel pipette
-
Microplate reader[6]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]
-
Drug Treatment: Prepare serial dilutions of the this compound compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium without the drug). Incubate for the desired treatment period (e.g., 48, 72, or 96 hours).[6]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6] During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.[8]
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[8]
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using suitable software.[6]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay differentiates between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) in apoptotic cells and the loss of membrane integrity in necrotic cells.[6]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound or this compound-conjugate
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer[6]
Procedure:
-
Cell Treatment: Seed and treat the cells with this compound as described in the cell viability assay protocol for the desired duration.[6]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.[6]
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[6]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[6]
Interpretation of Results:
-
Viable cells: Annexin V-FITC negative and PI negative[6]
-
Early apoptotic cells: Annexin V-FITC positive and PI negative[6]
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive[6]
-
Necrotic cells: Annexin V-FITC negative and PI positive[6]
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Signaling Pathway
Caption: this compound-induced apoptotic signaling pathway.
References
- 1. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. books.rsc.org [books.rsc.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Induction of apoptosis by enediyne antibiotic this compound thetaII proceeds through a caspase-mediated mitochondrial amplification loop in an entirely Bax-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
Calicheamicin for Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calicheamicins are a class of potent enediyne antitumor antibiotics isolated from the bacterium Micromonospora echinospora.[1] Their extreme cytotoxicity stems from their unique mechanism of action, which involves binding to the minor groove of DNA and causing double-strand breaks, ultimately leading to apoptosis.[1][2][3] This high potency makes calicheamicin (B1180863) an ideal payload for antibody-drug conjugates (ADCs), a targeted cancer therapy approach.[2] ADCs utilize a monoclonal antibody to selectively deliver the cytotoxic agent to cancer cells that overexpress a specific target antigen, thereby minimizing systemic toxicity.[4]
Two notable examples of this compound-based ADCs are gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®). Gemtuzumab ozogamicin targets CD33, a marker found on myeloid leukemia cells, while inotuzumab ozogamicin targets CD22, which is expressed on B-cell malignancies.[5] This document provides detailed application notes and protocols for utilizing this compound and its conjugates in cancer research, with a focus on in vitro characterization.
Mechanism of Action and Signaling Pathway
The cytotoxic effect of this compound is initiated by its delivery to the target cell, often via an ADC. Following binding to the target cell surface antigen, the ADC is internalized through endocytosis.[6] Inside the cell, the linker connecting the antibody to this compound is cleaved, releasing the active payload.[6] The released this compound then translocates to the nucleus and binds to the minor groove of DNA.[1]
Within the nucleus, the trisulfide group of the this compound molecule is reduced by intracellular reducing agents like glutathione. This reduction triggers a Bergman cyclization reaction, generating a highly reactive para-benzyne diradical.[1][7] This diradical abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to the formation of double-strand breaks (DSBs).[1][7]
The resulting DNA damage activates a complex cellular response known as the DNA Damage Response (DDR) pathway. Key sensor proteins, such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), are recruited to the sites of damage. These kinases then phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases CHK1 and CHK2. Activation of these pathways leads to cell cycle arrest, providing time for the cell to repair the DNA damage. However, if the damage is too extensive, the DDR pathway will initiate apoptosis, or programmed cell death.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of this compound-based ADCs against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of Gemtuzumab Ozogamicin (Anti-CD33 ADC)
| Cell Line | Cancer Type | IC50 (ng/mL) |
| HL-60 | Acute Promyelocytic Leukemia | 0.03 |
| U937 | Histiocytic Lymphoma | 0.05 |
| TCC-S | Bladder Carcinoma | >1000 |
Table 2: Cytotoxicity of Inotuzumab Ozogamicin (Anti-CD22 ADC)
| Cell Line | Cancer Type | IC50 (ng/mL) |
| HL-60 | Acute Promyelocytic Leukemia | >1000 |
| U937 | Histiocytic Lymphoma | >1000 |
| TCC-S | Bladder Carcinoma | 0.04 |
Note: The cytotoxicity of these ADCs is highly dependent on the expression of the target antigen (CD33 for Gemtuzumab Ozogamicin and CD22 for Inotuzumab Ozogamicin) on the cancer cells. This targeted approach aims to minimize off-target toxicity.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound and its conjugates.
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effect of this compound derivatives by measuring the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound derivative (e.g., ADC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[3]
-
Drug Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium without the drug).[3]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).[3]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization:
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[8]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.[8]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium (B1200493) Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in cells by treating with the this compound derivative for the desired time. Include a vehicle-treated negative control.
-
Cell Harvesting: Collect 1-5 x 10^5 cells by centrifugation. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Interpretation of Results:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
DNA Damage Assay (Neutral Comet Assay for Double-Strand Breaks)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. The neutral version of the assay specifically detects double-strand breaks.[5][10]
Materials:
-
Treated and untreated cells
-
Low-melting point agarose (B213101) (LMAgarose)
-
PBS (Ca2+ and Mg2+ free)
-
Lysis solution
-
Neutral electrophoresis buffer
-
DNA staining solution (e.g., SYBR® Green or propidium iodide)
-
CometSlides™ or equivalent
-
Electrophoresis unit
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Harvest approximately 1 x 10^5 cells/mL.[11]
-
Embedding Cells in Agarose:
-
Cell Lysis: Immerse the slides in chilled Lysis solution for at least 60 minutes at 4°C.[5]
-
Electrophoresis:
-
Immerse the slides in neutral electrophoresis buffer.
-
Perform electrophoresis under neutral conditions. The voltage and duration should be optimized for the cell type.
-
-
Staining and Visualization:
-
Gently rinse the slides with distilled water.
-
Stain the DNA with a fluorescent dye.
-
Visualize the slides using a fluorescence microscope.
-
-
Data Analysis: Damaged DNA will migrate out of the nucleus, forming a "comet tail." The extent of DNA damage is quantified by measuring the length of the tail and the intensity of the DNA in the tail relative to the head. This analysis is typically performed using specialized software.[12]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. kumc.edu [kumc.edu]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comet Assay for the Detection of Single and Double-Strand DNA Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaks in Hematopoietic Stem Cells [bio-protocol.org]
- 12. rndsystems.com [rndsystems.com]
Application Notes and Protocols: Calicheamicin DNA Cleavage Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calicheamicins are a class of potent enediyne antitumor antibiotics isolated from the bacterium Micromonospora echinospora. Their mechanism of action involves binding to the minor groove of DNA and causing sequence-specific double-stranded breaks, ultimately leading to cell death.[1][2] This unique DNA-cleaving ability makes calicheamicin (B1180863) and its analogues valuable tools in cancer research and as warheads in antibody-drug conjugates (ADCs).[3]
These application notes provide a detailed protocol for assessing the DNA cleavage activity of this compound using a plasmid-based assay. The protocol is designed to be a reliable method for researchers evaluating the efficacy of this compound and its derivatives.
Mechanism of DNA Cleavage
This compound's cytotoxic effects are initiated by its binding to the minor groove of DNA, with a preference for pyrimidine-rich sequences such as 5'-TCCT-3' and 5'-TTTT-3'.[1] The binding is facilitated by the oligosaccharide portion of the molecule.[1] Once bound, a nucleophile, such as glutathione (B108866), attacks the trisulfide group in the "warhead" of the this compound molecule.[2] This triggers a cascade of reactions, culminating in a Bergman cyclization of the enediyne core.[3][4]
The Bergman cyclization produces a highly reactive p-benzyne diradical.[5] This diradical species is positioned to abstract hydrogen atoms from the deoxyribose backbone of both DNA strands.[6] This hydrogen abstraction leads to the formation of DNA radicals, which, in the presence of oxygen, results in oxidative cleavage of the phosphodiester backbone, causing both single-strand breaks (SSBs) and double-strand breaks (DSBs).[7] The ability of a single this compound molecule to induce a DSB is a key factor in its high potency.[1]
Data Presentation
The efficiency of this compound-induced DNA cleavage can be quantified by incubating supercoiled plasmid DNA with varying concentrations of the drug and analyzing the resulting DNA species by agarose (B213101) gel electrophoresis. The different topological forms of the plasmid—supercoiled (Form I), nicked or open-circular (Form II), and linear (Form III)—are separated on the gel. Quantification of the intensity of each band allows for the determination of the percentage of each form at different this compound concentrations.
Table 1: Illustrative Quantitative Analysis of this compound-Induced DNA Cleavage of pBR322 Plasmid DNA
| This compound Concentration (nM) | Supercoiled DNA (Form I) (%) | Nicked DNA (Form II) (%) | Linear DNA (Form III) (%) |
| 0 (Control) | 95 | 5 | 0 |
| 1 | 70 | 25 | 5 |
| 5 | 40 | 45 | 15 |
| 10 | 15 | 50 | 35 |
| 50 | 0 | 20 | 80 |
| 100 | 0 | 5 | 95 |
Note: The data presented in this table are illustrative and represent typical results obtained from a this compound DNA cleavage assay. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
Protocol: this compound DNA Cleavage Assay Using Supercoiled Plasmid DNA
This protocol describes the methodology for evaluating the DNA cleavage activity of this compound using pBR322 plasmid DNA.
Materials:
-
This compound γ1
-
Supercoiled pBR322 plasmid DNA (e.g., 1 mg/mL stock)
-
Glutathione (GSH)
-
10X Reaction Buffer (100 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
Nuclease-free water
-
6X DNA Loading Dye (containing EDTA and a tracking dye)
-
Agarose
-
1X TAE or TBE Buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Gel electrophoresis system and power supply
-
UV transilluminator and gel documentation system
-
Densitometry software for quantification
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of glutathione in nuclease-free water.
-
Prepare working solutions of this compound at various concentrations in an appropriate solvent (e.g., DMSO).
-
Dilute the 10X Reaction Buffer to 1X with nuclease-free water.
-
-
Reaction Setup:
-
In a series of microcentrifuge tubes, prepare the reaction mixtures to a final volume of 20 µL.
-
Add the components in the following order:
-
Nuclease-free water to bring the final volume to 20 µL.
-
2 µL of 10X Reaction Buffer (final concentration: 1X).
-
Supercoiled pBR322 DNA to a final concentration of 20 µM in base pairs (e.g., 0.5 µg for a 4361 bp plasmid).[8]
-
Varying concentrations of this compound (e.g., 1 nM to 100 nM final concentration).
-
Include a no-drug control (0 nM this compound).
-
-
Gently mix the contents of each tube.
-
-
Initiation of Cleavage Reaction:
-
Add glutathione to each reaction tube to a final concentration of 1 mM to activate the this compound.[8]
-
Mix gently and spin down the contents.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 30 minutes.[8]
-
-
Reaction Termination:
-
Stop the reaction by adding 4 µL of 6X DNA Loading Dye to each tube. The EDTA in the loading dye will chelate any divalent cations that may be required for nuclease activity and will stop the reaction.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1X TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide).[8]
-
Load the entire volume of each reaction mixture into the wells of the gel.
-
Run the gel at a constant voltage until the different DNA forms are adequately separated.
-
-
Visualization and Quantification:
-
Visualize the DNA bands on a UV transilluminator.[8] Supercoiled DNA (Form I) will migrate fastest, followed by linear DNA (Form III), and then nicked/open-circular DNA (Form II).
-
Capture an image of the gel using a gel documentation system.
-
Quantify the intensity of each DNA band using densitometry software. Calculate the percentage of each DNA form in each lane.
-
Visualizations
Caption: Experimental workflow for the this compound DNA cleavage assay.
Caption: Mechanism of this compound-induced DNA cleavage.
References
- 1. "Coupled Kinetic Analysis of Cleavage of DNA by Esperamicin and Caliche" by Hiroko Kishlkawa, Ying-Ping Jiang et al. [surface.syr.edu]
- 2. adcreview.com [adcreview.com]
- 3. adcreview.com [adcreview.com]
- 4. Bergman Cyclization [organic-chemistry.org]
- 5. Illustrated Glossary of Organic Chemistry - Bergman cyclization (Bergman cyclization; Bergman cycloaromatization) [chem.ucla.edu]
- 6. researchgate.net [researchgate.net]
- 7. Cleavage of cellular DNA by this compound gamma1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Calicheamicin Antibody-Drug Conjugate (ADC) Development
Introduction
Calicheamicins are a class of exceptionally potent enediyne antitumor antibiotics, renowned for their ability to induce double-strand DNA breaks, which leads to apoptotic cell death.[1][2][3] Their high cytotoxicity makes them ideal payloads for antibody-drug conjugates (ADCs), a therapeutic strategy that combines the tumor-targeting specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent.[2]
Two first-generation calicheamicin-based ADCs, gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), have received regulatory approval for the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), respectively.[2][4] These ADCs utilize a This compound (B1180863) derivative linked to antibodies targeting CD33 and CD22.[4][5] While clinically effective, these early ADCs face challenges, including heterogeneity from traditional lysine (B10760008) conjugation, potential aggregation, and instability of the acid-labile linker in circulation, which can narrow the therapeutic window.[2][6][7]
Recent advancements have focused on developing next-generation this compound ADCs with improved properties.[2][6][8] These improvements are achieved through innovations in linker chemistry and site-specific conjugation techniques, leading to more homogeneous, stable, and tolerable drug delivery systems.[6][8] This document provides detailed application notes and protocols relevant to the development and characterization of this compound ADCs for researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathway
The therapeutic effect of a this compound ADC is initiated by the specific binding of its monoclonal antibody component to a target antigen on the surface of a cancer cell.[2] This binding triggers the internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis.[2][9]
Once inside the cell, the ADC is trafficked through the endosomal pathway to the lysosome.[2] The acidic environment (pH 4) and enzymatic activity within the lysosome cleave the linker, liberating the this compound payload.[2][5] The released this compound then translocates to the nucleus, where it binds to the minor groove of DNA.[2][10]
The activation of this compound is a critical step, triggered by intracellular reducing agents like glutathione.[2] This reduction initiates a Bergman cyclization, producing a highly reactive para-benzyne diradical. This diradical abstracts hydrogen atoms from the deoxyribose backbone of DNA, causing double-strand breaks.[2][11] These DNA lesions activate the DNA Damage Response (DDR) pathway, mediated by kinases such as ATM and ATR, which in turn phosphorylate downstream effectors like Chk1 and Chk2.[2] This signaling cascade ultimately leads to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[2][9]
Linker Technologies and Release Mechanisms
The linker connecting this compound to the antibody is a critical component that dictates the ADC's stability, efficacy, and safety.[1] An ideal linker remains stable in systemic circulation to prevent premature payload release but efficiently liberates the active drug inside the target cell.[1]
-
Hydrazone-Disulfide Linker (e.g., AcButDMH) : This linker is used in the approved ADCs, Mylotarg® and Besponsa®.[6][7] It has two key features: an acid-labile hydrazone and a sterically hindered disulfide.[1] The hydrazone bond is designed to be cleaved in the low pH of the endosome-lysosome compartment.[5][11] Following hydrolysis, the released intermediate is then reduced intracellularly to free the active this compound thiol.[6][7] However, this linker can exhibit instability in circulation, leading to premature drug release.[6][7]
-
"Linkerless" Disulfide Conjugate : To improve stability and homogeneity, novel approaches have been developed.[1][6] One such method involves the site-specific conjugation of a this compound derivative directly to an engineered cysteine residue on the antibody via a disulfide bond.[6][7][8] This creates a "linkerless" and traceless conjugate that is significantly more stable in vivo.[6][8] The payload is released upon reduction of the disulfide bond in the intracellular environment, which has a higher concentration of reducing agents like glutathione.[1][6][7]
-
Other Linker Chemistries : Researchers are also exploring other linker types, such as stable amide linkers (for non-cleavable strategies) and enzyme-cleavable linkers (e.g., peptide-based), to optimize the therapeutic index of this compound ADCs.[1][]
Quantitative Data Summary
The choice of linker technology significantly impacts the stability, potency, and efficacy of this compound ADCs.
Table 1: In Vivo Stability of Different this compound ADC Linkers
| Linker Type | Linker Name/Description | Key Feature | In Vivo Stability | Citation |
|---|---|---|---|---|
| Hydrazone-Disulfide | AcButDMH | Acid-cleavable hydrazone and sterically hindered disulfide | Less stable; conjugated drug half-lives of ~29-47 hours in mice. | [6] |
| Disulfide ("Linkerless") | Direct disulfide bond to engineered cysteine | Increased stability and homogeneity | Highly stable; 50% of drug remains conjugated after 21 days in vivo. | [1][6][7][8] |
| Hydrazone | "Carbohydrate Conjugate" | Hydrolytic release in acidic lysosomal environment | Prone to premature hydrolysis. | [1] |
| Amide | "Amide Conjugate" | Stable to hydrolysis | High stability, suitable for non-cleavable strategies. |[1] |
Table 2: In Vitro Cytotoxicity of this compound ADCs
| ADC | Target Antigen | Cell Line | IC50 (nmol/L) | Citation |
|---|---|---|---|---|
| aCD22-cal ADC ("Linkerless") | CD22 | WSU-DLCL2 | 0.05 | [6] |
| aCD22-cal ADC ("Linkerless") | CD22 | BJAB | 0.12 | [6] |
| aLy6E-cal ADC ("Linkerless") | Ly6E | HCC-1569x2 | 87 | [6] |
| aLy6E-cal ADC ("Linkerless") | Ly6E | NCI-1781 | 111 |[6] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.[1]
Table 3: In Vivo Efficacy of this compound ADCs
| ADC | Linker Type | Dose | Xenograft Model | Outcome | Citation |
|---|---|---|---|---|---|
| aCD22-cal ADC | "Linkerless" Disulfide | 3 mg/kg (single dose) | CD22+ non-Hodgkin lymphoma (WSU-DLCL2) | Tumor regression observed through day 21. | [6] |
| aLy6E-cal ADC | "Linkerless" Disulfide | 3 mg/kg (single dose) | HER2+ breast cancer (HCC-1569x2) | Tumor regression observed through day 21. | [6] |
| aCD22-cal ADC | "Linkerless" Disulfide | 0.3 mg/kg (single dose) | CD22+ non-Hodgkin lymphoma (WSU-DLCL2) | Moderate antitumor activity observed. |[6] |
Experimental Protocols
Detailed protocols are crucial for the successful development and evaluation of this compound ADCs.
Protocol 1: "Linkerless" Disulfide ADC Conjugation
Objective: To conjugate a this compound derivative to a cysteine-engineered antibody via a disulfide bond, creating a homogeneous, site-specific ADC.
Materials:
-
Cysteine-engineered monoclonal antibody (mAb)
-
Activated disulfide this compound linker drug (e.g., nitroPDS-cal)
-
Conjugation Buffer: 50 mM Tris, pH 7.0-8.5
-
Dimethylformamide (DMF)
-
Purification System: Cationic exchange chromatography
-
Formulation Buffer (e.g., PBS)
Procedure:
-
Preparation: Dissolve the nitroPDS-cal linker drug in DMF. Prepare the cysteine-engineered mAb in the conjugation buffer.
-
Conjugation Reaction: Mix the mAb with 3 to 10 molar equivalents of the nitroPDS-cal linker drug. The final DMF concentration should be around 10%.
-
Incubation: Allow the reaction to proceed for 3 to 5 hours at ambient temperature.
-
Purification: Purify the resulting mAb-cal ADC using cationic exchange chromatography to remove unconjugated linker drug and other impurities.
-
Formulation & Characterization: Exchange the purified ADC into the final formulation buffer. Characterize the conjugate to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques like LC-MS and size exclusion chromatography (SEC).[6]
Protocol 2: In Vitro Cytotoxicity Assay (CellTiter-Glo)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound ADC on target cancer cell lines.
Materials:
-
Target cancer cell lines (and non-target control cells)
-
Complete cell culture medium
-
This compound ADC and control ADC
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Plating: Plate cells in a 96-well plate at a predetermined density (e.g., 500-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and a non-targeting control ADC in complete medium.
-
Incubation: Add the diluted ADCs to the cells and incubate for a specified period (e.g., 96 hours) under standard cell culture conditions.
-
Viability Assessment: After incubation, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to untreated controls and plot the cell viability against the ADC concentration. Calculate the IC50 value using a suitable nonlinear regression model.[13]
Protocol 3: In Vivo Xenograft Model for Efficacy Studies
Objective: To evaluate the anti-tumor activity of a this compound ADC in a preclinical mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Human tumor cells for implantation (e.g., WSU-DLCL2)
-
This compound ADC, non-target control ADC, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of the mice.
-
Tumor Growth: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Dosing: Administer a single intravenous bolus dose of the ADC (e.g., 0.3 to 10 mg/kg), control ADC, or vehicle.[6]
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue the study until a defined endpoint is reached (e.g., tumor volume in the control group reaches a specific size, or a predetermined time like 21 days).[6]
-
Data Analysis: Plot the mean tumor volume and body weight for each group over time to assess efficacy and tolerability.
Protocol 4: Pharmacokinetic (PK) Analysis
Objective: To determine the stability and pharmacokinetic profile of the this compound ADC in vivo.
Materials:
-
Non-tumor-bearing mice or rats
-
This compound ADC
-
Blood collection supplies (e.g., capillaries, microcentrifuge tubes)
-
Analytical systems: ELISA for total antibody, LC-MS for DAR analysis
Procedure:
-
Dosing: Administer a single intravenous dose of the ADC to the animals (e.g., 5 mg/kg).[7][14]
-
Sample Collection: Collect small blood samples at various time points over a set period (e.g., 21 days).[7][14][15]
-
Total Antibody Quantification: Use a generic human IgG ELISA to measure the concentration of the total antibody in the plasma samples over time.[7][14]
-
ADC Stability (DAR over time): Use an LC-MS-based assay to monitor the change in the average drug-to-antibody ratio (DAR) in the plasma samples. This directly measures the stability of the drug's conjugation to the antibody in circulation.[7][14]
-
Data Analysis: Plot the concentration of total antibody and the average DAR over time. Calculate key PK parameters such as half-life for both the antibody and the conjugated drug.[15]
Protocol 5: Target Engagement (γ-H2AX Assay)
Objective: To confirm that the this compound payload is reaching its nuclear target and inducing DNA double-strand breaks (DSBs).
Materials:
-
ADC-treated cells or tumor tissue sections
-
Fixation and permeabilization buffers
-
Primary antibody against phosphorylated histone H2AX (γ-H2AX)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Sample Preparation: Treat cells in vitro with the ADC or collect tumor tissue from an in vivo study at a relevant time point post-treatment.
-
Fix and Permeabilize: Fix the cells/tissue sections (e.g., with 4% paraformaldehyde) and then permeabilize them (e.g., with 0.1% Triton X-100) to allow antibody entry.
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate with the primary anti-γ-H2AX antibody.
-
Wash, then incubate with the fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Acquire images using a fluorescence microscope or an automated high-content imaging system.
-
Quantification: Quantify the number of distinct γ-H2AX foci per nucleus or the total nuclear fluorescence intensity. An increase in γ-H2AX signal compared to controls indicates the induction of DSBs.[10]
General ADC Development Workflow
The development of a novel this compound ADC is a multi-step process that involves careful selection of components and rigorous preclinical testing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antibody-drug conjugates of this compound derivative: gemtuzumab ozogamicin and inotuzumab ozogamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. books.rsc.org [books.rsc.org]
- 13. ABBV-011, A Novel, this compound-Based Antibody–Drug Conjugate, Targets SEZ6 to Eradicate Small Cell Lung Cancer Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of pharmacokinetic values of this compound-antibody conjugates in mice by plasmon resonance analysis of small (5 microl) blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Conjugation of Calicheamicin to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calicheamicins are a class of exceptionally potent enediyne antitumor antibiotics that induce cell death by causing double-strand DNA breaks.[1][2] Their high cytotoxicity makes them valuable payloads for antibody-drug conjugates (ADCs), a targeted cancer therapy approach.[1][2] First-generation calicheamicin (B1180863) ADCs, such as gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), have demonstrated clinical potential but are associated with challenges including heterogeneity, aggregation, and linker instability.[2][3][4][5] These limitations can adversely affect their therapeutic window.[2]
Recent advancements in ADC technology, particularly site-specific conjugation, offer a promising solution to overcome the drawbacks of traditional conjugation methods. By engineering specific conjugation sites into the antibody, it is possible to produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to improved stability, pharmacokinetics, and overall therapeutic index.[2][3][5] This document provides detailed application notes and protocols for the development and characterization of site-specific this compound ADCs.
Mechanism of Action and Signaling Pathway
The therapeutic action of a this compound ADC begins with the binding of the monoclonal antibody component to a specific target antigen on the surface of a cancer cell.[2] This is followed by the internalization of the ADC-antigen complex, typically through endocytosis.[2] Once inside the cell, the ADC is trafficked to the lysosome. The acidic environment and lysosomal enzymes within the lysosome cleave the linker, releasing the this compound payload.[2][6]
The released this compound then translocates to the cell nucleus and binds to the minor groove of DNA, with a preference for TCCT/AGGA sequences.[2] The trisulfide group within the this compound molecule is a critical trigger.[2] Intracellular reducing agents, such as glutathione, reduce the trisulfide, initiating a Bergman cyclization reaction.[2] This reaction generates a highly reactive diradical species that abstracts hydrogen atoms from the deoxyribose backbone of DNA, causing double-strand breaks.[2][7] The resulting DNA damage activates DNA damage response pathways, including the activation of ATM and ATR kinases, which in turn phosphorylate downstream effectors like Chk1 and Chk2.[2] This signaling cascade ultimately leads to cell cycle arrest and apoptosis.[2]
Advantages of Site-Specific Conjugation
Site-specific conjugation of this compound to antibodies offers several advantages over traditional methods that randomly conjugate the payload to lysine (B10760008) or cysteine residues:
-
Homogeneity: Produces a well-defined product with a uniform drug-to-antibody ratio (DAR), simplifying characterization and ensuring batch-to-batch consistency.[3][5]
-
Improved Pharmacokinetics: A homogeneous DAR profile leads to more predictable and favorable pharmacokinetic properties, avoiding the rapid clearance of highly conjugated species.[3]
-
Enhanced Therapeutic Window: By reducing heterogeneity and improving stability, site-specific ADCs can exhibit an improved safety profile and a wider therapeutic window.[3][5]
-
Increased Stability: Engineered conjugation sites can be selected to minimize impact on antibody structure and stability, and novel linker chemistries, such as the "linkerless" disulfide approach, can enhance stability in circulation.[3][4][5]
Experimental Data
In Vitro Cytotoxicity
The in vitro potency of site-specific this compound ADCs is typically evaluated against a panel of cancer cell lines with varying levels of target antigen expression. The half-maximal inhibitory concentration (IC50) is a key metric for assessing cytotoxicity.
| ADC Construct | Target Antigen | Cell Line | IC50 (nmol/L) | Reference |
| αCD22-Calicheamicin | CD22 | WSU-DLCL2 | 0.05 | [3] |
| αCD22-Calicheamicin | CD22 | BJAB | 0.12 | [3] |
| αLy6E-Calicheamicin | Ly6E | HCC-1569x2 | 87 | [3] |
| αLy6E-Calicheamicin | Ly6E | NCI-1781 | 111 | [3] |
| Non-targeted Control | - | Various | Reduced Activity | [3] |
In Vivo Efficacy
The antitumor activity of site-specific this compound ADCs is assessed in preclinical xenograft models.
| ADC Construct | Tumor Model | Dose (mg/kg) | Outcome | Reference |
| αCD22-Calicheamicin | WSU-DLCL2 (NHL) | 3 | Tumor Regression | [3] |
| αLy6E-Calicheamicin | HCC-1569x2 (Breast) | 3 | Tumor Regression | [3] |
| αCD22-Calicheamicin | WSU-DLCL2 (NHL) | 0.3 | Some Efficacy | [3] |
| αLy6E-Calicheamicin | HCC-1569x2 (Breast) | 0.3 | Some Efficacy | [3] |
Pharmacokinetics and Stability
Pharmacokinetic studies are crucial for understanding the in vivo behavior of ADCs.
| ADC Construct | Parameter | Result | Time Point | Reference |
| "Linkerless" this compound ADC | In vivo Stability | 50% of drug remains conjugated | 21 days | [3][5] |
| Mylotarg (AcButDMH linker) | Conjugated Drug Half-life (mice) | ~47 hours | - | [3] |
| Besponsa (AcButDMH linker) | Conjugated Drug Half-life (mice) | ~29 hours | - | [3] |
Experimental Protocols
Protocol 1: Site-Specific Antibody Production via Cysteine Engineering
This protocol describes the generation of a monoclonal antibody with an engineered cysteine residue for site-specific conjugation.
1. Site Selection and Mutagenesis: a. Identify a suitable site for cysteine substitution using computational modeling or by selecting previously validated sites (e.g., LC K149C).[3] The chosen site should be accessible for conjugation without disrupting antibody structure or function. b. Perform site-directed mutagenesis on the antibody's heavy or light chain expression vector to replace the codon of the selected amino acid with a cysteine codon. c. Verify the mutation by DNA sequencing.
2. Antibody Expression and Purification: a. Transfect a suitable mammalian cell line (e.g., CHO, HEK293) with the expression vectors for the heavy and light chains of the cysteine-engineered antibody. b. Culture the cells under conditions that promote antibody expression. c. Harvest the cell culture supernatant and purify the antibody using Protein A affinity chromatography. d. Elute the antibody and buffer exchange into a suitable buffer (e.g., PBS, pH 7.4). e. Characterize the purified antibody by SDS-PAGE and mass spectrometry to confirm its identity and purity.
Protocol 2: Preparation of Activated Disulfide this compound Linker-Payload
This protocol outlines the synthesis of a this compound derivative activated for conjugation to an engineered cysteine.
1. Synthesis of nitroPDS-NAc-calicheamicin: This is a complex multi-step organic synthesis that should be performed by experienced chemists. a. Synthesize a this compound derivative containing a free thiol group (e.g., NAc-calicheamicin). b. Synthesize a heterobifunctional linker containing a nitropyridyl disulfide (nitroPDS) group and a reactive group for coupling to the this compound derivative. c. React the thiol-containing this compound with the activated linker to form the nitroPDS-NAc-calicheamicin conjugate.[3] d. Purify the final product by HPLC. e. Characterize the product by mass spectrometry and NMR to confirm its structure and purity.
Protocol 3: Site-Specific Conjugation of this compound to the Engineered Antibody
This protocol details the conjugation reaction between the engineered antibody and the activated this compound derivative.
1. Antibody Reduction: a. Prepare the cysteine-engineered antibody in a suitable buffer (e.g., PBS). b. Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution to reduce the engineered cysteine residues. The concentration of TCEP should be optimized to selectively reduce the engineered cysteines without affecting the native interchain disulfide bonds. c. Incubate the reaction at room temperature for a specified time (e.g., 1-2 hours).
2. Conjugation Reaction: a. Prepare a solution of the activated this compound derivative (nitroPDS-NAc-calicheamicin) in a compatible solvent (e.g., DMSO). b. Add the activated this compound solution to the reduced antibody solution. The molar ratio of the payload to the antibody should be optimized to achieve the desired DAR. c. Incubate the reaction at room temperature or 4°C for a specified time (e.g., 2-4 hours or overnight), protected from light.
3. Purification of the ADC: a. Purify the resulting ADC from unreacted payload and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration (TFF). b. Collect the fractions containing the purified ADC. c. Buffer exchange the ADC into a formulation buffer suitable for storage.
4. Characterization of the ADC: a. Determine the Drug-to-Antibody Ratio (DAR): Use techniques such as hydrophobic interaction chromatography (HIC), reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS), or UV-Vis spectroscopy. b. Assess Aggregation: Analyze the ADC by size-exclusion chromatography (SEC) to quantify the percentage of high molecular weight species (aggregates). c. Confirm Identity and Purity: Use SDS-PAGE and mass spectrometry to confirm the identity and purity of the final ADC product.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a method for evaluating the in vitro cytotoxicity of the this compound ADC.
1. Cell Seeding: a. Culture the target cancer cell lines in appropriate media. b. Harvest the cells and seed them into 96-well plates at a predetermined density. c. Incubate the plates overnight to allow the cells to attach.
2. ADC Treatment: a. Prepare serial dilutions of the this compound ADC, a non-targeted control ADC, and an unconjugated antibody in cell culture media. b. Remove the media from the cell plates and add the ADC dilutions. c. Incubate the plates for a specified period (e.g., 72-96 hours).
3. MTT Assay: a. Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals. b. Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. c. Read the absorbance of the plates at a wavelength of 570 nm using a microplate reader.
4. Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. b. Plot the percentage of viability against the ADC concentration and determine the IC50 value using a suitable software.
Protocol 5: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for assessing the in vivo antitumor activity of the this compound ADC.
1. Animal Model: a. Implant human cancer cells subcutaneously into immunodeficient mice. b. Monitor the mice until the tumors reach a predetermined size. c. Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, non-targeted ADC, this compound ADC).
2. ADC Administration: a. Administer the ADCs and control articles to the mice, typically via intravenous injection, at the desired dose and schedule.[7]
3. Monitoring: a. Measure tumor volume and body weight 2-3 times per week.[7] Tumor volume can be calculated using the formula: (Length x Width²)/2.[7] b. Monitor the mice for any signs of toxicity. c. Continue the study until the tumors in the control group reach a humane endpoint.[7]
4. Data Analysis: a. Plot the mean tumor volume over time for each group to assess antitumor efficacy. b. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).[7]
Conclusion
Site-specific conjugation represents a significant advancement in the development of this compound ADCs. By producing homogeneous and stable conjugates, this technology has the potential to improve the therapeutic index of this potent class of anticancer agents. The protocols and data presented in these application notes provide a framework for the rational design, synthesis, and evaluation of next-generation site-specific this compound ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Efficacy Models of Calicheamicin Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calicheamicins are a class of potent enediyne antitumor antibiotics that function by inducing double-strand DNA breaks, ultimately leading to apoptosis.[][2] Their high cytotoxicity makes them powerful payloads for antibody-drug conjugates (ADCs), a targeted therapeutic approach that delivers cytotoxic agents directly to cancer cells via monoclonal antibodies targeting tumor-specific antigens. This targeted delivery minimizes systemic toxicity and enhances the therapeutic window of the payload.[][3] Several calicheamicin-containing ADCs, such as gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), have received clinical approval for the treatment of hematological malignancies.[4][5]
These application notes provide an overview and detailed protocols for establishing and evaluating the in vivo efficacy of this compound-based ADCs in preclinical xenograft models. The following sections detail the mechanism of action, experimental workflows, and specific protocols for conducting these studies.
Mechanism of Action and Signaling Pathway
The efficacy of This compound (B1180863) ADCs relies on a multi-step process that begins with the binding of the ADC to a target antigen on the cancer cell surface and culminates in DNA damage and cell death.
-
Binding and Internalization: The ADC's monoclonal antibody component binds to a specific antigen on the tumor cell surface. This binding triggers receptor-mediated endocytosis, internalizing the ADC-antigen complex into an endosome.[6]
-
Lysosomal Trafficking and Payload Release: The endosome containing the ADC fuses with a lysosome. The acidic environment and enzymatic activity within the lysosome cleave the linker connecting the this compound payload to the antibody.[][6] The choice of linker is critical, with acid-labile linkers like hydrazones being designed for release in this acidic compartment.[7][8]
-
Payload Activation: Once released into the cytoplasm, the trisulfide group of the this compound molecule is reduced, likely by intracellular glutathione.[9][10]
-
DNA Damage: This reduction triggers a Bergman cyclization reaction, generating a highly reactive para-phenylene diradical.[][10] This diradical abstracts hydrogen atoms from the phosphodiester backbone of DNA, causing sequence-selective double-strand breaks.[][2]
-
Cell Cycle Arrest and Apoptosis: The extensive DNA damage activates DNA damage response pathways, leading to cell cycle arrest and ultimately, apoptosis.[10][11]
References
- 2. adcreview.com [adcreview.com]
- 3. adcreview.com [adcreview.com]
- 4. This compound Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody-drug conjugates of this compound derivative: gemtuzumab ozogamicin and inotuzumab ozogamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Calicheamicin Derivatives for Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calicheamicins are a class of exceptionally potent enediyne antitumor antibiotics isolated from the bacterium Micromonospora echinospora.[1] Their ability to induce double-strand DNA breaks at sub-picomolar concentrations makes them highly effective cytotoxic payloads for antibody-drug conjugates (ADCs), a therapeutic modality that combines the specificity of a monoclonal antibody with the potent cell-killing ability of a small molecule drug.[1][2]
Two calicheamicin-based ADCs, gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), have received regulatory approval for the treatment of hematological malignancies, demonstrating the clinical utility of this payload class.[3] These first-generation ADCs, however, are associated with challenges such as heterogeneity, aggregation, and linker instability.[4] Advances in linker technology and site-specific conjugation methods are now enabling the development of next-generation This compound (B1180863) ADCs with improved homogeneity, stability, and therapeutic indices.[4]
This document provides detailed application notes and protocols for the synthesis, conjugation, and characterization of this compound-based ADCs.
Mechanism of Action
The cytotoxic mechanism of this compound involves a series of intricate steps initiated upon internalization of the ADC into the target cancer cell.
-
Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically through endocytosis.[5]
-
Lysosomal Trafficking and Payload Release: The ADC is trafficked to the lysosome, where the acidic environment and lysosomal enzymes cleave the linker, liberating the this compound payload.[5]
-
DNA Binding and Activation: The released this compound translocates to the nucleus and binds to the minor groove of DNA, with a preference for specific sequences such as TCCT/AGGA.[5] The trisulfide group within the this compound molecule is then reduced by intracellular reducing agents like glutathione.[5]
-
Bergman Cyclization and DNA Damage: This reduction triggers a Bergman cyclization reaction, generating a highly reactive para-benzyne diradical.[5] This diradical abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to double-strand breaks.[5]
-
Cellular Response and Apoptosis: The DNA double-strand breaks activate the DNA Damage Response (DDR) pathway, primarily mediated by the ATM and ATR kinases and their downstream effectors, Chk1 and Chk2.[5] This signaling cascade ultimately leads to cell cycle arrest and programmed cell death (apoptosis).[5]
Figure 1: this compound ADC Mechanism of Action and Signaling Pathway.
Quantitative Data Summary
The choice of linker chemistry significantly impacts the stability, potency, and efficacy of this compound ADCs. The following tables summarize comparative data for different linker strategies.
Table 1: In Vivo Stability of Different this compound ADC Linkers
| Linker Type | Linker Name/Description | Key Feature | In Vivo Stability |
|---|---|---|---|
| Hydrazone-Disulfide | AcButDMH | Acid-cleavable hydrazone and sterically hindered disulfide | Less stable in mouse and human plasma |
| Disulfide ("Linkerless") | Direct disulfide bond to engineered cysteine | Increased stability and homogeneity | 50% of drug remains conjugated after 21 days in vivo[4] |
| Hydrazone | "Carbohydrate Conjugate" | Hydrolytic release in acidic lysosomal environment | Prone to premature hydrolysis |
| Amide | "Amide Conjugate" | Stable to hydrolysis | High stability |
Table 2: In Vitro Cytotoxicity of this compound ADCs with Different Linkers
| Target Antigen | Cell Line | Linker Type | IC50 (nmol/L) |
|---|---|---|---|
| CD22 | WSU-DLCL2 | Disulfide ("Linkerless") | 0.05[4] |
| CD22 | BJAB | Disulfide ("Linkerless") | 0.12[4] |
| Ly6E | HCC-1569x2 | Disulfide ("Linkerless") | 87[4] |
| Ly6E | NCI-1781 | Disulfide ("Linkerless") | 111[4] |
| CD33 | HL-60 | Hydrazone | <0.006 ng/mL cal equiv* |
*Note: IC50 values are highly dependent on the cell line, target antigen expression, and experimental conditions. Direct comparison across different studies should be made with caution.
Table 3: In Vivo Efficacy of this compound ADCs in Xenograft Models
| ADC Target | Xenograft Model | Dosing | Outcome |
|---|---|---|---|
| CD22 | WSU-DLCL2 (Non-Hodgkin Lymphoma) | 3 mg/kg, single dose | Tumor regression observed through day 21[4] |
| Ly6E | HCC-1569x2 (Breast Cancer) | 3 mg/kg, single dose | Tumor regression observed through day 21[4] |
| CD33 | HL-60 (Promyelocytic Leukemia) | 300 µg/kg cal equiv, 3 doses | Long-term, tumor-free survivors |
Experimental Protocols
The following section provides detailed methodologies for the key steps in the development and evaluation of this compound ADCs.
Figure 2: General Experimental Workflow for this compound ADC Development.
Protocol 1: Synthesis of N-Acetyl-γ-Calicheamicin Dimethyl Hydrazide
This protocol describes the synthesis of a this compound derivative with a hydrazide linker, suitable for conjugation to an aldehyde-functionalized antibody.
Materials:
-
N-acetyl-γ-calicheamicin
-
4-(4-acetylphenoxy)butanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Activation of Linker:
-
Dissolve 4-(4-acetylphenoxy)butanoic acid (1.2 eq) and NHS (1.2 eq) in anhydrous DCM.
-
Add DCC (1.2 eq) and stir the reaction mixture at room temperature for 4 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure to obtain the NHS-activated linker.
-
-
Synthesis of Hydrazide Derivative:
-
Dissolve N-acetyl-γ-calicheamicin (1 eq) in anhydrous DMF.
-
Add the NHS-activated linker (1.1 eq) and DIPEA (2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Hydrazone Formation:
-
Dissolve the product from the previous step in a mixture of DCM and methanol.
-
Add hydrazine (excess) and a catalytic amount of acetic acid.
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the reaction mixture and purify the resulting N-acetyl-γ-calicheamicin dimethyl hydrazide derivative by HPLC.
-
Protocol 2: Site-Specific Conjugation of this compound to an Engineered Cysteine
This protocol outlines the conjugation of a thiol-reactive this compound derivative to a monoclonal antibody containing an engineered cysteine residue.
Materials:
-
Cysteine-engineered monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Activated disulfide this compound derivative (e.g., nitroPDS-N-acetyl-calicheamicin)
-
Conjugation buffer (e.g., PBS, pH 7.4 with EDTA)
-
Purification system (e.g., size-exclusion or cation exchange chromatography)
-
Quenching agent (e.g., N-acetylcysteine)
Procedure:
-
Antibody Reduction:
-
Prepare the engineered mAb in conjugation buffer.
-
Add a 5-10 fold molar excess of TCEP to the mAb solution to reduce the engineered cysteine residues.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column.
-
-
Conjugation Reaction:
-
Immediately after reduction, add the activated disulfide this compound derivative (typically 1.5-5 fold molar excess over available thiol groups) to the reduced mAb.
-
Incubate the reaction mixture at room temperature for 3-5 hours with gentle mixing.[2]
-
-
Quenching and Purification:
-
Quench any unreacted this compound derivative by adding an excess of N-acetylcysteine.
-
Purify the ADC using size-exclusion chromatography (SEC) or cation exchange chromatography to remove unconjugated drug-linker, quenching agent, and any aggregates.[2]
-
Protocol 3: Characterization of this compound ADCs
A. Determination of Drug-to-Antibody Ratio (DAR) by LC-MS
Objective: To determine the average number of drug molecules conjugated to each antibody.
Procedure:
-
Equilibrate a reverse-phase column suitable for proteins with a mobile phase of 0.1% formic acid in water.
-
Inject the ADC sample (0.5-1 mg/mL).
-
Elute the ADC using a gradient of increasing acetonitrile (B52724) with 0.1% formic acid.
-
Acquire mass spectra and deconvolute the raw data to obtain the zero-charge mass of the different ADC species.
-
Calculate the average DAR by taking the weighted average of the different DAR species observed.
B. Analysis of Aggregation by Size-Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in the ADC sample.
Procedure:
-
Equilibrate an SEC column with a suitable mobile phase (e.g., PBS, pH 7.4).
-
Inject the ADC sample.
-
Monitor the eluent at 280 nm.
-
Integrate the peak areas corresponding to the monomeric ADC and any high molecular weight species.
-
Calculate the percentage of aggregation.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the this compound ADC.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the ADC in complete culture medium.
-
Add the ADC dilutions to the respective wells and incubate for 72-96 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability versus the ADC concentration.
Protocol 5: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the antitumor activity of the this compound ADC in a mouse model.
Procedure:
-
Implant human tumor cells subcutaneously into immunocompromised mice.
-
When tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC control, this compound ADC).
-
Administer a single dose of the ADC intravenously.[2]
-
Measure tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 21 days).[2][6]
-
At the end of the study, euthanize the mice and collect tumors for further analysis if required.
-
Plot the mean tumor volume over time for each treatment group to assess efficacy.
Conclusion
The development of this compound-based ADCs represents a powerful strategy for targeted cancer therapy. The protocols and data presented herein provide a comprehensive guide for researchers in the synthesis, conjugation, characterization, and preclinical evaluation of these highly potent biotherapeutics. Careful consideration of linker chemistry and conjugation strategy is paramount to developing next-generation this compound ADCs with enhanced stability, homogeneity, and an improved therapeutic window.
References
- 1. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. CN108047287B - Intermediates and methods for the synthesis of this compound derivatives - Google Patents [patents.google.com]
- 3. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Navigating Calicheamicin ADC Stability in Circulation
Welcome to the technical support center for calicheamicin-based Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during preclinical and analytical stages. Here you will find troubleshooting guides and frequently asked questions to help you navigate your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the instability of This compound (B1180863) ADCs in circulation?
A1: The instability of this compound ADCs in circulation is primarily attributed to two main factors:
-
Linker Instability : Many first-generation this compound ADCs utilize acid-labile hydrazone linkers.[1][2][3] While designed to be cleaved in the acidic environment of tumor cell endosomes and lysosomes, these linkers can also undergo premature hydrolysis at the physiological pH of blood (~7.4).[1] This leads to the unintended release of the potent this compound payload into systemic circulation, which can cause off-target toxicity and reduce the therapeutic efficacy of the ADC.[1][4]
-
Disulfide Exchange : For ADCs with disulfide-based linkers, deconjugation can occur through disulfide exchange with circulating thiols, such as glutathione.[2]
Q2: How does the choice of linker impact the stability of a this compound ADC?
A2: The linker chemistry is a critical determinant of ADC stability.[4][] Traditional linkers like the AcButDMH (4-(4-acetylphenoxy)butanoic acid) linker, which contains a hydrazone, are known to have limited stability in circulation.[2][4] Newer generation linkers have been developed to address this issue:
-
"Linkerless" Disulfide Conjugates : These involve a direct disulfide bond between the this compound payload and an engineered cysteine on the antibody.[2][3][4] This approach has been shown to significantly increase in vivo stability.[2][3]
-
Amide Linkers : These form a stable, non-cleavable bond, offering high stability in circulation.[4]
The choice of linker dictates the payload release mechanism and has a profound impact on the ADC's performance.[4]
Q3: What is the mechanism of cleavage for an acid-labile hydrazone linker?
A3: The cleavage of a hydrazone linker is initiated by the protonation of the imine nitrogen under acidic conditions (pH 4.5-6.5), typically found in endosomes and lysosomes.[1] This protonation renders the imine carbon more susceptible to nucleophilic attack by water, leading to hydrolysis and the release of the this compound payload.[1]
Q4: Besides the linker, what other factors can influence the stability of this compound ADCs?
A4: Several other factors can affect stability:
-
Hydrophobicity of the Payload : The hydrophobic nature of this compound can promote intermolecular interactions between ADC molecules, leading to aggregation.[1]
-
Conjugation Chemistry : Traditional conjugation to lysine (B10760008) residues can result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs), which can be prone to aggregation and rapid clearance.[2] Site-specific conjugation methods can produce more homogeneous and stable ADCs.[2][3]
-
Storage and Formulation : Inappropriate storage temperatures, freeze-thaw cycles, and exposure to light can induce aggregation.[1] The formulation, including the use of excipients like polysorbates, sugars, or amino acids, can help stabilize the ADC and prevent aggregation.[1]
Troubleshooting Guides
Issue 1: Premature Payload Release in Plasma/Serum Stability Assays
Question: My this compound ADC, which uses a hydrazone linker, shows significant payload release during in-vitro plasma stability studies at physiological pH (~7.4). What are the potential causes and how can I troubleshoot this?
Answer: Premature payload release is a known challenge with acid-labile linkers.[1] Here are the likely causes and troubleshooting steps:
| Potential Cause | Explanation | Recommended Solution |
| Inherent Linker Instability | The hydrazone bond is susceptible to hydrolysis even at neutral pH. The specific chemistry of the linker can influence its stability.[1] | If possible, consider re-engineering the ADC with a more stable linker, such as a "linkerless" disulfide or an amide linker.[4] |
| Assay Conditions | The composition of the plasma or serum, including the presence of certain enzymes, can accelerate linker hydrolysis.[1] | Ensure consistent sourcing and handling of plasma/serum. Consider using IgG-depleted serum to minimize interference.[1][6] |
| Analytical Method Artifacts | The analytical method itself might be inducing payload release. For example, a low pH mobile phase in LC-MS analysis can cleave the acid-labile linker.[1] | Optimize your analytical methods. For LC-MS, use a mobile phase with a pH that maintains linker stability (e.g., ammonium (B1175870) acetate-based mobile phase).[1] |
Below is a troubleshooting workflow for addressing premature payload release:
Issue 2: High Levels of Aggregation Observed
Question: My this compound ADC solution shows an increase in high molecular weight species (aggregates) during storage or after formulation. What are the likely causes and how can I mitigate this?
Answer: Aggregation is a common issue with ADCs, often driven by the hydrophobic nature of the payload.[1]
| Potential Cause | Explanation | Recommended Solution |
| Hydrophobic Interactions | The hydrophobic this compound payload can lead to intermolecular interactions between ADC molecules, causing them to aggregate.[1] | Optimize the formulation by including excipients such as polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), or amino acids to stabilize the ADC.[1] |
| Inappropriate Storage Conditions | Freeze-thaw cycles, elevated temperatures, and exposure to light can promote the formation of aggregates.[1] | Store the ADC at recommended temperatures (typically 2-8°C for liquid formulations) and protect it from light. Avoid repeated freeze-thaw cycles.[1] |
| High Drug-to-Antibody Ratio (DAR) | A high DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation. | Optimize the conjugation conditions to achieve a lower, more homogeneous DAR. Consider site-specific conjugation methods.[2][3] |
| Unfavorable Buffer Conditions | The pH and salt concentration of the buffer can influence ADC stability. Aggregation can be more pronounced if the pH is near the isoelectric point of the antibody.[7] | Screen different buffer conditions (pH, salt concentration) to find the optimal formulation for your specific ADC. |
Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR) Measurements
Question: I am getting variable DAR values for the same batch of my this compound ADC. What could be causing this?
Answer: Consistent and accurate DAR determination is crucial for ADC characterization.[1] Inconsistencies can arise from the sample itself or the analytical method.
| Potential Cause | Explanation | Recommended Solution |
| Sample Heterogeneity | Traditional conjugation methods result in a heterogeneous mixture of ADC species with different DARs.[1][2] | If possible, utilize site-specific conjugation to produce a more homogeneous ADC. |
| Analytical Method-Induced Instability | Methods like Reverse-Phase HPLC (RP-HPLC) with certain mobile phases can cause payload deconjugation, leading to an underestimation of the DAR.[1] | Use analytical techniques that maintain the integrity of the ADC, such as Hydrophobic Interaction Chromatography (HIC) or native Mass Spectrometry (MS).[1] If using RP-HPLC, ensure the mobile phase is compatible with the linker. |
| Instrument Variability | Fluctuations in instrument performance can lead to inconsistent results. | Regularly calibrate and maintain your analytical instruments. Use an internal standard where appropriate to normalize for variations.[1] |
Comparative Data on Linker Stability
The choice of linker significantly impacts the in-circulation stability of this compound ADCs. The following table summarizes stability data for different linker types.
| Linker Type | Key Feature | In Vivo Stability | Citation |
| Hydrazone-Disulfide (AcButDMH) | Acid-cleavable hydrazone and sterically hindered disulfide. | Less stable in plasma, leading to premature payload release. | [2][4] |
| "Linkerless" Disulfide | Direct disulfide bond to an engineered cysteine. | Significantly improved stability; 50% of the drug remains conjugated after 21 days in vivo. | [2][3][4] |
| Amide | Stable, non-cleavable bond. | High stability in circulation. | [4] |
Experimental Protocols
Protocol 1: Assessment of ADC Stability in Plasma/Serum by LC-MS
Objective: To quantify the change in average DAR and the amount of released payload over time when an ADC is incubated in plasma or serum.
Materials:
-
This compound ADC
-
Human or mouse plasma/serum (IgG-depleted recommended)
-
Protein A magnetic beads
-
Wash buffer (e.g., PBS)
-
Elution buffer (e.g., 20mM glycine, 0.1% acetic acid)
-
LC-MS system (e.g., Q-TOF) with a suitable column (e.g., C8 reverse phase)
Procedure:
-
Incubate the this compound ADC in plasma or serum at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
At each time point, capture the ADC from the plasma/serum sample using Protein A magnetic beads.[6]
-
Wash the beads with PBS to remove unbound plasma/serum components.
-
Elute the intact ADC from the beads using an appropriate elution buffer.[6]
-
Analyze the eluted ADC by LC-MS to determine the average DAR.
-
To quantify the released payload, the supernatant (after bead capture) can be analyzed, often requiring a separate extraction and analytical method.
The general workflow for this assessment is illustrated below:
Protocol 2: Quantification of Aggregation by Size-Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in a this compound ADC sample.
Materials:
-
Size-Exclusion HPLC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile Phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
-
ADC sample
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Prepare the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Inject a suitable volume (e.g., 20 µL) of the sample onto the column.
-
Run the chromatography and monitor the eluent at 280 nm.
-
Integrate the peak areas corresponding to the monomeric ADC and the high molecular weight species (aggregates).
-
Calculate the percentage of aggregation as follows: % Aggregation = (Area of aggregates / (Area of monomer + Area of aggregates)) * 100
This protocol is adapted from standard methods for protein aggregate analysis.[1]
References
Technical Support Center: Troubleshooting Heterogeneous Calicheamicin ADC Production
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering common issues during the production and characterization of heterogeneous calicheamicin (B1180863) Antibody-Drug Conjugates (ADCs). The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Levels of Aggregation Observed Post-Conjugation or During Storage
Question: My this compound ADC solution shows a significant increase in high molecular weight species (aggregates) after the conjugation reaction and during storage. What are the potential causes and how can I mitigate this?
Answer:
Aggregation is a common challenge in ADC development, particularly with hydrophobic payloads like this compound, and can impact efficacy, pharmacokinetics, and immunogenicity.[1]
Potential Causes:
-
Hydrophobic Interactions: The hydrophobic nature of the this compound payload can promote intermolecular interactions between ADC molecules, leading to aggregation.
-
Conjugation Process: The chemical modification of the antibody surface can expose hydrophobic patches that attract other ADC molecules.[2] Unfavorable buffer conditions (pH, salt concentration) or the use of organic co-solvents to solubilize the linker-payload can also induce aggregation.[2]
-
High Drug-to-Antibody Ratio (DAR): Higher DAR values increase the overall hydrophobicity of the ADC, making it more prone to aggregation.[3]
-
Storage Conditions: Inappropriate storage temperatures, repeated freeze-thaw cycles, and exposure to light can destabilize the ADC and promote the formation of aggregates.[1]
Troubleshooting & Mitigation Strategies:
-
Optimize Conjugation Conditions:
-
Carefully control the molar ratio of the linker-drug to the antibody to manage the average DAR.[1]
-
Screen different buffer systems, pH levels, and salt concentrations to find conditions that maintain ADC stability.[2]
-
Minimize the use of organic co-solvents where possible. If necessary, select co-solvents known to be less denaturing.[2]
-
-
Formulation Development:
-
Incorporate excipients such as polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, glycine) to stabilize the ADC and prevent aggregation.[1]
-
-
Storage and Handling:
-
Store the ADC at recommended temperatures (typically 2-8°C for liquid formulations) and protect it from light.[1]
-
Minimize freeze-thaw cycles by aliquoting the ADC into single-use vials.
-
-
Purification:
-
Employ purification techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove existing aggregates.[2]
-
Experimental Workflow for Aggregation Analysis
References
optimizing calicheamicin conjugation efficiency and yield
Technical Support Center: Calicheamicin (B1180863) Conjugation
Welcome to the technical support center for this compound antibody-drug conjugate (ADC) development. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize conjugation efficiency, yield, and ADC stability.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing this compound conjugation efficiency?
A1: The most critical factors are the choice of linker chemistry, reaction conditions (pH, temperature, reagent concentrations), and the purity of the antibody and drug-linker.[] Traditional lysine (B10760008) conjugation can be inefficient and lead to heterogeneous products.[2][3] Modern strategies involving site-specific conjugation to engineered cysteines and optimized, more stable linkers significantly improve efficiency and homogeneity.[2][4]
Q2: How does the choice of linker impact the stability and efficacy of a this compound ADC?
A2: The linker is pivotal for ADC performance. It must be stable in circulation to prevent premature release of the highly potent this compound, which can cause off-target toxicity.[5][] Older, acid-labile hydrazone linkers have shown instability in plasma.[2][7][8] Newer linker technologies, such as sterically hindered disulfides or non-cleavable amide linkers, offer much greater stability in circulation while still allowing for efficient payload release inside the target cell.[2][5]
Q3: What is a typical Drug-to-Antibody Ratio (DAR) for a this compound ADC, and why is it important?
A3: An ideal DAR is typically between 2 and 4.[] The DAR is a critical quality attribute that affects both the efficacy and safety of the ADC.[7]
-
Low DAR (Under-conjugation): May result in insufficient potency to effectively kill cancer cells.[]
-
High DAR (Over-conjugation): Can increase the ADC's hydrophobicity, leading to aggregation, reduced solubility, faster clearance from circulation, and potential immunogenicity.[][9]
Q4: Which analytical techniques are recommended for characterizing this compound ADCs?
A4: A combination of orthogonal methods is recommended for comprehensive characterization.[3][7]
-
Drug-to-Antibody Ratio (DAR): Hydrophobic Interaction Chromatography (HIC-HPLC) is a preferred method as it uses non-denaturing conditions.[7] Native Mass Spectrometry (MS) can also provide detailed information on different DAR species. Reversed-Phase HPLC (RP-HPLC) can be used, but low-pH mobile phases may cleave acid-labile linkers, leading to inaccurate DAR measurements.[7]
-
Aggregation: Size-Exclusion Chromatography (SEC-HPLC) is the standard method to quantify high molecular weight species (aggregates).[3][7]
-
Purity and Identity: SDS-PAGE, Mass Spectrometry (MS), and Capillary Electrophoresis are used to confirm the identity and purity of the conjugate.[3]
Troubleshooting Guide
Problem 1: Low Conjugation Yield or Incomplete Reaction
Q: My conjugation reaction has a low yield, with a significant amount of unconjugated antibody remaining. What are the possible causes and solutions?
A: This is a common issue that can often be traced back to reaction conditions or reagent quality.[]
| Potential Cause | Troubleshooting Action & Solution |
| Suboptimal pH | The optimal pH depends on the linker chemistry. For maleimide-thiol reactions, maintain a pH of 6.5-7.5.[10] For reactions involving lysine modification, a higher pH of ~7-9 may be required.[11][12] Perform small-scale pH scouting experiments to find the optimal condition for your specific system. |
| Incorrect Molar Ratio | The molar excess of the drug-linker to the antibody is critical. If too low, the reaction will be incomplete. Systematically increase the molar equivalents of the drug-linker (e.g., from 3 to 10 equivalents) to drive the reaction to completion.[2] |
| Low Reagent Concentration | Dilute reaction conditions can slow kinetics. Ensure the antibody concentration is within an effective range, typically 1-10 mg/mL.[10] |
| Degraded Drug-Linker | This compound and its linkers can be sensitive to hydrolysis or oxidation. Ensure the drug-linker is stored correctly (e.g., desiccated, protected from light) and prepare solutions immediately before use. |
| Suboptimal Temperature/Time | Most conjugations proceed efficiently at ambient temperature over 2-5 hours.[2] If the reaction is slow, consider increasing the incubation time or performing the reaction at a slightly elevated temperature, monitoring for aggregation. |
Problem 2: High Levels of ADC Aggregation
Q: My purified this compound ADC shows a high percentage of aggregates. What causes this and how can I prevent it?
A: Aggregation is a major challenge, primarily due to the hydrophobic nature of the this compound payload.[3][7]
| Potential Cause | Troubleshooting Action & Solution |
| High Hydrophobicity | The this compound payload itself increases the propensity for aggregation.[7] The choice of linker can also contribute. |
| High DAR | A higher drug loading increases the overall hydrophobicity of the ADC, promoting aggregation.[9] Aim for a lower, more controlled DAR (e.g., 2-4) by using site-specific conjugation or reducing the molar excess of the drug-linker in the reaction.[] |
| Conjugation Process | The addition of organic co-solvents (like DMF or DMSO) to dissolve the drug-linker can induce antibody denaturation and aggregation.[11] Minimize the percentage of co-solvent (typically <10% final concentration) and add the drug-linker solution slowly to the antibody solution with gentle mixing.[2] |
| Inappropriate Buffer/Storage | Suboptimal pH, ionic strength, or freeze-thaw cycles can promote aggregation.[7] Screen formulation buffers containing stabilizing excipients like polysorbate (20 or 80), sucrose, or arginine to improve stability.[7] Store the final ADC product under recommended conditions and avoid repeated freeze-thaw cycles. |
| Over-reduction (for Cysteine Conjugation) | Excessive reduction of interchain disulfide bonds can lead to antibody unfolding and aggregation.[10] Carefully control the concentration of the reducing agent (e.g., TCEP, DTT) and the reaction time. |
Problem 3: Inconsistent DAR Measurements or Premature Drug Release
Q: I am observing variable DAR values for the same batch, or I suspect the drug is being lost during analysis or storage. What is happening?
A: This often points to linker instability or issues with the analytical method itself.[7]
| Potential Cause | Troubleshooting Action & Solution |
| Unstable Linker | Acid-labile hydrazone linkers are known to be unstable even at neutral pH, leading to premature drug release during storage or in vivo.[2][7][8] If possible, switch to a more stable linker system, such as a "linkerless" disulfide bond via an engineered cysteine or a non-cleavable amide linker.[2][5] |
| Method-Induced Degradation | Analytical methods using harsh conditions, especially RP-HPLC with low-pH mobile phases (e.g., containing trifluoroacetic acid), can cleave acid-sensitive linkers, leading to an underestimation of the true DAR.[7] |
| Analytical Method Choice | Use analytical techniques that maintain the ADC's integrity. HIC-HPLC is highly recommended for DAR analysis as it is non-denaturing.[7] Native MS is also an excellent choice. |
| Sample Heterogeneity | Traditional lysine conjugations produce a highly heterogeneous mixture of DAR species, which can be challenging to analyze consistently.[7] Ensure the sample is well-mixed before analysis. Site-specific conjugation methods produce a much more homogeneous product, simplifying analysis.[2] |
Experimental Protocols & Methodologies
Protocol 1: General Site-Specific Conjugation to Engineered Cysteines
This protocol describes a general method for conjugating a thiol-reactive this compound derivative to an antibody with engineered cysteines.
-
Antibody Preparation:
-
Start with a purified, cysteine-engineered antibody in a suitable buffer (e.g., PBS, Tris), free of interfering substances.
-
The antibody concentration should be between 1-10 mg/mL.
-
-
Partial Reduction of Interchain Disulfides (If Necessary):
-
Note: This step is for antibodies where interchain disulfides are targeted. If using an engineered cysteine that is already free, skip to Step 3.
-
Add a controlled molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution.
-
Incubate at 37°C for 1-2 hours.
-
Immediately remove excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with a degassed conjugation buffer (e.g., 50 mM Tris, pH 7.5).
-
-
Conjugation Reaction:
-
Prepare a stock solution of the activated this compound drug-linker (e.g., with a maleimide (B117702) or nitroPDS group) in an organic solvent like DMSO.
-
Slowly add 3 to 10 molar equivalents of the drug-linker to the antibody solution while gently stirring.[2] The final concentration of the organic solvent should ideally be below 10%.
-
Allow the reaction to proceed at ambient temperature for 3 to 5 hours.[2]
-
-
Purification:
-
Purify the resulting ADC to remove unconjugated drug-linker and reaction byproducts. Cation exchange chromatography or size-exclusion chromatography are commonly used methods.[2]
-
-
Characterization:
-
Formulate the purified ADC in a stable buffer.
-
Analyze the final product for DAR (HIC-HPLC), aggregation (SEC-HPLC), and purity (SDS-PAGE). Confirm that endotoxin (B1171834) levels are low (< 0.05 EU/mg).[2]
-
Protocol 2: Determination of Aggregation by SEC-HPLC
This protocol provides a method to quantify the percentage of high molecular weight species (aggregates).
-
System Preparation:
-
HPLC System: HPLC with a UV detector set to 280 nm.
-
Column: A suitable SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A physiological buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.[7]
-
-
Method:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Prepare the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Inject a defined volume (e.g., 20-50 µL) of the sample onto the column.
-
Run the analysis and monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomeric ADC and the high molecular weight species (aggregates), which will elute earlier.
-
Integrate the peak areas.
-
Calculate the percentage of aggregate using the formula: % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.
-
Visual Guides & Workflows
Caption: A typical experimental workflow for developing a this compound ADC.
Caption: A decision tree for troubleshooting low this compound conjugation yield.
References
- 2. aacrjournals.org [aacrjournals.org]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. US20090105461A1 - this compound conjugates - Google Patents [patents.google.com]
- 12. CA2559658A1 - Antibody this compound conjugates - Google Patents [patents.google.com]
Technical Support Center: Mitigating Off-Target Toxicity of Calicheamicin ADCs
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on mitigating the off-target toxicity associated with calicheamicin-based antibody-drug conjugates (ADCs). The information is presented through frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to support your research and development efforts.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of off-target toxicity for This compound (B1180863) ADCs?
A1: The primary drivers of off-target toxicity for this compound ADCs are multifactorial and include:
-
Linker Instability: Premature cleavage of the linker in systemic circulation leads to the non-specific release of the highly potent this compound payload, which can then damage healthy tissues.[1][2] Acid-labile hydrazone linkers, used in early-generation this compound ADCs, are particularly susceptible to hydrolysis at physiological pH.[3][4]
-
ADC Heterogeneity: Traditional conjugation methods result in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR). Species with high DARs can exhibit faster clearance and increased hydrophobicity, which may contribute to higher off-target toxicity.[5]
-
Aggregation: The hydrophobic nature of the this compound payload can promote the formation of ADC aggregates.[6] These aggregates can lead to immunogenicity and altered pharmacokinetic profiles, potentially causing accumulation in organs like the liver and kidneys, resulting in non-specific toxicity.[7][8]
-
Off-Target Uptake: Intact ADCs can be taken up by non-target cells through mechanisms like non-specific endocytosis or interaction with Fc receptors on healthy cells, leading to unintended cytotoxicity.[9]
Q2: How does the choice of linker impact the toxicity profile of a this compound ADC?
A2: The linker is a critical component that dictates the stability and payload release characteristics of an ADC.[2][10] An ideal linker is stable in circulation but allows for efficient payload release inside the target cell.[1]
-
Cleavable Linkers: These are designed to be cleaved by specific triggers within the tumor microenvironment or inside the cancer cell (e.g., acidic pH in lysosomes, reducing environment, or specific proteases).[11] While effective, unstable cleavable linkers like hydrazones can lead to premature payload release and off-target toxicity.[3]
-
Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release the payload.[1][10] This generally results in greater plasma stability and reduced off-target toxicity, as the payload is less likely to be released prematurely.[11] However, it may limit the "bystander effect," where the payload diffuses to kill neighboring antigen-negative tumor cells.[10]
Q3: What is site-specific conjugation and how can it help reduce toxicity?
A3: Site-specific conjugation is a technology that allows for the attachment of a precise number of payload molecules to specific, predetermined sites on the antibody. This produces a homogeneous ADC population with a uniform DAR. This approach can improve the therapeutic index by eliminating the heterogeneous mixture of under- and over-conjugated species, leading to a more predictable pharmacokinetic profile and a better safety profile compared to heterogeneously conjugated ADCs.[3]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the development and testing of this compound ADCs.
Issue 1: High levels of premature payload release are observed in an in vitro plasma stability assay.
-
Question: My this compound ADC, which uses a hydrazone linker, shows significant payload deconjugation after incubation in plasma at 37°C. What is the likely cause and how can I address this?
-
Answer: This is a common issue with acid-labile linkers like hydrazones, which can hydrolyze at physiological pH.[3]
-
Troubleshooting Steps:
-
Confirm Analytical Method: Ensure your analytical method (e.g., LC-MS) is not artificially cleaving the linker. Use a mobile phase with a neutral pH.
-
Evaluate Linker Chemistry: The inherent instability of the hydrazone linker is the most probable cause. Consider re-engineering the ADC with a more stable linker, such as a "linkerless" disulfide bond to an engineered cysteine or a non-cleavable amide linker.[10] These have demonstrated significantly higher stability in circulation.[3]
-
Investigate Plasma Source: While less common, variations in plasma lots could have minor effects. Ensure consistency in your plasma source for comparative studies.[2]
-
-
Issue 2: The ADC sample shows increasing aggregation upon storage.
-
Question: I am observing an increase in high molecular weight species (aggregates) in my purified this compound ADC sample over time, as measured by Size Exclusion Chromatography (SEC-HPLC). What can I do to prevent this?
-
Answer: Aggregation is often driven by the hydrophobicity of the this compound payload and can be influenced by formulation and storage conditions.[6][8]
-
Troubleshooting Steps:
-
Optimize Formulation Buffer: Screen different buffers (e.g., histidine, citrate) and pH levels (typically pH 5.0-7.0) to identify the most stabilizing conditions for your specific ADC.[12]
-
Add Stabilizing Excipients: Incorporate excipients into your formulation to prevent aggregation. Common stabilizers include surfactants (e.g., Polysorbate 20/80) to prevent surface-induced aggregation and sugars (e.g., sucrose, trehalose) as cryoprotectants.[7][12]
-
Control Storage Conditions: Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations) and protect it from light. Avoid repeated freeze-thaw cycles. For long-term storage, consider lyophilization.[12]
-
Consider Conjugation Strategy: If aggregation is persistent, a lower, more homogeneous DAR achieved through site-specific conjugation can reduce the overall hydrophobicity of the ADC and its propensity to aggregate.
-
-
Issue 3: Unexpectedly high toxicity is observed in an in vivo animal study.
-
Question: The maximum tolerated dose (MTD) of my this compound ADC in a rodent study is much lower than anticipated, with significant weight loss and signs of distress at low doses. How can I investigate and mitigate this?
-
Answer: High in vivo toxicity often points to premature payload release, poor pharmacokinetics, or on-target, off-tumor toxicity.
-
Troubleshooting Steps:
-
Review in vitro Stability Data: First, confirm the in vitro plasma stability of your ADC batch. If it's unstable, the in vivo toxicity is likely due to off-target effects from the free payload. The solution is to improve linker stability.[13]
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to analyze the clearance of the total antibody and the intact ADC. Rapid clearance of the intact ADC or a disconnect between total antibody and conjugated ADC levels suggests instability.[2]
-
Consider Dose Fractionation: For this compound ADCs, toxicity can be Cmax-driven. A fractionated dosing schedule (e.g., administering smaller doses more frequently) can lower the peak concentration (Cmax) and has been shown to improve the therapeutic window for gemtuzumab ozogamicin (B1678132) by mitigating toxicities.[14]
-
Evaluate On-Target, Off-Tumor Binding: Assess the expression of the target antigen on healthy tissues in your animal model. If the target is expressed on vital organs, the toxicity may be an on-target effect that requires re-evaluating the target itself.
-
-
Section 3: Key Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay
Objective: To determine the stability of an ADC and quantify the extent of payload deconjugation over time in plasma.
Materials:
-
Purified ADC sample
-
Human, rat, or mouse plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system for analysis of free payload or intact ADC analysis method (e.g., HIC-HPLC or RP-HPLC)
Procedure:
-
Thaw frozen plasma at 37°C and centrifuge to remove any cryoprecipitates.
-
Spike the ADC into the plasma to a final concentration of approximately 100-200 µg/mL.
-
Immediately take a sample for the t=0 time point.
-
Incubate the plasma-ADC mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Process the samples immediately or flash-freeze and store at -80°C until analysis.
-
Analysis (Option A - Free Payload): Precipitate plasma proteins (e.g., with acetonitrile), centrifuge, and analyze the supernatant for the released payload using a validated LC-MS/MS method.
-
Analysis (Option B - Intact ADC): Analyze the plasma samples using Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase (RP) HPLC to determine the change in the average DAR over time.[15][16]
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile and half-life.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Method)
Objective: To determine the potency (IC50) of a this compound ADC on antigen-positive and antigen-negative cell lines.[9]
Materials:
-
Antigen-positive (target) and antigen-negative (control) cancer cell lines
-
Complete cell culture medium
-
This compound ADC, unconjugated antibody, and free this compound payload
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][17]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[1][9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate overnight at 37°C, 5% CO₂.[18]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in culture medium. Remove the old medium from the cells and add 100 µL of the diluted test articles to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[1][9]
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Place the plate on an orbital shaker for 15 minutes to dissolve the crystals.[1][17]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability data against the log of the ADC concentration and use a sigmoidal dose-response curve to determine the IC50 value.[9]
Protocol 3: Bystander Effect Co-Culture Assay
Objective: To assess the ability of a this compound ADC to kill adjacent antigen-negative cells.[19]
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)[9][19]
-
This compound ADC and control articles
-
Fluorescence microscope or flow cytometer
Procedure:
-
Co-Culture Seeding: Seed a mixture of Ag+ and GFP-labeled Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Include monocultures of each cell line as controls.[19]
-
ADC Treatment: After allowing the cells to adhere overnight, treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[19]
-
Incubation: Incubate the plates for 72-96 hours.
-
Data Acquisition: Monitor the viability of the GFP-labeled Ag- cells over time using fluorescence microscopy (by cell counting) or by harvesting the cells and analyzing the GFP-positive population via flow cytometry.[19]
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture setting to their viability in the monoculture treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the presence of ADC-treated Ag+ cells indicates a bystander effect.[19]
Section 4: Comparative Data
The selection of a linker technology is critical for balancing the stability and efficacy of this compound ADCs. The following tables summarize comparative data for different linker strategies.
Table 1: In Vivo Stability of Different this compound ADC Linkers
| Linker Type | Linker Name/Description | Key Feature | In Vivo Stability Metric |
|---|---|---|---|
| Hydrazone-Disulfide | AcButDMH | Acid-cleavable hydrazone and sterically hindered disulfide | Less stable in mouse and human plasma[3][10] |
| Disulfide ("Linkerless") | Direct disulfide bond to engineered cysteine | Increased stability and homogeneity | ~50% of drug remains conjugated after 21 days in vivo[10][20] |
| Amide | "Amide Conjugate" | Stable to hydrolysis (non-cleavable) | High stability[10] |
Table 2: In Vitro Cytotoxicity of this compound ADCs with Different Linkers
| Linker Type | ADC Target | Cell Line | IC50 Value |
|---|---|---|---|
| Hydrazone-Disulfide (AcButDMH) | CD22 | Ramos (B-cell lymphoma) | ~10-50 pM[3] |
| Disulfide ("Linkerless") | CD22 | WSU-DLCL2 (NHL) | ~3 pM[3] |
| Disulfide ("Linkerless") | HER2 | HCC-1569x2 (Breast) | ~60 pM[3] |
| Amide (Non-cleavable) | MUC1 | Various | Generally potent, overcomes some drug resistance[4] |
Note: IC50 values are highly dependent on the cell line, target expression, and assay conditions, and should be compared with caution.
Section 5: Visual Diagrams and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. ymc.eu [ymc.eu]
- 6. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. adcreview.com [adcreview.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. benchchem.com [benchchem.com]
- 20. This compound Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Challenges with Acid-Labile Linkers in Calicheamicin ADCs
This technical support center is designed for researchers, scientists, and drug development professionals working with calicheamicin (B1180863) Antibody-Drug Conjugates (ADCs) that utilize acid-labile linkers. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during the development and characterization of this compound ADCs with acid-labile linkers.
Issue 1: Premature Payload Release in Plasma Stability Assays
Question: My this compound ADC is showing significant release of the this compound payload during in-vitro plasma stability studies at physiological pH (~7.4). What are the potential causes and how can I troubleshoot this?
Answer: Premature payload release is a known challenge with acid-labile linkers, particularly hydrazones, and can lead to off-target toxicity and a reduced therapeutic window.[1][2] The primary cause is the inherent instability of the linker, which can undergo hydrolysis even at neutral pH.[1][3]
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Inherent Linker Instability | The specific chemical structure of the hydrazone linker greatly influences its stability. Some are more susceptible to hydrolysis at pH 7.4 than others.[4][] | Solution: Consider using a more stable linker. Next-generation linkers with features like steric hindrance near the hydrolyzable bond may offer improved plasma stability.[1][2] |
| Assay Conditions | The composition of the plasma or serum can affect linker stability. The presence of certain enzymes or other components might accelerate hydrolysis.[1] | Solution: Ensure consistent sourcing and handling of plasma/serum. Using IgG-depleted serum can help reduce potential interference.[6] |
| Analytical Method-Induced Cleavage | The analytical method used to quantify payload release might inadvertently cause linker cleavage. For instance, a low pH mobile phase in LC-MS analysis can hydrolyze the acid-labile linker.[1] | Solution: Optimize your analytical methods. For LC-MS, use a mobile phase with a pH that maintains linker stability, such as a low concentration of formic acid or an ammonium (B1175870) acetate-based buffer.[1] |
Troubleshooting Workflow for Premature Payload Release:
Caption: Troubleshooting workflow for premature payload release.
Issue 2: High Levels of Aggregation During Storage
Question: I am observing an increase in high molecular weight species (aggregates) in my this compound ADC solution upon storage. What could be causing this and how can I mitigate it?
Answer: Aggregation of ADCs is a common issue that can impact efficacy, pharmacokinetics, and potentially lead to immunogenicity. The hydrophobic nature of this compound can contribute to this phenomenon.
Potential Causes and Solutions:
| Potential Cause | Explanation | Mitigation Strategies |
| Hydrophobic Interactions | The hydrophobicity of the this compound payload can promote intermolecular interactions between ADC molecules, leading to aggregation. | Solution: Optimize the formulation buffer. The inclusion of excipients like Polysorbate 20 or 80, sugars (e.g., sucrose, trehalose), or amino acids can help stabilize the ADC and prevent aggregation.[1] |
| Inappropriate Storage Conditions | Freeze-thaw cycles, exposure to light, and improper storage temperatures can all promote the formation of aggregates.[1] | Solution: Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations) and protect it from light. Minimize freeze-thaw cycles.[1] |
| High Drug-to-Antibody Ratio (DAR) | A high number of conjugated this compound molecules can increase the overall hydrophobicity of the ADC, making it more prone to aggregation. | Solution: Optimize the conjugation conditions to achieve a lower, more homogenous DAR. |
Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR) Measurements
Question: My analytical results for the average DAR of my this compound ADC are inconsistent across different batches or measurements. What could be the reason for this variability?
Answer: Consistent DAR is a critical quality attribute for ADCs. Inconsistency can stem from both the ADC sample itself and the analytical methods used for characterization.[1]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommendations |
| Sample Heterogeneity | Traditional conjugation methods can result in a heterogeneous mixture of ADC species with varying numbers of drugs per antibody, making consistent analysis challenging.[1] | Solution: If possible, explore site-specific conjugation technologies to produce a more homogeneous ADC. |
| Analytical Method Variability | Some analytical techniques can be sensitive to minor variations in experimental conditions, leading to inconsistent results. | Solution: Use robust and validated analytical methods. Orthogonal techniques like Hydrophobic Interaction Chromatography (HIC) and native Mass Spectrometry (MS) are recommended for reliable DAR determination.[1] |
| Instrument Calibration | Lack of proper instrument calibration can lead to measurement drift and inconsistent readings. | Solution: Ensure regular calibration and maintenance of your analytical instruments. The use of an internal standard can help normalize for variations.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the cleavage mechanism for an acid-labile hydrazone linker in a this compound ADC?
A1: Hydrazone linkers are designed to be stable at the neutral pH of the bloodstream (~7.4) and to hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within tumor cells.[][8] Upon internalization of the ADC, the lower pH triggers the hydrolysis of the hydrazone bond, leading to the release of the this compound payload inside the target cell.[]
Mechanism of Acid-Labile Hydrazone Linker Cleavage:
Caption: Mechanism of acid-labile hydrazone linker cleavage.
Q2: How does pH affect the stability of a hydrazone linker?
A2: The stability of a hydrazone linker is highly pH-dependent. At a neutral pH of approximately 7.4, characteristic of blood plasma, the rate of hydrolysis is slow, which is intended to minimize premature drug release during circulation.[3][] As the pH decreases, the rate of hydrolysis increases significantly, allowing for efficient cleavage and payload release in the acidic intracellular compartments of tumor cells.[]
Q3: What are the key challenges in balancing plasma stability versus cleavage in tumor cells for acid-labile linkers?
A3: One of the most significant challenges is achieving a linker that is stable enough to prevent substantial premature drug release in circulation but labile enough to ensure rapid and efficient cleavage once inside the tumor cell.[] If the linker is too stable, the payload may not be released effectively, reducing the ADC's potency. Conversely, if the linker is not stable enough, it can lead to off-target toxicity and a diminished therapeutic index.[8] Researchers often modify the electronic and steric properties of the linker to fine-tune this balance.[]
Q4: Are there alternatives to acid-labile linkers for this compound ADCs?
A4: Yes, other linker technologies are being explored and used for this compound ADCs to improve stability and efficacy. These include enzyme-cleavable linkers (e.g., peptide linkers sensitive to lysosomal proteases) and non-cleavable linkers.[2][9] More recent advancements include "linkerless" disulfide conjugates, where the drug is directly attached to the antibody through a disulfide bond, offering increased stability in circulation.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability of different linker types used in this compound ADCs.
Table 1: In Vivo Stability of Different this compound ADC Linkers
| Linker Type | Linker Name/Description | Key Feature | In Vivo Stability |
| Hydrazone-Disulfide | AcButDMH | Acid-cleavable hydrazone and sterically hindered disulfide | Less stable in mouse and human plasma |
| Disulfide ("Linkerless") | Direct disulfide bond to engineered cysteine | Increased stability and homogeneity | 50% of drug remains conjugated after 21 days in vivo |
| Hydrazone | "Carbohydrate Conjugate" | Hydrolytic release in acidic lysosomal environment | Prone to premature hydrolysis |
| Amide | "Amide Conjugate" | Stable to hydrolysis | High stability |
| Data compiled from comparative studies.[2] |
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To assess the stability of the this compound ADC and quantify the rate of payload release in plasma from various species.
Methodology:
-
Incubate the ADC at a specified concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[10]
-
Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).[10]
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[10]
-
Quantification of the intact ADC and total antibody can be performed using ELISA.[11]
-
Quantification of the released (free) payload can be done using LC-MS/MS.[11][12]
Size-Exclusion Chromatography (SEC) for Aggregate Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates) in a this compound ADC sample.
Methodology:
-
Column and System: Use a Size-Exclusion HPLC (SEC-HPLC) column (e.g., TSKgel G3000SWxl) with an HPLC system equipped with a UV detector.[1]
-
Mobile Phase: A typical mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.[1]
-
Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of approximately 0.5 mL/min until a stable baseline is achieved.[1]
-
Sample Preparation: Prepare the ADC sample to a concentration of about 1 mg/mL in the mobile phase.[1]
-
Injection and Analysis: Inject a defined volume of the sample and monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
Data Interpretation: The peak corresponding to the monomeric ADC is the main peak. Peaks eluting earlier represent high molecular weight species (aggregates). The percentage of aggregation is calculated based on the peak areas.
General Experimental Workflow for ADC Stability Assessment:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are ADC Linkers? | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. books.rsc.org [books.rsc.org]
- 9. adcreview.com [adcreview.com]
- 10. benchchem.com [benchchem.com]
- 11. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Reducing Aggregation of Calicheamicin Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with calicheamicin (B1180863) antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in this compound conjugates?
A1: Aggregation of this compound conjugates is a multifaceted issue primarily driven by the physicochemical properties of the ADC. Key contributing factors include:
-
Hydrophobicity of the Payload and Linker: this compound and many linkers used in ADCs are inherently hydrophobic. When conjugated to an antibody, they can create hydrophobic patches on the protein surface, leading to intermolecular interactions and aggregation.[1][2]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, which often correlates with a greater propensity for aggregation.[3] Finding an optimal DAR is a balance between maximizing efficacy and minimizing aggregation.
-
Conjugation Chemistry: The conjugation process itself, including the use of organic solvents to dissolve the payload-linker, can disrupt the antibody's structure and expose hydrophobic regions, promoting aggregation.[4] The choice of conjugation site on the antibody can also influence stability.
-
Formulation Conditions: The pH, ionic strength, and buffer composition of the formulation play a critical role in ADC stability. Suboptimal pH can lead to conformational changes and aggregation.[4][5]
-
Storage and Handling: Inappropriate storage temperatures, freeze-thaw cycles, and exposure to light or mechanical stress (e.g., agitation) can all induce aggregation.[6][7]
Q2: How does the choice of linker impact the aggregation of this compound conjugates?
A2: The linker is a critical component influencing the stability of this compound ADCs. Hydrophobic linkers can significantly contribute to aggregation.[1] Conversely, the use of more hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), can help mitigate aggregation by increasing the overall hydrophilicity of the ADC.[8] Studies have shown that novel "linkerless" conjugation, which directly attaches this compound to the antibody via a disulfide bond, results in homogeneous conjugates with minimal aggregation and improved in vivo stability compared to traditional linkers.[1][2][5][9]
Q3: What is the impact of the Drug-to-Antibody Ratio (DAR) on aggregation?
A3: Generally, a higher DAR leads to a greater propensity for aggregation due to the increased surface hydrophobicity of the ADC.[3] While a higher DAR can increase potency, it often comes at the cost of reduced stability and faster clearance.[3] Therefore, it is crucial to optimize the DAR to achieve a balance between therapeutic efficacy and minimizing aggregation. For maytansinoid ADCs, conjugates with an average DAR below ~6 showed comparable clearance rates, while those with a DAR around 9-10 exhibited rapid clearance.[3]
Q4: Which excipients are commonly used to reduce the aggregation of this compound conjugates?
A4: Several types of excipients can be used to stabilize ADCs and reduce aggregation:
-
Surfactants: Non-ionic surfactants like Polysorbate 20 and Polysorbate 80 are widely used to prevent surface-induced aggregation and stabilize the ADC.[7][10][11] They work by reducing the surface tension at interfaces and preventing protein adsorption.
-
Sugars (Lyoprotectants): Sugars such as sucrose (B13894) and trehalose (B1683222) are effective stabilizers, particularly in lyophilized formulations.[7][12][13][14][15] They form a glassy matrix that protects the ADC from degradation during freezing and drying.
-
Amino Acids: Certain amino acids, like arginine and glycine, can act as stabilizers and reduce aggregation.[7] Arginine, in particular, has been shown to suppress protein-protein interactions.
Troubleshooting Guides
Issue 1: High Levels of Aggregation Observed Immediately After Conjugation
Possible Causes:
-
Suboptimal conjugation conditions (pH, temperature, reaction time).
-
High concentration of organic solvent used to dissolve the payload-linker.
-
High molar excess of the payload-linker, leading to a high DAR.
Troubleshooting Workflow:
Issue 2: Increased Aggregation During Storage or After Formulation
Possible Causes:
-
Inappropriate formulation (pH, buffer, lack of stabilizing excipients).
-
Suboptimal storage conditions (temperature, light exposure).
-
Freeze-thaw cycles.
Troubleshooting Workflow:
Data on Mitigation Strategies
The following tables summarize quantitative data on the impact of different factors on ADC aggregation.
Table 1: Effect of Linker Chemistry on this compound ADC Stability
| Linker Type | Linker Name/Description | Key Feature | In Vivo Stability | Citation |
| Hydrazone-Disulfide | AcButDMH | Acid-cleavable hydrazone and sterically hindered disulfide | Less stable in mouse and human plasma | [1][2] |
| Disulfide ("Linkerless") | Direct disulfide bond to engineered cysteine | Increased stability and homogeneity | 50% of drug remains conjugated after 21 days in vivo | [1][2][5][9] |
| Hydrazone | "Carbohydrate Conjugate" | Hydrolytic release in acidic lysosomal environment | Prone to premature hydrolysis | [2] |
| Amide | "Amide Conjugate" | Stable to hydrolysis | High stability | [2] |
Table 2: Impact of Excipients on Antibody/ADC Aggregation
| Excipient | Concentration | Effect on Aggregation | Citation |
| Polysorbate 80 | 0.01 g/L | Effective in reducing aggregate formation in cell culture medium. | [10] |
| Polysorbate 80 | Up to 0.10% | No negative effect on monomer percentage at 25°C and 40°C after 4 weeks. | [3] |
| Polysorbate 80 | 1.00% | Decrease in percent monomer at 25°C and 40°C after 4 weeks. | [3] |
| Trehalose | Mass ratio of trehalose to protein around 1 | Limits Fab2 degradation in a concentration-dependent manner. | [14] |
| Trehalose | 230 mM | High molecular weight species reduced from 38.8% (no trehalose) to 4.89% under thermal stress. | [15] |
Experimental Protocols
Protocol 1: Quantification of Aggregates by Size-Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in a this compound ADC sample.
Materials:
-
Size-Exclusion HPLC (SEC-HPLC) system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl, 7.8 mm x 30 cm)
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8 (filtered and degassed)
-
This compound ADC sample
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in the mobile phase.
-
Injection: Inject a suitable volume (e.g., 20 µL) of the prepared sample onto the column.
-
Chromatographic Run: Run the chromatography for a sufficient duration (e.g., 30 minutes) to allow for the elution of all species.
-
Detection: Monitor the eluent at 280 nm.
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomeric ADC and the high molecular weight species (aggregates).
-
Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of Aggregates / (Area of Monomer + Area of Aggregates)) * 100[7]
-
Protocol 2: Buffer Exchange using Tangential Flow Filtration (TFF)
Objective: To exchange the buffer of a this compound ADC solution to a formulation buffer that enhances stability.
Materials:
-
Tangential Flow Filtration (TFF) system
-
TFF capsule with an appropriate molecular weight cutoff (MWCO), typically 30 kDa for an ADC of ~150 kDa.[16]
-
Formulation buffer (e.g., histidine buffer with excipients)
-
This compound ADC solution
Procedure:
-
System Setup: Install the TFF capsule into the system.
-
Conditioning: Flush the system and membrane with the new formulation buffer.[16]
-
Concentration (Optional): If the initial volume is large, concentrate the ADC solution to a target concentration (e.g., 25-30 g/L).[16]
-
Diafiltration (Buffer Exchange): Perform diafiltration in a constant-volume mode by adding the new formulation buffer at the same rate as the permeate is being removed. A common target is to exchange 5-7 diavolumes to achieve >99% buffer exchange.
-
Final Concentration: After buffer exchange, concentrate the ADC to the desired final concentration.
-
Recovery: Recover the product from the TFF system.[16]
Protocol 3: Lyophilization of this compound Conjugates
Objective: To prepare a stable, lyophilized powder of the this compound ADC.
Materials:
-
Lyophilizer (freeze-dryer)
-
This compound ADC in a suitable lyophilization buffer (e.g., histidine buffer with trehalose and polysorbate 80)
-
Lyophilization vials
Procedure (General Cycle Parameters):
-
Freezing:
-
Load the vials into the lyophilizer.
-
Cool the shelves to approximately -40°C to -50°C and hold for 2-3 hours to ensure complete freezing.
-
-
Primary Drying (Sublimation):
-
Apply a vacuum (e.g., 50-150 mTorr).
-
Increase the shelf temperature to a point below the collapse temperature of the formulation (e.g., -25°C to -10°C) and hold for 24-48 hours, or until all the ice has sublimated.
-
-
Secondary Drying (Desorption):
-
Gradually increase the shelf temperature to a final temperature (e.g., 20°C to 25°C) and hold for 6-12 hours to remove residual moisture.
-
-
Stoppering and Sealing: Backfill the chamber with an inert gas (e.g., nitrogen) and stopper the vials under vacuum before removing them from the lyophilizer for sealing.
Note: These are general guidelines. The optimal lyophilization cycle parameters should be developed for each specific formulation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Effect of Polysorbate 80 Concentration on Thermal and Photostability of a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of lyophilized antibody formulations to enable short freeze-drying cycles and storage at room temperature [edoc.unibas.ch]
- 5. This compound Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. toolify.ai [toolify.ai]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. Surfactants reduce aggregation of monoclonal antibodies in cell culture medium with improvement in performance of mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. Trehalose preserves the integrity of lyophilized phycoerythrin-antihuman CD8 antibody conjugates and enhances their thermal stability in flow cytometric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trehalose Limits Fragment Antibody Aggregation and Influences Charge Variant Formation in Spray-Dried Formulations at Elevated Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Higher concentration of trehalose dihydrate stabilizes recombinant IgG1 under forced stress conditions [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Multidrug Resistance with Calicheamicin ADCs
This technical support center is designed for researchers, scientists, and drug development professionals working with calicheamicin (B1180863) antibody-drug conjugates (ADCs). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research, with a focus on overcoming multidrug resistance (MDR).
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound ADCs.
1. Issue: Reduced ADC Efficacy in a Suspected Multidrug Resistant (MDR) Cell Line
-
Question: My this compound ADC shows potent cytotoxicity in the parental cancer cell line, but significantly lower efficacy in a sub-line that I suspect has developed multidrug resistance. What are the potential causes and how can I troubleshoot this?
-
Answer: Reduced efficacy in suspected MDR cell lines is a common challenge. The primary cause is often the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1), which actively efflux the this compound payload from the cell, preventing it from reaching its DNA target.[1][2]
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Overexpression of Efflux Pumps (e.g., P-gp/MDR1) | Confirm P-gp Expression: Use Western blot or flow cytometry to compare P-gp expression levels between the sensitive and resistant cell lines. Co-administration with P-gp Inhibitor: Perform cytotoxicity assays with the this compound ADC in the presence of a known P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A). A restoration of cytotoxicity would indicate P-gp-mediated resistance. |
| Altered ADC Internalization or Trafficking | Quantify Internalization: Use a fluorescently labeled ADC and perform flow cytometry or confocal microscopy to compare the rate and extent of ADC internalization between the two cell lines.[3] Assess Lysosomal Co-localization: Use lysosomal markers (e.g., LysoTracker) to determine if the ADC is efficiently trafficked to the lysosome for payload release. |
| Downregulation of the Target Antigen | Measure Antigen Expression: Quantify the surface expression of the target antigen on both cell lines using flow cytometry. A significant reduction in the resistant line could explain the decreased efficacy.[1] |
| Impaired Payload Release | Evaluate Linker Cleavage: If using a cleavable linker, assess its cleavage within the cellular environment. This can be challenging but may involve using reporter assays or mass spectrometry-based methods to detect the released payload.[4] |
2. Issue: High Background Signal in γ-H2AX Assay
-
Question: I am performing a γ-H2AX immunofluorescence assay to detect DNA double-strand breaks induced by my this compound ADC, but I am observing high, non-specific background staining. What could be the cause and how can I resolve this?
-
Answer: High background in immunofluorescence assays can obscure the specific signal of γ-H2AX foci. Several factors related to sample preparation and antibody staining can contribute to this issue.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Inadequate Blocking | Increase the blocking time (e.g., to 1-2 hours at room temperature) and/or the concentration of the blocking agent (e.g., 5-10% BSA or normal serum).[5] |
| Non-specific Primary or Secondary Antibody Binding | Titrate Antibodies: Determine the optimal concentration for both primary and secondary antibodies to maximize the signal-to-noise ratio. Include Appropriate Controls: Run controls with only the secondary antibody to check for non-specific binding. Consider using a secondary antibody that is pre-adsorbed against the species of your sample. |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Consider adding a mild detergent like Tween-20 to the wash buffer (e.g., PBST) to reduce non-specific binding.[5] |
| Autofluorescence of Cells or Tissue | Use a mounting medium with an anti-fade reagent. If analyzing tissue sections, consider using a background-reducing agent. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it overcome multidrug resistance?
A1: this compound is an enediyne antibiotic that binds to the minor groove of DNA and undergoes a Bergman cyclization reaction. This reaction generates a highly reactive diradical species that abstracts hydrogen atoms from the DNA backbone, leading to double-strand breaks and subsequent cell death.[6][7] While this compound itself can be a substrate for efflux pumps like P-gp[2], its extreme potency means that even a small amount of payload reaching the nucleus can be cytotoxic. The targeted delivery via an ADC helps to increase the intracellular concentration of the payload, potentially overwhelming the capacity of the efflux pumps.
Q2: How do I determine the Drug-to-Antibody Ratio (DAR) of my this compound ADC?
A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. Common methods for determining DAR include:
-
Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species with different numbers of conjugated drugs.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the mass of the intact ADC, from which the DAR can be calculated.[8][9] The ADC may be analyzed intact or after reduction and/or deglycosylation to simplify the mass spectrum.[9]
-
UV-Vis Spectroscopy: This method can be used if the drug and antibody have distinct absorbance maxima.[10]
Q3: What are the appropriate in vivo models to test the efficacy of this compound ADCs against MDR tumors?
A3: The most relevant in vivo models are xenografts of human cancer cell lines with characterized resistance mechanisms. This can include:
-
Cell line-derived xenografts (CDX): Implanting a parental, drug-sensitive cell line in one flank of the mouse and its corresponding MDR sub-line in the other flank allows for a direct comparison of ADC efficacy.
-
Patient-derived xenografts (PDX): These models are derived directly from patient tumors and may better reflect the heterogeneity and resistance mechanisms of clinical disease.[11]
Q4: What are the key considerations for the linker chemistry in this compound ADCs for MDR tumors?
A4: The linker plays a crucial role in the stability and efficacy of an ADC. For MDR tumors, a stable linker that prevents premature payload release in circulation is essential to minimize off-target toxicity and maximize the amount of payload delivered to the tumor.[7] Cleavable linkers (e.g., acid-labile hydrazones, enzyme-cleavable linkers) are designed to release the payload in the tumor microenvironment or within the cancer cell.[12] Non-cleavable linkers release the payload after lysosomal degradation of the antibody. The choice of linker can influence the bystander effect, where the released payload can kill neighboring antigen-negative or MDR cells.
Experimental Protocols
1. Protocol: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a this compound ADC in sensitive and resistant cell lines.
Materials:
-
Sensitive and resistant cancer cell lines
-
Complete cell culture medium
-
This compound ADC and vehicle control
-
96-well plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the this compound ADC in complete culture medium. Remove the old medium from the cells and add the ADC dilutions. Include a vehicle control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment:
-
For MTT assay: Add MTT solution to each well and incubate for 4 hours. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.
-
For XTT assay: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[13]
2. Protocol: γ-H2AX Immunofluorescence Assay for DNA Double-Strand Breaks
This protocol describes the detection of γ-H2AX foci in cultured cells treated with a this compound ADC.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound ADC
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking solution (5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Fluorescently-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the this compound ADC at various concentrations and time points. Include an untreated control.
-
Fixation: Remove the medium and fix the cells with 4% PFA for 15 minutes at room temperature.[14]
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.3% Triton X-100 for 10 minutes.[14]
-
Blocking: Wash with PBS and block with 5% BSA for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.
-
Quantification: Use image analysis software to count the number of γ-H2AX foci per nucleus.[4]
3. Protocol: Neutral Comet Assay for DNA Double-Strand Breaks
This protocol is for detecting DNA double-strand breaks in single cells.
Materials:
-
Single-cell suspension from treated and control cells
-
Low melting point agarose (B213101)
-
Comet assay slides
-
Lysis solution (neutral pH)
-
Neutral electrophoresis buffer
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope and comet scoring software
Procedure:
-
Cell Embedding: Mix the single-cell suspension with low melting point agarose and pipette onto a comet assay slide. Allow to solidify.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind nucleoids.
-
Electrophoresis: Place the slides in a horizontal electrophoresis tank with neutral electrophoresis buffer and apply an electric field. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail".[4][15]
-
Staining: Stain the DNA with a fluorescent dye.
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope and quantify the percentage of DNA in the comet tail using specialized software.[4][15]
4. Protocol: In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a this compound ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
MDR and parental cancer cell lines
-
This compound ADC and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Inoculate mice subcutaneously with the MDR and parental cancer cells on opposite flanks.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
ADC Administration: Administer the this compound ADC (e.g., via intravenous injection) according to the planned dosing schedule. The control group receives the vehicle.[1]
-
Tumor Measurement: Measure the tumor volume with calipers 2-3 times per week.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot the average tumor growth curves for each group and perform statistical analysis to determine the significance of the anti-tumor effect.
Data Presentation
Table 1: Comparative In Vitro Cytotoxicity of this compound ADCs
| Cell Line | Cancer Type | Target Antigen | This compound ADC | IC50 (ng/mL) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | CD33 | Gemtuzumab Ozogamicin | 0.03 | [13] |
| U937 | Histiocytic Lymphoma | CD33 | Gemtuzumab Ozogamicin | 0.05 | [13] |
| TCC-S | Bladder Carcinoma | CD22 | Inotuzumab Ozogamicin | 0.04 | [13] |
| WSU-DLCL2 | Non-Hodgkin Lymphoma | CD22 | anti-CD22-calicheamicin | ~1 | [1] |
| HCC1569x2 | Breast Cancer | Ly6E | anti-Ly6E-calicheamicin | ~10 | [1] |
Note: The cytotoxicity of these ADCs is highly dependent on the expression of the target antigen. A direct comparison of IC50 values between different ADCs and cell lines should be made with caution.
Table 2: Summary of In Vivo Efficacy of a Novel this compound ADC
| Xenograft Model | Target Antigen | ADC Dose (mg/kg) | Tumor Growth Inhibition | Reference |
| WSU-DLCL2 (Non-Hodgkin Lymphoma) | CD22 | 3 | Tumor regression observed through day 21 | [1] |
| HCC1569x2 (Breast Cancer) | Ly6E | 3 | Tumor regression observed through day 21 | [1] |
Note: The efficacy of this compound ADCs in vivo is dependent on the tumor model, target expression, and ADC properties.
Visualizations
Caption: Mechanism of action of a this compound ADC and the role of MDR pumps.
Caption: Experimental workflow for the evaluation of this compound ADCs.
Caption: Troubleshooting logic for reduced this compound ADC efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. adcreview.com [adcreview.com]
- 4. benchchem.com [benchchem.com]
- 5. crpr-su.se [crpr-su.se]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hpst.cz [hpst.cz]
- 9. agilent.com [agilent.com]
- 10. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Calicheamicin's Cytotoxic Effects: A Comparative Guide to the Comet Assay and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Calicheamicins are a class of potent antitumor antibiotics that exert their cytotoxic effects by inducing DNA damage. Validating the extent of this damage is crucial in the development of calicheamicin-based therapeutics. The single-cell gel electrophoresis, or comet assay, is a sensitive and widely used method for evaluating DNA strand breaks. This guide provides a comprehensive comparison of the comet assay with other established methods for assessing genotoxicity—the micronucleus and chromosomal aberration assays—supported by experimental data and detailed protocols.
Unveiling DNA Damage: A Head-to-Head Comparison
The choice of assay for validating this compound's cytotoxicity depends on the specific research question, available resources, and the type of DNA damage being investigated. While the comet assay excels at detecting primary DNA strand breaks with high sensitivity, the micronucleus and chromosomal aberration tests provide insights into the downstream consequences of DNA damage on chromosome integrity.
| Feature | Comet Assay | Micronucleus Assay | Chromosomal Aberration Test |
| Principle | Electrophoretic migration of fragmented DNA from the nucleus of a single cell, forming a "comet" shape. The intensity of the comet tail relative to the head reflects the amount of DNA damage.[1] | Detection of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[2][3] | Microscopic analysis of metaphase chromosomes to identify structural and numerical abnormalities.[4][5][6] |
| Endpoint Measured | DNA single- and double-strand breaks, alkali-labile sites.[1] | Chromosome loss and breakage (clastogenicity and aneugenicity).[2][3] | Structural and numerical chromosomal abnormalities (e.g., breaks, gaps, deletions, translocations, aneuploidy).[4][5][6] |
| Sensitivity | High sensitivity for detecting low levels of DNA damage. | Moderate to high sensitivity. | Lower sensitivity compared to the comet assay for detecting initial DNA damage. |
| Throughput | Can be adapted for high-throughput screening. | Can be automated for high-throughput analysis. | Labor-intensive and generally has lower throughput. |
| Quantitative Data | % Tail DNA, Tail Moment, Olive Tail Moment.[1][7] | Frequency of micronucleated cells.[8][9] | Percentage of aberrant cells, number and type of aberrations per cell.[4][10] |
Quantitative Insights into this compound's Cytotoxicity
The following table summarizes quantitative data from studies evaluating the cytotoxic and genotoxic effects of This compound (B1180863) and its derivatives using various assays.
| Compound | Cell Line | Assay | Concentration | Result |
| This compound | HL-60 | Comet Assay | Not Specified | ~45% Tail DNA[11] |
| Gemtuzumab Ozogamicin (this compound conjugate) | HL-60 | IC50 | - | 0.03 ng/mL |
| Gemtuzumab Ozogamicin (this compound conjugate) | U937 | IC50 | - | 0.05 ng/mL |
| Inotuzumab Ozogamicin (this compound conjugate) | TCC-S | IC50 | - | 0.04 ng/mL |
| N-acetyl-gamma-calicheamicin | - | IC50 | - | Sub-picomolar range |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Comet Assay Protocol (Alkaline)
This protocol is adapted from established methods for detecting DNA single- and double-strand breaks.
1. Cell Preparation:
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Harvest cells and resuspend in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.
2. Slide Preparation:
-
Mix 10 µL of the cell suspension with 75 µL of low melting point agarose (B213101) (0.5% in PBS) at 37°C.
-
Pipette the mixture onto a pre-coated slide and cover with a coverslip.
-
Solidify the agarose at 4°C for 10 minutes.
3. Lysis:
-
Carefully remove the coverslip and immerse the slides in cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.
4. Alkaline Unwinding and Electrophoresis:
-
Gently place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow for DNA unwinding.
-
Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.
5. Neutralization and Staining:
-
Neutralize the slides by washing three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
6. Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using specialized software to quantify the percentage of DNA in the tail, tail length, and tail moment. At least 50-100 cells should be scored per sample.
Micronucleus Assay Protocol
This protocol outlines the procedure for assessing chromosomal damage by quantifying micronuclei.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to attach overnight.
-
Treat cells with various concentrations of this compound. Include a positive and negative control.
2. Cytokinesis Block:
-
After treatment, add cytochalasin B to the culture medium to block cytokinesis, leading to the accumulation of binucleated cells. The optimal concentration of cytochalasin B should be predetermined for the cell line used.
-
Incubate for a period equivalent to 1.5-2 cell cycles.
3. Harvesting and Slide Preparation:
-
Harvest the cells by trypsinization.
-
Treat the cells with a hypotonic solution (e.g., 0.075 M KCl).
-
Fix the cells in a methanol:acetic acid (3:1) solution.
-
Drop the cell suspension onto clean microscope slides and allow them to air dry.
4. Staining and Scoring:
-
Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Score the frequency of micronuclei in at least 1000-2000 binucleated cells per treatment group under a microscope.
Chromosomal Aberration Test Protocol
This protocol describes the methodology for analyzing structural and numerical chromosomal abnormalities.
1. Cell Culture and Treatment:
-
Initiate cell cultures and treat with different concentrations of this compound for a duration that covers at least one cell cycle.
2. Metaphase Arrest:
-
Add a metaphase-arresting agent, such as colcemid or colchicine, to the culture medium for the final 2-4 hours of incubation to accumulate cells in metaphase.
3. Harvesting and Chromosome Preparation:
-
Harvest the cells and treat with a hypotonic solution to swell the cells and disperse the chromosomes.
-
Fix the cells with a fresh fixative solution (methanol:acetic acid).
-
Drop the fixed cell suspension onto cold, wet microscope slides and allow them to air dry.
4. Chromosome Staining and Analysis:
-
Stain the chromosomes with Giemsa stain.
-
Analyze at least 100-200 well-spread metaphases per concentration for structural and numerical chromosomal aberrations under a light microscope.
Visualizing the Path to Cell Death and Experimental Design
To better understand the mechanisms underlying this compound's cytotoxicity and the workflow for its validation, the following diagrams are provided.
References
- 1. The COMET assay: single-cell analysis of DNA damage - Cellomatics Biosciences [cellomaticsbio.com]
- 2. Induction and distribution of damage in CHO-K1 and the X-ray-sensitive hamster cell line xrs5, measured by the cytochalasin-B-cytokinesis block micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput and high content micronucleus assay in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of colcemid concentration on chromosome aberration analysis in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromosomal aberration test in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of chromosomal aberrations in human lymphocytes for biological dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comet assay analysis of single–stranded DNA breaks in circulating leukocytes of glaucoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chromosomal aberration frequency in lymphocytes predicts the risk of cancer: results from a pooled cohort study of 22 358 subjects in 11 countries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanisms of Action: Calicheamicin vs. Duocarmycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two potent antitumor antibiotics: calicheamicin (B1180863) and duocarmycin. Both are utilized as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy, but they employ distinct strategies to induce DNA damage and subsequent cell death.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Duocarmycin |
| Primary DNA Interaction | Binds to the minor groove of DNA.[1] | Binds to the minor groove of DNA.[2][3] |
| DNA Damage Mechanism | Causes double-stranded DNA breaks.[4] | Causes irreversible alkylation of DNA.[3] |
| Reactive Species | Generates a 1,4-didehydrobenzene diradical.[1][5] | Forms a covalent adduct with adenine (B156593) bases.[2] |
| Sequence Specificity | Shows specificity for sequences like 5′-TCCT-3′ and 5′-TTTT-3′.[6] | Exhibits a preference for AT-rich sequences.[3][7] |
| Activation | Requires reductive activation, often by cellular thiols like glutathione.[6][8] | The cyclopropane (B1198618) ring is critical for its interaction with DNA.[2] |
| Cell Cycle Specificity | Active throughout the cell cycle. | Active at any phase in the cellular cycle.[3] |
In-Depth Mechanism of Action
This compound: The DNA Double-Strand Breaker
This compound is an enediyne antibiotic that exerts its potent cytotoxic effects by inducing double-stranded breaks in DNA.[4] Its mechanism can be dissected into several key steps:
-
DNA Binding: The aryloligosaccharide portion of the this compound molecule recognizes and binds to the minor groove of DNA, with a preference for specific sequences such as 5′-TCCT-3′ and 5′-TTTT-3′.[6] This binding is a crucial first step that positions the reactive "warhead" in close proximity to the DNA backbone.
-
Activation: Once bound to DNA, the trisulfide group within the this compound molecule is activated by a nucleophilic attack, typically from cellular thiols like glutathione.[6][8]
-
Bergman Cyclization: This activation triggers a conformational change in the molecule, leading to a Bergman cyclization reaction.[1][9] This reaction generates a highly reactive 1,4-didehydrobenzene diradical.[1][5]
-
DNA Cleavage: The diradical species then abstracts hydrogen atoms from the deoxyribose backbone of both DNA strands, ultimately causing double-stranded breaks.[1][] This irreparable damage to the DNA leads to cell cycle arrest and apoptosis.[11][12]
Caption: this compound's mechanism of action leading to DNA double-strand breaks.
Duocarmycin: The DNA Alkylator
Duocarmycins are a class of highly potent antitumor agents that exert their cytotoxicity through the alkylation of DNA.[13] Their mechanism is distinct from that of this compound and involves the following steps:
-
DNA Binding: Similar to this compound, duocarmycins bind to the minor groove of DNA.[2][3] This binding is sequence-selective, with a preference for AT-rich regions.[3][7]
-
Alkylation: The key mechanistic feature of duocarmycins is their ability to irreversibly alkylate the N3 position of adenine bases within the DNA minor groove.[7][14] This is a notable difference from many other alkylating agents that target guanine.[2] The alkylating activity is attributed to a reactive cyclopropane ring.[2]
-
Disruption of DNA Processes: The formation of these covalent adducts distorts the DNA helix, which in turn inhibits essential cellular processes such as DNA replication and transcription.[2][15] This disruption of DNA architecture ultimately leads to tumor cell death, often through apoptosis.[3]
Caption: Duocarmycin's mechanism of action involving DNA alkylation.
Comparative Cytotoxicity Data
The cytotoxicity of these compounds, often expressed as the half-maximal inhibitory concentration (IC50), highlights their potency. Lower IC50 values indicate greater potency.
| Compound/ADC | Cancer Cell Line | Cancer Type | IC50 |
| Gemtuzumab Ozogamicin (this compound ADC) | HL-60 | Acute Promyelocytic Leukemia | 0.03 ng/mL[4] |
| Gemtuzumab Ozogamicin (this compound ADC) | U937 | Histiocytic Lymphoma | 0.05 ng/mL[4] |
| Inotuzumab Ozogamicin (this compound ADC) | TCC-S | Bladder Carcinoma | 0.04 ng/mL[4] |
| Duocarmycin SA | Balb 3T3/H-ras | Transformed Mouse Fibroblasts | 0.05 nM[16] |
| Duocarmycin A | Balb 3T3/H-ras | Transformed Mouse Fibroblasts | 0.3 nM[16] |
| Duocarmycin DM | HT-29 | Human Colon Carcinoma | 22 pM[17] |
| Duocarmycin DM | CL1-5 | Human Lung Adenocarcinoma | 13.8 pM[17] |
| Duocarmycin DM | Caski | Human Cervical Cancer | 3.87 pM[17] |
| Duocarmycin DM | EJ | Human Bladder Carcinoma | 15.4 pM[17] |
| Duocarmycin DM | LS174T | Human Colon Adenocarcinoma | 7.31 pM[17] |
| Duocarmycin TM (CBI-TMI) | BJAB | Burkitt's Lymphoma | 0.153 µM[18] |
| Duocarmycin TM (CBI-TMI) | WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 0.079 µM[18] |
Experimental Protocols
DNA Cleavage Assay for this compound
This assay is used to determine the ability of this compound to induce single- and double-strand breaks in plasmid DNA.[19]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)[20]
-
This compound derivative
-
Reaction buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Reducing agent (e.g., dithiothreitol (B142953) or glutathione)
-
Gel loading buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare reaction mixtures containing supercoiled plasmid DNA at a fixed concentration in the reaction buffer.
-
Add varying concentrations of the this compound derivative to the reaction mixtures.
-
Initiate the reaction by adding the reducing agent.
-
Incubate the reactions at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding gel loading buffer.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the different DNA forms (supercoiled, nicked, and linear).
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of each band to determine the extent of single-strand (nicked) and double-strand (linear) DNA breaks.
DNA Alkylation Assay for Duocarmycin
This assay is used to assess the sequence-selective alkylation of DNA by duocarmycin. A common method is the thermally induced strand cleavage assay.[21]
Materials:
-
Target DNA fragment (e.g., a restriction fragment of a plasmid) labeled at one 5'-end with ³²P.
-
Duocarmycin analog
-
Reaction buffer (e.g., 25 mmol/L triethanolamine, 1 mmol/L EDTA, pH 7.2)[21]
-
Piperidine (B6355638) (1 M)
-
Gel loading buffer (containing formamide)
-
Sequencing gel (polyacrylamide)
-
Phosphorimager or X-ray film
Procedure:
-
Incubate the ³²P-labeled DNA fragment with varying concentrations of the duocarmycin analog in the reaction buffer at 37°C for a set time (e.g., 5 hours).[21]
-
Stop the reaction, for example, by ethanol (B145695) precipitation.
-
To induce cleavage at the alkylated adenine sites, resuspend the DNA in 1 M piperidine and heat at 90°C for 30 minutes.
-
Lyophilize the samples to remove the piperidine.
-
Resuspend the samples in gel loading buffer, denature by heating, and load onto a sequencing gel alongside a Maxam-Gilbert sequencing ladder of the same DNA fragment.
-
Perform electrophoresis to separate the DNA fragments by size.
-
Visualize the bands using a phosphorimager or by exposing the gel to X-ray film. The positions of the cleaved fragments indicate the sites of duocarmycin alkylation.
Summary
This compound and duocarmycin are both exceptionally potent DNA-damaging agents, but they achieve this through fundamentally different chemical mechanisms. This compound generates a diradical species that leads to double-stranded DNA breaks, a highly lethal form of DNA damage.[4] In contrast, duocarmycin acts as a DNA alkylator, forming covalent adducts with adenine bases that disrupt DNA replication and transcription.[2][3] The choice between these two classes of payloads for ADC development depends on various factors, including the target antigen, tumor microenvironment, and desired therapeutic window. Understanding their distinct mechanisms of action is critical for the rational design and optimization of next-generation ADCs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. adcreview.com [adcreview.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. adcreview.com [adcreview.com]
- 11. Synthetic this compound mimics with novel initiation mechanisms: DNA cleavage, cytotoxicity, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cleavage of cellular DNA by this compound gamma1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Short Review on the Synthetic Strategies of Duocarmycin Analogs that are Powerful DNA Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interconversion and stability of duocarmycins, a new family of antitumor antibiotics: correlation to their cytotoxic and antimicrobial activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Tunable and Photoactivatable Mimics of this compound γ1 for DNA Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
Calicheamicin Efficacy in Patient-Derived Xenograft (PDX) Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of calicheamicin-based antibody-drug conjugates (ADCs) in patient-derived xenograft (PDX) models. The data presented herein is derived from studies evaluating these potent cytotoxic agents in various cancer types, offering insights into their therapeutic potential and providing a framework for comparison with alternative treatments.
Data Presentation: Efficacy of This compound (B1180863) ADCs in Preclinical PDX Models
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound ADCs in solid tumor and hematological malignancy PDX models.
Table 1: Efficacy of Anti-EFNA4-Calicheamicin ADC (PF-06647263) in Triple-Negative Breast Cancer (TNBC) and Ovarian Cancer PDX Models
| PDX Model | Cancer Type | Treatment Group | Dosing | Outcome |
| BR13 | TNBC | PF-06647263 | 0.09 mg/kg | Sustained tumor regression |
| BR13 | TNBC | Control ADC | 0.3 mg/kg | No significant tumor inhibition |
| OV1 | Ovarian Cancer | PF-06647263 | 0.1 mg/kg | Sustained tumor regression |
| OV1 | Ovarian Cancer | Control ADC | 0.1 mg/kg | No significant tumor inhibition |
Data extracted from a study evaluating a novel anti-Ephrin-A4 (EFNA4) this compound ADC.
Table 2: Efficacy of a Site-Specific this compound ADC in HER2+ Breast Cancer and Non-Hodgkin Lymphoma Xenograft Models
| Xenograft Model | Cancer Type | Treatment Group | Dosing | Outcome |
| HCC-1569 x2 | HER2+ Breast Cancer | αLy6E LC K149C ADC | 5 mg/kg | Significant tumor growth inhibition |
| HCC-1569 x2 | HER2+ Breast Cancer | Control Vehicle | - | Continued tumor growth |
| WSU-DLCL2 | Non-Hodgkin Lymphoma | αCD22 LC K149C ADC | 5 mg/kg | Complete tumor regression |
| WSU-DLCL2 | Non-Hodgkin Lymphoma | Control Vehicle | - | Continued tumor growth |
Data from a study on next-generation, site-specifically conjugated this compound ADCs. While WSU-DLCL2 is a cell line-derived xenograft, the data is included to demonstrate efficacy in a hematological malignancy model.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following protocols are based on the methodologies reported in the cited studies.
Establishment of Patient-Derived Xenograft (PDX) Models
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection or biopsy, following institutional guidelines.
-
Implantation: The tumor tissue is fragmented into small pieces (typically 2-3 mm³) and surgically implanted subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³). Once the tumors reach the desired volume, they are harvested, and fragments are passaged to subsequent cohorts of mice for expansion and establishment of the PDX line. For efficacy studies, tumors are typically allowed to reach a palpable size before treatment initiation.
Drug Administration and Efficacy Evaluation
-
Animal Cohorts: Mice bearing established PDX tumors of a designated size are randomized into treatment and control groups.
-
Treatment Administration: The this compound ADC and control agents (e.g., vehicle or a non-targeting ADC) are administered intravenously at specified doses and schedules.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.
-
Efficacy Endpoints: The primary efficacy endpoint is typically tumor growth inhibition or regression, calculated as the percentage change in tumor volume from baseline. Other endpoints may include the duration of response and overall survival of the treated mice.
-
Data Analysis: Tumor growth curves are plotted for each treatment group, and statistical analyses are performed to determine the significance of the observed differences in anti-tumor activity.
Mandatory Visualization
Experimental Workflow for PDX-Based Efficacy Studies
Caption: Experimental workflow for assessing this compound ADC efficacy in PDX models.
This compound Mechanism of Action: DNA Damage Pathway
Caption: Mechanism of action of this compound leading to cancer cell death.
Comparison with Alternatives
This compound-based ADCs, such as gemtuzumab ozogamicin (B1678132) (GO) and inotuzumab ozogamicin (InO), have demonstrated significant clinical activity, particularly in hematological malignancies.[1][2]
-
Gemtuzumab Ozogamicin (GO): An anti-CD33 ADC approved for acute myeloid leukemia (AML). In PDX models of AML, the combination of GO with standard chemotherapy (daunorubicin and cytarabine) has been shown to eliminate a greater AML burden and extend overall survival compared to either treatment alone. This suggests a synergistic effect and highlights the benefit of adding a targeted potent cytotoxin to conventional chemotherapy backbones.
-
Inotuzumab Ozogamicin (InO): An anti-CD22 ADC approved for acute lymphoblastic leukemia (ALL). Clinical studies have shown superior complete remission rates with InO compared to standard chemotherapy in patients with relapsed or refractory ALL. While direct head-to-head preclinical PDX data with other novel agents like blinatumomab (a BiTE antibody) is limited, clinical comparisons suggest both are effective options, with different toxicity profiles and administration schedules.
For solid tumors, the development of this compound ADCs is an active area of research. The preclinical data in TNBC and ovarian cancer PDX models with an anti-EFNA4-calicheamicin ADC demonstrates the potential for this class of drugs beyond hematological malignancies. The key to their efficacy in solid tumors will be the identification of suitable tumor-specific antigens for targeted delivery. The comparison with standard-of-care chemotherapy or other targeted agents in solid tumor PDX models will be crucial for defining their therapeutic niche.
References
Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of Calicheamicin Antibody-Drug Conjugates in Normal Tissues
For researchers, scientists, and drug development professionals, understanding the potential for off-target toxicity is a critical aspect of developing safe and effective antibody-drug conjugates (ADCs). This guide provides a comparative overview of the cross-reactivity of calicheamicin-based ADCs in normal tissues, supported by available experimental data and detailed methodologies for key assessment assays.
Calicheamicins are a class of potent enediyne antitumor antibiotics that function by inducing double-strand DNA breaks, leading to apoptosis.[1] Their high cytotoxicity makes them effective payloads for ADCs. Two prominent examples of this compound-based ADCs are gemtuzumab ozogamicin (B1678132), which targets CD33 in acute myeloid leukemia (AML), and inotuzumab ozogamicin, which targets CD22 in acute lymphoblastic leukemia (ALL).[1][2] While designed for targeted cancer therapy, the potential for these highly potent payloads to affect normal tissues is a significant consideration in their development and clinical use. Off-target toxicity can occur through various mechanisms, including non-specific uptake of the ADC or premature release of the cytotoxic payload.
Comparative In Vitro Cytotoxicity
Evaluating the half-maximal inhibitory concentration (IC50) of ADCs against various cell lines is a primary method for assessing their potency and specificity. While comprehensive data on normal human primary cells is limited in publicly available literature, a comparison of the in vitro cytotoxicity of gemtuzumab ozogamicin and inotuzumab ozogamicin in different cancer cell lines highlights their target-dependent activity. The cytotoxicity of these ADCs is significantly influenced by the expression levels of their respective target antigens, CD33 and CD22.
| Cell Line | Cancer Type | Gemtuzumab Ozogamicin (anti-CD33) IC50 (ng/mL) | Inotuzumab Ozogamicin (anti-CD22) IC50 (ng/mL) |
| HL-60 | Acute Promyelocytic Leukemia | 0.03 | >1000 |
| U937 | Histiocytic Lymphoma | 0.05 | >1000 |
| TCC-S | Bladder Carcinoma | >1000 | 0.04 |
Note: The data presented is on cancer cell lines and illustrates the principle of target-dependent cytotoxicity. The cross-reactivity on normal tissues expressing these antigens, even at low levels, remains a clinical concern.[3]
Experimental Protocols for Assessing Cross-Reactivity
A thorough assessment of off-target effects involves a combination of in vitro and ex vivo studies. Key experimental protocols are detailed below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of normal primary cells by 50%.
Protocol:
-
Cell Seeding: Plate normal human primary cells (e.g., hepatocytes, endothelial cells) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the This compound (B1180863) ADC and a non-targeting control ADC in complete cell culture medium. Add the diluted ADCs to the cells.
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action. For DNA-damaging agents like this compound, a 48- to 144-hour incubation is typical.[4]
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[4]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to untreated control cells. Plot the percentage of viability against the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.[4]
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for assessing ADC cytotoxicity in vitro.
Tissue Cross-Reactivity (TCR) Study using Immunohistochemistry (IHC)
TCR studies are essential for identifying potential on-target and off-target binding of an ADC to a panel of normal human tissues.
Protocol:
-
Tissue Preparation: Use a comprehensive panel of fresh-frozen normal human tissues, as recommended by regulatory agencies like the FDA and EMA.[5][6]
-
Sectioning: Cryosection the frozen tissues to a thickness of 4-8 µm and mount them on glass slides.
-
Fixation: Fix the tissue sections with a suitable fixative, such as acetone (B3395972) or methanol, to preserve tissue morphology and antigenicity.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific protein binding with a protein-based blocking solution.
-
Primary Antibody Incubation: Incubate the tissue sections with the this compound ADC, a naked (unconjugated) antibody control, and an isotype control antibody at various concentrations.
-
Secondary Antibody and Detection: Use a labeled secondary antibody that specifically recognizes the primary antibody. Visualize the binding using a chromogenic substrate (e.g., DAB) that produces a colored precipitate at the site of antibody binding.
-
Counterstaining: Lightly counterstain the tissue sections with hematoxylin (B73222) to visualize cell nuclei.
-
Microscopic Evaluation: A qualified pathologist examines the slides to assess the presence, intensity, and cellular localization of staining in each tissue type.
Workflow for Tissue Cross-Reactivity Study
Caption: Workflow for assessing ADC tissue cross-reactivity.
Signaling Pathway of this compound-Induced DNA Damage and Apoptosis
The cytotoxic effect of this compound is initiated upon its release inside the cell and subsequent translocation to the nucleus.
Once in the nucleus, the this compound payload binds to the minor groove of DNA. Intracellular reducing agents, such as glutathione, activate the this compound molecule, leading to the generation of a highly reactive para-benzyne diradical. This diradical abstracts hydrogen atoms from the deoxyribose backbone of DNA, causing double-strand breaks. These DNA double-strand breaks trigger a DNA damage response (DDR), primarily mediated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases. These kinases then phosphorylate downstream effector proteins, such as Chk1 and Chk2, which leads to cell cycle arrest and, ultimately, the activation of apoptotic pathways.[1]
Caption: this compound-induced DNA damage and apoptosis pathway.
Conclusion
The development of this compound ADCs with an improved therapeutic index relies on a thorough understanding and mitigation of off-target toxicities. While direct comparative data on the cross-reactivity of different this compound ADCs in normal tissues is not extensively available in the public domain, the experimental protocols outlined in this guide provide a framework for researchers to conduct these critical safety assessments. By carefully evaluating the binding profiles and cytotoxic effects of new ADC candidates on a comprehensive panel of normal human tissues and cells, drug developers can better predict and manage potential off-target liabilities, ultimately leading to the design of safer and more effective targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody-drug conjugates of this compound derivative: gemtuzumab ozogamicin and inotuzumab ozogamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the DNA Cleavage Specificity of Calicheamicin and Esperamicin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of potent antitumor antibiotics, the enediyne class stands out for its remarkable DNA-damaging capabilities. Among these, calicheamicin (B1180863) and esperamicin (B1233071) are two of the most powerful agents known, both capable of inducing double-stranded DNA breaks, a lesion that is particularly challenging for cancer cells to repair.[1][2] Their profound cytotoxicity is harnessed in antibody-drug conjugates (ADCs) for targeted cancer therapy. While both molecules share a common mechanism involving the generation of a reactive diradical species that cleaves the DNA backbone, they exhibit distinct specificities in the sequences they target and the nature of the lesions they produce. This guide provides an objective comparison of the DNA cleavage specificity of this compound and esperamicin, supported by experimental data and detailed methodologies.
Mechanism of Action: A Shared Pathway to DNA Damage
Both this compound and esperamicin belong to the family of enediyne antibiotics. Their mechanism of action is initiated by a triggering event, typically involving a nucleophilic attack (e.g., by glutathione) on a trisulfide group within the molecule.[3] This trigger initiates a cascade of reactions culminating in the Bergman cyclization of the enediyne core.[1][3][4] This cyclization generates a highly reactive 1,4-didehydrobenzene diradical.[1] This diradical is the ultimate DNA-damaging agent, abstracting hydrogen atoms from the deoxyribose backbone of DNA, which leads to strand scission.[1][3] Both molecules bind to the minor groove of DNA, a process guided by their oligosaccharide side chains.[3][5][6]
Quantitative Comparison of DNA Cleavage
A key differentiator between this compound and esperamicin lies in their efficiency at inducing single- versus double-strand breaks (SSBs vs. DSBs). Experimental evidence indicates that this compound is a more proficient inducer of double-strand breaks.
| Parameter | This compound γ1I | Esperamicin A1 | Reference(s) |
| Predominant Lesion | Double-Strand Breaks (DSBs) | Single-Strand Breaks (SSBs) | [7] |
| DSB:SSB Ratio | ~1:2 (in purified plasmid DNA) | Primarily SSBs | [8] |
| Ratio of Rate Constants (k'SSB / kDSB) | Not explicitly stated, but favors DSBs | 3.9 | [7] |
Table 1: Quantitative comparison of DNA cleavage by this compound and esperamicin A1.
DNA Cleavage Sequence Specificity
While both compounds target the minor groove, their oligosaccharide moieties impart distinct sequence preferences for DNA cleavage.
| Feature | This compound | Esperamicin | Reference(s) |
| Preferred Cleavage Sites | 5'-TCCT-3', 5'-TTTT-3', and other A-T rich tracts | Oligopyrimidine regions: 5'-CTC-3', 5'-TTC-3', 5'-TTT-3' | [3][5] |
| General Base Attack Frequency | C >> T > A = G | T > C > A > G |
Table 2: DNA sequence cleavage specificity of this compound and esperamicin.
Experimental Protocols
The determination of DNA cleavage specificity and efficiency for enediyne antibiotics typically involves two key experimental approaches: agarose (B213101) gel electrophoresis for assessing the type of strand break and sequencing gel analysis for identifying the precise cleavage sites.
Protocol 1: Agarose Gel Electrophoresis for Single- and Double-Strand Break Analysis
This method quantifies the conversion of supercoiled plasmid DNA into nicked (single-strand break) and linear (double-strand break) forms.
-
Reaction Setup:
-
In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322) with the enediyne antibiotic (this compound or esperamicin) in a suitable buffer.
-
Include a reducing agent (e.g., dithiothreitol (B142953) or glutathione) to activate the drug.
-
Incubate the reaction at 37°C for a defined period.
-
-
Reaction Termination:
-
Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel containing a DNA intercalating dye (e.g., ethidium (B1194527) bromide).
-
Perform electrophoresis to separate the different DNA topoisomers: supercoiled (Form I), nicked circular (Form II), and linear (Form III).
-
-
Visualization and Quantification:
-
Visualize the DNA bands under UV light.
-
Quantify the intensity of each band using densitometry software. The relative amounts of Form I, II, and III DNA indicate the extent of single- and double-strand cleavage.
-
Protocol 2: Sequencing Gel Analysis for High-Resolution Cleavage Site Mapping
This technique identifies the specific nucleotide sequences where the enediyne antibiotic cleaves the DNA.
-
DNA Fragment Preparation:
-
Prepare a specific DNA fragment of known sequence (e.g., a restriction fragment from a plasmid).
-
End-label one strand of the DNA fragment with a radioactive isotope (e.g., ³²P) or a fluorescent tag.
-
-
Cleavage Reaction:
-
Incubate the end-labeled DNA with the enediyne antibiotic and an activating agent under conditions similar to Protocol 1.
-
-
Sample Preparation:
-
Terminate the reaction and purify the DNA fragments.
-
Denature the DNA samples by heating in a formamide-containing loading buffer.
-
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE):
-
Separate the DNA fragments on a high-resolution denaturing polyacrylamide gel.
-
Run a Maxam-Gilbert or Sanger sequencing ladder of the same DNA fragment alongside the cleavage samples to serve as a size marker.
-
-
Autoradiography and Analysis:
-
Expose the gel to X-ray film (for radiolabeling) or scan with a fluorescence imager.
-
The resulting bands correspond to the sites of DNA cleavage. The position of the bands relative to the sequencing ladder reveals the precise nucleotide(s) where cleavage occurred. The intensity of the bands indicates the relative frequency of cleavage at each site.
-
Conclusion
This compound and esperamicin, while sharing a common enediyne core and a fundamental mechanism of DNA cleavage, exhibit significant differences in their target sequence specificity and their propensity to induce single- versus double-strand breaks. This compound is a more potent inducer of the highly cytotoxic double-strand breaks and recognizes specific sequences such as 5'-TCCT-3' and A-T rich regions. In contrast, esperamicin primarily causes single-strand nicks and favors oligopyrimidine tracts like 5'-CTC-3' and 5'-TTC-3'. These distinctions are critical for understanding their biological activity and for the rational design of enediyne-based anticancer therapeutics, including their application in antibody-drug conjugates where precise targeting of DNA damage is paramount. The experimental protocols outlined provide a framework for the continued investigation and comparison of these and other DNA-damaging agents.
References
- 1. pnas.org [pnas.org]
- 2. Cleavage behavior of this compound gamma 1 and this compound T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound gamma 1I and DNA: molecular recognition process responsible for site-specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of DNA cleavage specificity by esperamicins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA cleaving modes in minor groove of DNA helix by esperamicin and this compound antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Coupled Kinetic Analysis of Cleavage of DNA by Esperamicin and Caliche" by Hiroko Kishlkawa, Ying-Ping Jiang et al. [surface.syr.edu]
- 7. Cleavage of cellular DNA by this compound gamma1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleotide-specific cleavage and minor-groove interaction of DNA with esperamicin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Unraveling the Impact of Linker Chemistry on Calicheamicin Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical determinant of therapeutic success. This guide provides an objective comparison of cleavable and non-cleavable linker technologies used in calicheamicin-based ADCs, supported by experimental data to inform the selection of optimal linker strategies.
Calicheamicins are a class of potent enediyne antitumor antibiotics that induce double-strand DNA breaks, leading to cancer cell death. Their exceptional potency makes them ideal payloads for ADCs. However, the linker connecting the This compound (B1180863) to the tumor-targeting antibody plays a pivotal role in the overall efficacy and safety of the ADC. An ideal linker must be stable in systemic circulation to prevent premature release of the cytotoxic payload and its associated off-target toxicities, yet efficiently release the active drug upon internalization into the target cancer cell. This guide delves into the head-to-head comparisons of various linker types used in this compound ADCs, focusing on their stability, in vitro cytotoxicity, and in vivo efficacy.
Comparative Analysis of this compound ADC Linker Performance
The following tables summarize the quantitative data from studies directly comparing different this compound ADC linkers.
Table 1: In Vivo Stability of Different this compound ADC Linkers
This table highlights the circulation stability of various linker types. The
Validating Calicheamicin Target Engagement: A Comparative Guide to the γ-H2AX Assay and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
Confirming target engagement is a critical step in the preclinical and clinical development of antibody-drug conjugates (ADCs) carrying highly potent payloads like calicheamicin (B1180863). Calicheamicins are a class of enediyne antitumor antibiotics that exert their cytotoxic effects by binding to the minor groove of DNA and inducing double-strand breaks (DSBs), ultimately leading to apoptosis.[1] Therefore, robust and quantitative methods to measure the extent of DNA damage are paramount for validating the mechanism of action and efficacy of this compound-based therapies.
This guide provides a comprehensive comparison of the γ-H2AX assay with its primary alternative, the Comet assay, for validating this compound target engagement. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate method for their studies.
Comparison of Primary Pharmacodynamic Assays for this compound Target Engagement
The induction of DNA double-strand breaks is the hallmark of this compound activity. The two most widely used methods to directly quantify this DNA damage are the γ-H2AX immunofluorescence assay and the single-cell gel electrophoresis (Comet) assay.
| Feature | γ-H2AX Assay | Comet Assay (Neutral) |
| Principle | Immunofluorescent detection of phosphorylated histone H2AX (γ-H2AX), which forms discrete foci at the sites of DNA double-strand breaks. | Single-cell gel electrophoresis where fragmented DNA from DSBs migrates out of the nucleus under an electric field, forming a "comet tail". |
| Primary Endpoint | Quantification of the number of γ-H2AX foci per nucleus or total nuclear fluorescence intensity.[2] | Percentage of DNA in the comet tail (% Tail DNA), tail length, and tail moment.[1] |
| Throughput | High-throughput with imaging flow cytometry; medium-throughput with automated microscopy. | Medium to high-throughput, especially with automated scoring systems. |
| Sensitivity | Highly sensitive for detecting DSBs. | Highly sensitive for detecting DNA strand breaks. |
| Specificity for DSBs | Highly specific for DSBs. | The neutral version of the assay is specific for DSBs, while the alkaline version detects both single and double-strand breaks. |
| Sample Type | Fixed cells, FFPE or frozen tissue sections, single-cell suspensions. | Fresh or frozen single-cell suspensions. |
| Advantages | - Well-established and specific biomarker for DSBs.- Can be performed on tissue sections, preserving tissue architecture.- Amenable to high-content imaging and flow cytometry. | - Direct visualization of DNA damage in individual cells.- Relatively low cost and straightforward procedure. |
| Disadvantages | - Foci quantification can be complex and requires specialized software.- Can be induced by other cellular processes like apoptosis, potentially requiring co-staining with other markers. | - Requires single-cell suspensions, leading to loss of tissue context.- Can be sensitive to experimental conditions, requiring careful standardization. |
Quantitative Data Summary
While direct head-to-head comparative studies for this compound using both assays are limited, the following table presents representative quantitative data from studies utilizing each technique to assess DNA damage induced by this compound or other agents.
| Assay | Cell Line | Treatment | Quantitative Readout | Reference |
| Comet Assay | HL-60 | This compound | ~25% Tail DNA | [1] |
| γ-H2AX Assay | AGO fibroblasts | SJG-136 (DNA cross-linking agent) | Dose-dependent increase in γ-H2AX foci (from <1 to >10 foci/cell) | [3] |
| γ-H2AX Assay | Human Keratinocytes | 2 Gy Ionizing Radiation | ~15-20 γ-H2AX foci/cell at 1 hour post-irradiation | [4] |
Note: The γ-H2AX data for SJG-136 and ionizing radiation are included to provide a representative example of the quantitative output of the assay in response to DSB-inducing agents.
Signaling Pathway and Experimental Workflows
To visually represent the processes involved in this compound-induced DNA damage and its detection, the following diagrams have been generated using the DOT language.
Experimental Protocols
γ-H2AX Immunofluorescence Assay Protocol
This protocol is adapted for cultured cells treated with a this compound-ADC.
Materials:
-
This compound-ADC
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Rabbit anti-γ-H2AX (Ser139)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound-ADC for the indicated time. Include a vehicle-treated control.
-
Fixation: After treatment, wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS and then incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Mounting and Imaging: Wash the cells twice with PBS and then mount the coverslips onto microscope slides using mounting medium. Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantification: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to automatically count the number of γ-H2AX foci per nucleus.[5]
Neutral Comet Assay Protocol
This protocol is for the detection of DNA double-strand breaks in a single-cell suspension.
Materials:
-
This compound-ADC
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Low-melting-point agarose (LMPA)
-
Normal-melting-point agarose (NMPA)
-
Comet assay slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Neutral electrophoresis buffer (90 mM Tris-borate, 2 mM EDTA, pH 8.3)
-
DNA staining solution (e.g., SYBR Gold or propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation and Treatment: Treat cells in suspension with the desired concentrations of this compound-ADC. After treatment, wash the cells with ice-cold PBS and resuspend at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Prepare a base layer of 1% NMPA on a comet assay slide and allow it to solidify.
-
Cell Embedding: Mix the cell suspension with 0.7% LMPA at a 1:10 (v/v) ratio and quickly pipette onto the NMPA layer. Cover with a coverslip and allow to solidify on ice.
-
Lysis: Remove the coverslip and immerse the slides in ice-cold lysis solution for at least 1 hour at 4°C.
-
Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with neutral electrophoresis buffer. Apply a voltage of ~1 V/cm for 20-30 minutes.
-
Staining: Gently rinse the slides with distilled water and then stain with the DNA staining solution for 15-30 minutes in the dark.
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the percentage of DNA in the tail, tail length, and tail moment.[6]
Complementary Assays for Target Engagement
In addition to directly measuring DNA damage, other assays can provide valuable information about the upstream events in the ADC's mechanism of action, further validating target engagement.
| Assay | Principle | Application in Target Engagement |
| ADC Internalization Assay | Utilizes fluorescently labeled ADCs to visualize and quantify their uptake into target cells via microscopy or flow cytometry. | Confirms that the ADC is being internalized by the target cells, which is a prerequisite for the payload to reach its intracellular target. |
| Payload Release Assay | Employs techniques like mass spectrometry or specialized reporters to detect the cleavage of the linker and the release of the this compound payload within the cell. | Provides evidence that the payload is being liberated from the antibody in the appropriate intracellular compartment (e.g., lysosome). |
| Apoptosis Assays (e.g., Caspase-3/7 activity, Annexin V staining) | Detect downstream cellular events that occur as a consequence of DNA damage, such as the activation of apoptotic pathways. | A dose-dependent increase in apoptosis in target cells supports the proposed mechanism of action and successful target engagement. |
Conclusion
Both the γ-H2AX and Comet assays are powerful tools for validating the target engagement of this compound-based ADCs by directly measuring the induction of DNA double-strand breaks. The γ-H2AX assay offers high specificity and the advantage of being applicable to tissue sections, preserving the architectural context of the tumor. The Comet assay, particularly the neutral version, provides a direct visualization of DNA damage in individual cells and can be a more cost-effective option. The choice between these assays will depend on the specific research question, available equipment, and desired throughput. For a comprehensive validation of target engagement, a multi-faceted approach that combines a primary pharmacodynamic assay like the γ-H2AX or Comet assay with complementary assays that assess ADC internalization and payload release is recommended. This integrated strategy provides a more complete picture of the ADC's journey from receptor binding to the ultimate delivery of its cytotoxic payload and induction of cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of γH2AX Foci in Response to Ionising Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the DNA Cleavage Efficiency of Calicheamicin and Dynemicin
For researchers and drug development professionals navigating the potent landscape of enediyne antitumor antibiotics, understanding the nuanced differences in their DNA-damaging capabilities is paramount. This guide provides an objective comparison of the DNA cleavage efficiency of two prominent members of this class: calicheamicin (B1180863) and dynemicin. The information presented is supported by available experimental data to facilitate informed decisions in research and therapeutic development.
At a Glance: this compound vs. Dynemicin
While both this compound and dynemicin are exceptionally potent DNA cleaving agents, they exhibit distinct mechanisms of activation, DNA binding, and sequence specificity. A direct quantitative comparison of their DNA cleavage efficiency under identical experimental conditions is not extensively documented in publicly available literature. However, existing data for this compound and qualitative assessments of dynemicin offer valuable insights into their relative potencies. It has been qualitatively noted in some studies that this compound appears to be more efficient at generating DNA strand breaks than dynemicin.[1]
| Parameter | This compound | Dynemicin |
| EC50 for DNA Cleavage | Low nanomolar (nM) range[1] | Not available in reviewed literature[1] |
| Mechanism of Action | Minor groove binding via oligosaccharide chain followed by reductive activation of the enediyne core.[1][2] | Intercalation into the minor groove via the anthraquinone (B42736) moiety, followed by reductive activation of the enediyne core.[1][3] |
| Activation | Nucleophilic attack (e.g., by glutathione) on the trisulfide group triggers a rearrangement to form the diradical.[1][2] | Reduction by agents such as NADPH or thiol-containing compounds.[1][3][4][5] Can also be activated by visible light.[6] |
| DNA Cleavage Specificity | Primarily at oligopyrimidine sequences, notably 5'-TCCT-3' and 5'-TTTT-3'.[1][2] Also shows efficiency at A-T rich tracts.[7][8] | Preferentially at the 3' side of purine (B94841) bases, with common target sequences being 5'-GC, 5'-GT, and 5'-AG.[1][4][9][5] |
| Type of DNA Breaks | Predominantly double-strand breaks.[2] The ratio of double-strand breaks (DSB) to single-strand breaks (SSB) is approximately 1:2 with purified plasmid DNA.[10] | Induces both single- and double-strand breaks.[11] |
Delving into the Mechanisms of DNA Cleavage
Both this compound and dynemicin belong to the enediyne family and share a common "warhead" a nine- or ten-membered ring containing two acetylenic groups and a double bond.[1] Upon activation, this core undergoes a cycloaromatization reaction, such as the Bergman cyclization, to generate a highly reactive benzenoid diradical.[1][11] This diradical is a potent hydrogen-abstracting species that removes hydrogen atoms from the deoxyribose backbone of DNA, ultimately leading to strand scission and cell death.[1]
This compound's Targeted Approach
This compound's specificity is largely attributed to its complex oligosaccharide chain, which recognizes and binds to the minor groove of DNA.[1][2] This binding event positions the enediyne "warhead" for its destructive action. The activation cascade is initiated by a nucleophilic attack, typically by glutathione (B108866), on the central sulfur atom of its trisulfide group.[2] This triggers a conformational change that facilitates the Bergman cyclization, leading to the formation of the DNA-cleaving diradical.
Dynemicin's Hybrid Strategy
Dynemicin is a hybrid molecule that combines an enediyne core with an anthraquinone moiety.[1] The planar anthraquinone component facilitates the binding of dynemicin to DNA, likely through intercalation into the minor groove.[1][3] Its activation to the DNA-cleaving diradical form is significantly enhanced by the presence of reducing agents like NADPH or thiol-containing compounds.[1][3][4][9][5] This reductive activation triggers the cycloaromatization of the enediyne core, generating the diradical species responsible for DNA cleavage.
Experimental Protocols for Assessing DNA Cleavage Efficiency
To facilitate further comparative studies, two common experimental protocols for assessing DNA cleavage efficiency are detailed below.
Agarose (B213101) Gel Electrophoresis Assay
This method allows for the visualization and quantification of DNA cleavage by separating different DNA topologies (supercoiled, relaxed circular, and linear) that result from single- and double-strand breaks.
Methodology:
-
Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures containing a final volume of 20 µL. Each reaction should include:
-
Supercoiled plasmid DNA (e.g., pBR322) at a final concentration of 20 µM (in base pairs).
-
Varying concentrations of either dynemicin or this compound.
-
The appropriate activating agent: NADPH or a thiol compound for dynemicin, or glutathione for this compound, at a final concentration of 1 mM.
-
Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM NaCl).
-
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) and a tracking dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide). Perform electrophoresis in a suitable running buffer (e.g., 1x TAE) until the different DNA forms are adequately separated.
-
Visualization and Quantification: Visualize the DNA bands under UV light. The relative amounts of supercoiled, relaxed circular, and linear DNA can be quantified using densitometry software. The percentage of cleaved DNA can then be calculated to determine the efficiency of each compound at different concentrations.
Fluorescence Resonance Energy Transfer (FRET)-Based DNA Cleavage Assay
This high-throughput method provides real-time kinetic data on DNA cleavage. It utilizes a DNA oligonucleotide probe labeled with a fluorophore and a quencher. Cleavage of the probe separates the fluorophore and quencher, resulting in an increase in fluorescence.[1]
Methodology:
-
Reaction Setup: In a microplate, combine the FRET DNA probe, assay buffer, and the test compound (this compound or dynemicin).
-
Initiation: Initiate the reaction by adding the appropriate activating agent.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: The initial rate of the reaction can be determined from the slope of the fluorescence intensity versus time plot. These rates can be used to compare the DNA cleavage efficiency of dynemicin and this compound.[1][12]
Downstream Cellular Consequences: Signaling Pathways in Enediyne-Induced Cell Death
The DNA damage inflicted by both this compound and dynemicin triggers a cascade of cellular responses, ultimately leading to apoptosis (programmed cell death). The initial DNA lesion is the primary event, but the downstream signaling pathways are complex and involve numerous cellular players. Key sensor proteins like ATM and ATR are recruited to the sites of damage, initiating a signaling cascade that leads to the phosphorylation of various downstream targets. This results in the activation of checkpoint kinases, which in turn leads to cell cycle arrest, allowing the cell an opportunity to repair the damage. If the DNA damage is too extensive, the cell is directed towards apoptosis through the activation of the caspase cascade.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 3. DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visible light induced DNA cleavage by the hybrid antitumor antibiotic dynemicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Cleavage behavior of this compound gamma 1 and this compound T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Cleavage of cellular DNA by this compound gamma1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of Calicheamicin Derivatives' Potency: A Guide for Researchers
This guide provides an objective comparison of the cytotoxic potency of prominent calicheamicin (B1180863) derivatives, primarily focusing on clinically relevant antibody-drug conjugates (ADCs). The information herein is supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these potent antitumor agents.
Calicheamicins are a class of enediyne antitumor antibiotics that induce cell death by causing double-strand DNA breaks.[1] Their exceptional potency has made them a cornerstone in the development of ADCs for targeted cancer therapy.[1] This guide will delve into a comparative analysis of two key this compound-based ADCs, Gemtuzumab Ozogamicin (Mylotarg®) and Inotuzumab Ozogamicin (Besponsa®), and explore the structure-activity relationships that govern the potency of this compound derivatives.
Data Presentation: Comparative Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency, representing the concentration required to inhibit 50% of a biological process, such as cancer cell proliferation in vitro. A lower IC50 value indicates higher cytotoxicity. The following table summarizes the comparative IC50 values of Gemtuzumab Ozogamicin and Inotuzumab Ozogamicin across various cancer cell lines.
| Cell Line | Cancer Type | Gemtuzumab Ozogamicin (anti-CD33) IC50 (ng/mL) | Inotuzumab Ozogamicin (anti-CD22) IC50 (ng/mL) |
| HL-60 | Acute Promyelocytic Leukemia | 0.03 | >1000 |
| U937 | Histiocytic Lymphoma | 0.05 | >1000 |
| TCC-S | Bladder Carcinoma | >1000 | 0.04 |
Note: The cytotoxicity of these ADCs is highly dependent on the expression of the target antigen (CD33 for Gemtuzumab Ozogamicin and CD22 for Inotuzumab Ozogamicin) on the cancer cells. This targeted approach is designed to minimize off-target toxicity.[1] Unconjugated this compound derivatives, such as N-acetyl-gamma-calicheamicin, are extremely potent, with cytotoxic effects observed at sub-picomolar concentrations, but they lack tumor specificity.[1]
Structure-Activity Relationship of this compound Derivatives
The remarkable potency of this compound and its derivatives is intrinsically linked to their unique molecular architecture. The structure can be broadly divided into two key functional domains: the enediyne "warhead" and the oligosaccharide DNA-binding domain.
-
The Enediyne Core: The enediyne moiety is responsible for the DNA-damaging activity of calicheamicins.[2] Upon activation, typically through the reduction of a trisulfide trigger by intracellular reducing agents like glutathione, the enediyne core undergoes a Bergman cyclization.[3] This reaction generates a highly reactive para-benzyne diradical, which abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks and subsequent apoptosis.[4]
-
The Oligosaccharide Chain: The aryltetrasaccharide portion of the this compound molecule plays a crucial role in its sequence-specific binding to the minor groove of DNA.[3] Studies on truncated derivatives, such as this compound T, which lacks part of the oligosaccharide chain, have shown that while the molecule can still induce double-strand DNA breaks, it loses its sequence specificity.[5] This highlights the critical role of the complete oligosaccharide structure in guiding the warhead to its target DNA sequence, thereby enhancing its potency and specificity.[5] Synthetic mimics of this compound that lack the oligosaccharide DNA-binding domain have been shown to be less potent than the natural compound, further emphasizing the importance of this structural feature.[2]
-
The Trisulfide Trigger: The methyltrisulfide group acts as the trigger for the activation of the enediyne core.[3] Modifications to this trigger mechanism are a key area of research in the development of new this compound derivatives with altered activation profiles.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivative cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound derivatives by measuring the metabolic activity of cells, which is an indicator of cell viability.[1]
Materials:
-
Cancer cell lines (e.g., HL-60, U937, TCC-S)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound derivatives (e.g., Gemtuzumab Ozogamicin, Inotuzumab Ozogamicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[1]
-
Drug Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium without the drug). Incubate for the desired treatment period (e.g., 48, 72, or 96 hours).[1]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.[1]
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using suitable software.[1]
DNA Cleavage Assay (Agarose Gel Electrophoresis)
This assay is used to visualize the ability of this compound derivatives to induce single- and double-strand breaks in plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound derivative
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Reducing agent (e.g., glutathione)
-
TAE or TBE electrophoresis buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the supercoiled plasmid DNA, reaction buffer, and the this compound derivative at various concentrations.
-
Initiation of Cleavage: Add the reducing agent to initiate the activation of the this compound derivative. Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a DNA loading dye containing a chelating agent (e.g., EDTA) to sequester any divalent cations that might influence the reaction.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers: supercoiled (undamaged), nicked circular (single-strand break), and linear (double-strand break).
-
Visualization and Analysis: Stain the gel with a DNA-intercalating dye and visualize the DNA bands under UV light. The relative intensity of the bands corresponding to the different DNA forms indicates the extent and type of DNA cleavage.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic this compound mimics with novel initiation mechanisms: DNA cleavage, cytotoxicity, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. benchchem.com [benchchem.com]
- 5. Cleavage behavior of this compound gamma 1 and this compound T - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Calicheamicin: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of the potent cytotoxic agent, Calicheamicin.
This compound is a highly potent enediyne antitumor antibiotic that requires stringent handling and disposal procedures to ensure the safety of laboratory personnel and the environment. Due to its extreme cytotoxicity, all materials that come into contact with this compound must be decontaminated or disposed of as hazardous cytotoxic waste. Adherence to institutional, local, and federal regulations is mandatory.
Immediate Safety and Handling Precautions
Before undertaking any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a designated containment area, such as a certified biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI).
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to prevent exposure. The following table summarizes the necessary PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-certified N95 or higher-level respirator | To prevent inhalation of aerosolized particles. |
| Hand Protection | Double-gloving with chemotherapy-rated, powder-free gloves (ASTM D6978 certified) | Provides a robust barrier against skin contact and absorption. |
| Eye and Face Protection | Safety goggles with side-shields or a full face shield | Protects against splashes and airborne particles. |
| Body Protection | Disposable, poly-coated, solid-front gown with long sleeves and tight-fitting cuffs | Prevents contamination of skin and personal clothing. |
| Foot Protection | Disposable shoe covers | Minimizes the tracking of contamination outside of the designated handling area. |
Disposal Procedures
The primary and preferred method for the disposal of this compound and all contaminated materials is high-temperature incineration through a licensed hazardous waste disposal service.[1][2] However, in situations where immediate incineration is not available, a chemical inactivation step should be performed prior to collection for final disposal.
General Waste Segregation and Collection
All waste generated from the handling of this compound must be segregated as cytotoxic waste. This includes:
-
Unused or expired this compound
-
Contaminated labware (e.g., vials, pipette tips, culture plates)
-
Contaminated PPE
-
Spill cleanup materials
These materials must be placed in clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.[1][2] These containers are often color-coded, typically purple or yellow with a cytotoxic symbol, depending on institutional and regional regulations.
Experimental Protocol: Chemical Inactivation of this compound Waste
The cytotoxic activity of this compound is initiated by the activation of its enediyne "warhead," a process triggered by a nucleophilic attack on the molecule's trisulfide group. This leads to a series of reactions that generate a diradical species capable of causing double-stranded DNA breaks. This reactivity can be exploited for its inactivation.
The following protocol describes a method for the chemical inactivation of aqueous waste solutions containing this compound, based on the known reactivity of its trisulfide bond with nucleophiles.
Disclaimer: This protocol is based on the chemical properties of this compound. It is the responsibility of the user to validate this procedure for their specific application and to ensure compliance with all applicable safety and environmental regulations.
Materials
-
Aqueous waste containing this compound
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
pH indicator strips or a pH meter
-
Appropriate cytotoxic waste containers
-
Personal Protective Equipment (as specified in the table above)
Procedure
-
Preparation: Conduct this procedure in a certified chemical fume hood or biological safety cabinet. Ensure all necessary PPE is worn correctly.
-
pH Adjustment: Adjust the pH of the this compound-containing waste solution to ≥ 12 using a 1 M sodium hydroxide solution. This alkaline condition promotes the hydrolysis and degradation of the molecule.
-
Inactivation: For every 100 mL of the pH-adjusted waste solution, add 10 grams of sodium thiosulfate. Sodium thiosulfate acts as a nucleophile that will attack and cleave the trisulfide bond of this compound, initiating its degradation.
-
Reaction: Gently stir the solution for a minimum of 24 hours at room temperature to ensure complete inactivation.
-
Neutralization: After the 24-hour inactivation period, neutralize the solution to a pH between 6.0 and 8.0 with an appropriate acid (e.g., 1 M hydrochloric acid).
-
Disposal: The treated and neutralized solution should be collected in a designated hazardous waste container and disposed of through a licensed chemical waste disposal service. Do not pour the treated solution down the drain.
Verification of Inactivation (Optional)
For validation purposes, the effectiveness of the inactivation procedure can be assessed using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: Before and after the inactivation procedure, take a small aliquot of the waste solution.
-
HPLC Analysis: Analyze the samples by HPLC with UV detection. The disappearance of the peak corresponding to the active this compound and the appearance of degradation product peaks will indicate the success of the inactivation process. A suitable method would need to be developed and validated, likely involving a C18 column and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Calicheamicin
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Calicheamicin, a highly potent enediyne antitumor antibiotic. Due to its extreme cytotoxicity and potential for causing genetic defects, harm to fertility or an unborn child, and organ damage from prolonged or repeated exposure, strict adherence to the following protocols is mandatory to ensure personnel safety and prevent contamination.[1][2][3]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to mitigate the risks associated with this compound. All personnel must be trained in the proper donning, doffing, and disposal of the equipment outlined below.
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-certified N95 or higher-level respirator (e.g., elastomeric half-mask with a P100 filter).[1] | To prevent the inhalation of aerosolized particles of this compound.[1] |
| Hand Protection | Double-gloving with chemotherapy-rated, powder-free gloves (ASTM D6978 certified).[1][4] | Provides a robust barrier against skin contact and absorption. The outer glove should be removed immediately after direct handling.[1] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[1][2] | Protects against accidental splashes and airborne particles.[1] |
| Body Protection | Disposable, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs, coated with polyethylene.[1] | Prevents contamination of skin and personal clothing. |
| Foot Protection | Two pairs of disposable shoe covers.[1] | Minimizes the tracking of contamination outside of the designated handling area. |
Operational Plan: Handling and Disposal
All handling of this compound must occur within a certified biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI) to minimize exposure risk.[1] A safety shower and eyewash station must be readily accessible.[1][2]
Donning (Putting on PPE) Procedure:
-
Hand Hygiene: Thoroughly wash hands with soap and water.
-
Shoe Covers: Put on two pairs of shoe covers.
-
Inner Gloves: Don the first pair of gloves.
-
Gown: Put on the gown, ensuring it is fully closed at the back.
-
Respiratory Protection: Fit-test and don the appropriate respirator.
-
Eye and Face Protection: Put on safety goggles and a face shield.
-
Outer Gloves: Don the second pair of gloves over the gown's cuffs.
Doffing (Removing PPE) Procedure:
-
Outer Gloves: Remove and discard the outer pair of gloves in a designated hazardous waste container.
-
Gown: Remove the gown by rolling it down and away from the body to avoid contact with the contaminated exterior. Dispose of it in the hazardous waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove the face shield and goggles.
-
Respiratory Protection: Remove the respirator.
-
Inner Gloves: Remove the inner pair of gloves and discard them in the hazardous waste container.
-
Shoe Covers: Remove the outer pair of shoe covers before stepping out of the immediate work area, then remove the inner pair.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan:
All disposable PPE and any materials that have come into contact with this compound must be treated as hazardous waste.[1] These materials must be disposed of immediately in a clearly labeled, sealed hazardous waste container.[1] Follow all institutional and local regulations for the disposal of cytotoxic waste. Never reuse disposable PPE.[1]
Emergency Procedures
In Case of a Spill:
-
Evacuate the immediate area.
-
Alert others and the area supervisor.
-
Follow the institution's established spill management plan for cytotoxic agents.
-
Do not attempt to clean a large spill without appropriate training and equipment.
In Case of Exposure:
-
Inhalation: Move the individual to fresh air immediately. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing immediately and wash the affected area thoroughly with soap and water.[2] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
